molecular formula C9H10BrNO2 B3030581 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone CAS No. 923289-30-9

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Cat. No.: B3030581
CAS No.: 923289-30-9
M. Wt: 244.08
InChI Key: IWIPLJLNRFDOQO-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-amino-3-bromo-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPLJLNRFDOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654854
Record name 1-(2-Amino-3-bromo-4-methoxyphenyl)ethan-1-one
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Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-30-9
Record name 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923289-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-3-bromo-4-methoxyphenyl)ethan-1-one
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Foundational & Exploratory

What are the properties of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted acetophenone derivative of significant interest in synthetic and medicinal chemistry. As a functionalized aromatic scaffold, it presents a valuable starting point for the development of novel molecular entities. This document details its chemical and physical properties, outlines a robust synthetic methodology grounded in established organic chemistry principles, and explores its analytical characterization. Furthermore, we delve into the potential applications of this molecule within drug discovery, drawing parallels with structurally related compounds exhibiting notable biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as 2'-Amino-3'-bromo-4'-methoxyacetophenone, is a poly-substituted aromatic ketone. The strategic placement of its functional groups—an amine, a bromine atom, a methoxy group, and an acetyl group—on the benzene ring makes it a highly versatile building block in organic synthesis.

The core structure of the molecule is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2'-Amino-3'-bromo-4'-methoxyacetophenone[1]
CAS Number 923289-30-9[1][]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not widely published, a logical and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common strategy involves the bromination of a suitable precursor, such as 1-(2-amino-4-methoxyphenyl)ethanone.

The rationale for this approach is the activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group is a powerful activating group, strongly directing electrophiles to its ortho and para positions. In this case, the position ortho to the amine (C3) is available for substitution.

G start 1-(2-Amino-4-methoxyphenyl)ethanone (Starting Material) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction reagent N-Bromosuccinimide (NBS) in Acetonitrile (Solvent) reagent->reaction workup Aqueous Workup & Purification (Crystallization/Chromatography) reaction->workup product This compound (Final Product) workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method based on the synthesis of similar compounds, such as 4-amino-3-bromoacetophenone[3].

1. Reaction Setup:

  • To a solution of 1-(2-amino-4-methoxyphenyl)ethanone (1 equivalent) in a suitable aprotic solvent like acetonitrile or toluene, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Causality: NBS is chosen as the brominating agent for its ability to provide a low concentration of electrophilic bromine, which allows for controlled, selective monobromination and minimizes over-bromination side reactions. An aprotic solvent is used to prevent reactions with the solvent itself.

2. Monitoring the Reaction:

  • Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Trustworthiness: TLC provides a rapid and reliable method to visually confirm the conversion of the starting material to a new, typically more polar, product, ensuring the reaction has gone to completion before proceeding to the workup.

3. Workup and Isolation:

  • Once the reaction is complete, the mixture is washed with water to remove any succinimide byproduct and unreacted NBS.

  • The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

  • Causality: This aqueous workup is a standard and effective procedure for removing water-soluble impurities. Drying the organic layer is critical to prevent water from interfering with the final crystallization or purification steps.

4. Purification:

  • The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

  • Trustworthiness: Purification is essential to isolate the target compound from any minor side products or residual starting materials. The success of the purification is validated by obtaining a sharp melting point and clean analytical spectra (NMR, MS).

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Value / ObservationRationale
¹H NMR -COCH₃ (s)~2.5 ppmSinglet for the acetyl methyl protons.
-OCH₃ (s)~3.9 ppmSinglet for the methoxy protons.
-NH₂ (br s)~4.5 - 5.5 ppmBroad singlet for the amine protons, exchangeable with D₂O.
Ar-H (d)~6.8 ppmAromatic proton at C5, ortho to the methoxy group.
Ar-H (d)~7.6 ppmAromatic proton at C6, ortho to the acetyl group.
¹³C NMR -COCH₃~26 ppmCarbon of the acetyl methyl group.
-OCH₃~56 ppmCarbon of the methoxy group.
Aromatic C110 - 160 ppmMultiple signals corresponding to the benzene ring carbons.
C=O~198 ppmCarbonyl carbon of the ketone.
IR (cm⁻¹) N-H Stretch3300 - 3500Characteristic stretching vibrations for the primary amine.
C-H Stretch2850 - 3000Aliphatic and aromatic C-H bonds.
C=O Stretch~1670Strong absorption for the aryl ketone carbonyl group.
C-O Stretch1200 - 1300Ether linkage stretch.
Mass Spec [M]⁺, [M+2]⁺m/z 243, 245Molecular ion peaks showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).
Fragmentm/z 228, 230Loss of a methyl group (-15).
Fragmentm/z 200, 202Loss of an acetyl group (-43).

Applications in Research and Drug Development

Substituted acetophenones are prevalent scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active molecules, including chalcones, flavonoids, and various heterocyclic systems. While the specific biological profile of this compound is not yet defined, its structural motifs suggest significant potential.

  • Anticancer and Antioxidant Research: Structurally related derivatives of methoxyphenyl ethanone have demonstrated promising antioxidant and anticancer activities. For instance, certain triazole derivatives synthesized from similar precursors have shown potent radical scavenging ability and cytotoxicity against glioblastoma cell lines[4]. The title compound provides a key intermediate to explore novel derivatives with potentially similar or enhanced properties.

  • Enzyme Inhibition: The α-bromo-ketone moiety is a known reactive group that can act as a covalent inhibitor of certain enzymes, particularly phosphatases and proteases[5]. This makes the compound and its derivatives interesting candidates for screening against various enzymatic targets.

  • Synthetic Intermediate: The presence of multiple, distinct functional groups allows for sequential and site-selective modifications. The amine can be acylated or used in condensation reactions, the ketone can undergo reactions at the carbonyl or the alpha-carbon, and the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck), providing access to a vast chemical space for drug discovery programs.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Potential Applications A 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone B Condensation (e.g., Chalcone Synthesis) A->B modifies C Cross-Coupling (e.g., Suzuki, Buchwald) A->C modifies D N-Acylation / Alkylation A->D modifies E Anticancer Agents B->E C->E F Enzyme Inhibitors C->F G Antioxidant Compounds C->G D->E D->F

Caption: Potential pathways for drug discovery using the target scaffold.

Safety and Handling

Safety information for this specific compound is not available. However, based on data for structurally similar compounds like 1-(2-Amino-4-bromophenyl)ethanone and 1-(3-bromo-4-methoxyphenyl)ethanone, the following hazards should be assumed[6][7]:

  • GHS Hazard Statements:

    • Harmful if swallowed.

    • Harmful in contact with skin.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

This information should be used as a guideline, and a full risk assessment should be completed before handling this chemical.

References

  • 2a biotech. This compound.
  • BOC Sciences. CAS 923289-30-9 this compound.
  • The Royal Society of Chemistry.
  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Guidechem. What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?.
  • PubChem. 1-(2-Amino-4-bromophenyl)ethanone.
  • ChemicalBook. 2-Bromo-4'-methoxyacetophenone.
  • PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone.
  • PrepChem.com. Synthesis of 4-amino-3-bromoacetophenone.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and logical synthetic pathway for the preparation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a valuable substituted acetophenone intermediate in the development of various fine chemicals and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a highly functionalized aromatic ketone. The strategic placement of its amino, bromo, and methoxy substituents on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules. The development of a reliable and scalable synthesis for this compound is, therefore, of significant interest. This guide will detail a preferred synthetic route, elucidating the chemical principles that underpin each transformation and providing a framework for its practical execution.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests that the carbon skeleton can be derived from a commercially available starting material, 4-methoxyacetophenone. The key challenge lies in the regioselective introduction of the amino and bromo groups onto the aromatic ring. The chosen forward synthesis follows a logical progression of electrophilic aromatic substitution and functional group transformations, prioritizing high regioselectivity and yield at each step. The selected pathway proceeds via nitration, followed by reduction, and finally, selective bromination. This sequence leverages the powerful directing effects of the substituents to achieve the desired substitution pattern.

Synthesis Pathway: A Step-by-Step Elucidation

The preferred synthetic route is a three-step process starting from 4-methoxyacetophenone, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 4-Methoxyacetophenone Step1 Nitration Start->Step1 Intermediate1 4-Methoxy-3-nitroacetophenone Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 3-Amino-4-methoxyacetophenone Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A workflow diagram illustrating the three-step synthesis of the target molecule.

Step 1: Nitration of 4-Methoxyacetophenone

The initial step involves the electrophilic nitration of 4-methoxyacetophenone to introduce a nitro group onto the aromatic ring. This reaction yields 4-methoxy-3-nitroacetophenone.[1][2][3][4][5][6]

Causality of Experimental Choices:

  • Regioselectivity: The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group.[7] The powerful activating effect of the methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the acetyl group. Of the two ortho positions, the one that is also meta to the deactivating acetyl group is electronically favored. This leads to the highly regioselective formation of 4-methoxy-3-nitroacetophenone.[7]

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The low temperature is crucial to control the exothermic nature of the reaction and to prevent over-nitration or side reactions.

Experimental Protocol:

  • To a stirred solution of 4-methoxyacetophenone in concentrated sulfuric acid, cooled to 0 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The temperature of the reaction mixture is maintained below 5 °C throughout the addition.

  • After the addition is complete, the reaction is stirred for an additional 1-2 hours at 0-5 °C.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • The solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield 4-methoxy-3-nitroacetophenone as a yellow crystalline solid.

ParameterValueReference
Starting Material4-Methoxyacetophenone
ReagentsConc. Nitric Acid, Conc. Sulfuric Acid[8]
Temperature0-5 °C[8]
Product4-Methoxy-3-nitroacetophenone[1][3][4]
Melting Point97-100 °C[3]

Step 2: Reduction of 4-Methoxy-3-nitroacetophenone

The second step is the reduction of the nitro group in 4-methoxy-3-nitroacetophenone to an amino group, affording 3-amino-4-methoxyacetophenone.[9]

Causality of Experimental Choices:

  • Selective Reduction: A variety of reducing agents can be employed for the reduction of aromatic nitro groups. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate). This method is generally clean and high-yielding. Alternatively, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, can be used.

  • Reaction Control: The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

Experimental Protocol (Catalytic Hydrogenation):

  • A solution of 4-methoxy-3-nitroacetophenone in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

  • Upon completion of the reaction (as indicated by TLC), the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 3-amino-4-methoxyacetophenone, which can be used in the next step without further purification or can be purified by recrystallization.

ParameterValue
Starting Material4-Methoxy-3-nitroacetophenone
ReagentsH₂, 10% Pd/C (or Sn/HCl)
Product3-Amino-4-methoxyacetophenone
CharacterizationNMR, IR, MS

Step 3: Bromination of 3-Amino-4-methoxyacetophenone

The final step is the regioselective bromination of 3-amino-4-methoxyacetophenone to yield the target molecule, this compound.[10][11][12]

Causality of Experimental Choices:

  • Regioselectivity: The amino group (-NH₂) is a very strong activating, ortho, para-directing group. In 3-amino-4-methoxyacetophenone, the position para to the amino group is blocked by the methoxy group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group. Of the two ortho positions, one is sterically hindered by the adjacent acetyl group. The other ortho position (C3) is therefore the most likely site for bromination. The directing effects of the substituents are in concert to favor the formation of the desired product.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings, such as anilines.[13] Its use helps to avoid over-bromination and the formation of by-products that can occur with harsher reagents like elemental bromine. The reaction can be carried out in a variety of solvents, and the choice of solvent can influence the regioselectivity.[13] For this substrate, a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often suitable.

Experimental Protocol:

  • To a solution of 3-amino-4-methoxyacetophenone in a suitable solvent (e.g., DMF or acetonitrile), N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

ParameterValueReference
Starting Material3-Amino-4-methoxyacetophenone
ReagentN-Bromosuccinimide (NBS)[13]
ProductThis compound[10][11][12]
Molecular FormulaC₉H₁₀BrNO₂[12]
Molecular Weight244.08 g/mol [12]

Visualizing the Reaction Mechanism

The following diagram illustrates the key electrophilic aromatic substitution step in the synthesis: the nitration of 4-methoxyacetophenone.

Nitration_Mechanism cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Start 4-Methoxyacetophenone H2O H₂O Sigma_complex Sigma Complex (Resonance Stabilized) Start->Sigma_complex + NO₂⁺ Product 4-Methoxy-3-nitroacetophenone Sigma_complex->Product - H⁺

Caption: Mechanism of the electrophilic nitration of 4-methoxyacetophenone.

Conclusion

The described three-step synthesis of this compound from 4-methoxyacetophenone represents a chemically sound and efficient strategy. The pathway is designed to maximize regioselectivity by taking advantage of the directing effects of the substituents present on the aromatic ring at each stage. This in-depth guide provides the necessary theoretical foundation and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • Berthelot, D., et al. (2007). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2007(12), 1899-1902.
  • Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748.
  • ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that.... Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4'-Methoxy-3'-nitroacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
  • Tradeindia. (n.d.). This compound at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited. Retrieved from [Link]

  • African Rock Art. (n.d.). 3'-Nitro-4'-methoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. Retrieved from [Link]

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A Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a substituted acetophenone derivative that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—an acetyl moiety, a primary amine, a bromine atom, and a methoxy group on a phenyl ring—offers a versatile scaffold for the construction of diverse heterocyclic systems, particularly those targeting key enzymes in cellular signaling pathways.

Core Identifiers and Physicochemical Properties

A foundational understanding of a chemical entity begins with its core identifiers and physical characteristics. This information is crucial for procurement, safety assessment, and experimental design.

IdentifierValueSource
CAS Number 923289-30-9[1]
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₀BrNO₂N/A
Molecular Weight 244.09 g/mol N/A
Synonyms 2'-Amino-3'-bromo-4'-methoxyacetophenoneN/A
Predicted Physicochemical Data

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueBasis of Prediction
Appearance Off-white to light brown solidAnalogy to similar substituted acetophenones
Melting Point 95 - 105 °CAnalogy to related bromo-methoxyacetophenones
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.General solubility of polar organic compounds
Boiling Point > 300 °C (decomposes)High molecular weight and polarity
Chemical Structure

The structural arrangement of this compound is key to its reactivity and utility.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound is not widely documented in peer-reviewed literature with a specific, detailed protocol. However, a logical and reliable synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis involves a two-step process starting from commercially available 1-(2-amino-4-methoxyphenyl)ethanone.

Proposed Synthetic Workflow

G start 1-(2-Amino-4-methoxyphenyl)ethanone (Starting Material) step1 Bromination start->step1 product This compound (Target Compound) step1->product purification Purification (Column Chromatography) product->purification reagent1 N-Bromosuccinimide (NBS) in Acetonitrile (CH3CN) reagent1->step1 final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative method and should be optimized for specific laboratory conditions.

Step 1: Bromination of 1-(2-amino-4-methoxyphenyl)ethanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-amino-4-methoxyphenyl)ethanone (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes. The amino group directs the electrophilic substitution to the ortho position, which is activated.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 2: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) to elute the product.

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. Based on the structure, the following spectral data are predicted.

TechniquePredicted Characteristics
¹H NMR - Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm).- Methoxy group: A singlet at ~δ 3.8-4.0 ppm (3H).- Acetyl group: A singlet at ~δ 2.5-2.7 ppm (3H).- Amino group: A broad singlet at ~δ 4.5-5.5 ppm (2H).[2]
¹³C NMR - Carbonyl carbon: ~δ 195-200 ppm.- Aromatic carbons: Peaks between δ 100-160 ppm.- Methoxy carbon: ~δ 55-60 ppm.- Acetyl methyl carbon: ~δ 25-30 ppm.
FT-IR (KBr) - N-H stretch (amine): Two bands around 3300-3500 cm⁻¹.- C=O stretch (ketone): A strong band around 1660-1680 cm⁻¹.- C-O stretch (ether): A band around 1250 cm⁻¹.- C-Br stretch: A band in the fingerprint region (~500-600 cm⁻¹).
Mass Spec (ESI-MS) m/z: [M+H]⁺ at ~244.0 and 246.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate in medicinal chemistry. The presence of multiple reactive sites allows for the construction of complex heterocyclic scaffolds that are prevalent in many targeted therapies.

Key Reactive Sites and Their Utility
  • Amino Group (-NH₂): Acts as a nucleophile, enabling the formation of pyrimidines, quinolines, quinazolines, and other nitrogen-containing heterocycles. This is a common starting point for building the core of many kinase inhibitors.

  • Acetyl Group (-COCH₃): The α-protons are acidic and can be functionalized. The ketone can also undergo condensation reactions.

  • Bromine Atom (-Br): A key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and modulate the pharmacological properties of the final molecule.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. This compound is an ideal precursor for such cores.

For example, the amino and acetyl groups can be cyclized with a suitable reagent to form a quinoline or quinazolinone ring. The bromine atom can then be used to couple with another aromatic or heteroaromatic ring, a common feature in modern kinase inhibitors that occupy different pockets within the enzyme's active site. This has been seen in the development of inhibitors for Janus Kinase 1 (JAK1) and Receptor-Interacting Protein Kinase 2 (RIPK2).[3][4]

Illustrative Synthetic Application

G start This compound step1 Cyclization (e.g., with formamide) start->step1 intermediate Brominated Quinazolinone Core step1->intermediate step2 Suzuki Coupling intermediate->step2 product Complex Kinase Inhibitor Scaffold step2->product reagent Arylboronic Acid (R-B(OH)2) reagent->step2

Caption: Use of the target compound to build a complex drug scaffold.

Safety and Handling

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][9]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][9]

  • Eye Damage/Irritation: Causes serious eye irritation.[6][9]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

    • If on Skin: Wash off with soap and plenty of water.[6]

    • If Inhaled: Move person into fresh air.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted aromatic structure provides a robust platform for synthetic chemists to create novel and complex molecules, particularly heterocyclic compounds targeting protein kinases. While detailed experimental data on the compound itself is sparse, its synthesis and properties can be confidently predicted from established chemical principles, enabling its use in cutting-edge research. Proper safety precautions, derived from data on analogous compounds, are essential for its handling. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this one will undoubtedly increase.

References

  • Reagentia. This compound (1 x 5 g). Available from: [Link]

  • PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for a related synthesis. Available from: [Link]

  • Angene Chemical. Safety Data Sheet for 1-(4-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Available from: [Link]

  • NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • PrepChem. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry.
  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry.
  • Chemical Methodologies. Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[1][9][10]oxadiazole-2-Thione Derivatives as Anticancer Agents. Available from: [Link]

  • ScienceOpen. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Inhibits MMP-9 Expression by Regulating NF-κB and MAPKs. Available from: [Link]

  • ACS Omega. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Available from: [Link]

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A Comprehensive Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of the substituted acetophenone, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights for its utilization in medicinal chemistry and drug discovery.

Introduction and Core Compound Profile

This compound is an aromatic ketone featuring a highly substituted benzene ring. The presence of amino, bromo, and methoxy functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds. Its structural complexity and reactive sites suggest significant potential as a scaffold in the development of novel therapeutic agents.

Table 1: Core Compound Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 923289-30-9[1]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.08 g/mol [2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in organic solvents[2]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on well-established organic chemistry reactions. The proposed pathway involves the bromination of a readily available substituted acetophenone precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the electrophilic aromatic substitution (bromination) of 1-(2-amino-4-methoxyphenyl)ethanone. The amino and methoxy groups are ortho-, para-directing, and the acetyl group is meta-directing. The strong activating and ortho-directing effect of the amino group would likely direct the bromine to the position ortho to it.

Postulated Synthesis Protocol

Reaction: Bromination of 1-(2-amino-4-methoxyphenyl)ethanone.

Materials:

  • 1-(2-amino-4-methoxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(2-amino-4-methoxyphenyl)ethanone in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a milder and more selective source of electrophilic bromine compared to liquid bromine, which can lead to over-bromination and side reactions, especially with an activated aromatic ring.

  • Solvent: Acetonitrile or dichloromethane are common solvents for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1-(2-amino-4-methoxyphenyl)ethanone process Electrophilic Aromatic Substitution reactant1->process reactant2 N-Bromosuccinimide (NBS) reactant2->process solvent Acetonitrile solvent->process temp Room Temperature temp->process product This compound process->product

Caption: Proposed synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the acetyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (C5-H)~ 7.5d1HDownfield due to deshielding from the adjacent carbonyl group and ortho-bromine.
Aromatic H (C6-H)~ 6.8d1HUpfield due to the electron-donating effect of the para-methoxy and ortho-amino groups.
Amino (-NH₂)~ 4.5 - 5.5br s2HBroad singlet, chemical shift can vary with concentration and solvent.
Methoxy (-OCH₃)~ 3.9s3HCharacteristic singlet for a methoxy group on an aromatic ring.
Acetyl (-COCH₃)~ 2.6s3HSinglet in the aliphatic region, deshielded by the adjacent carbonyl group.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~ 198Characteristic downfield shift for a ketone carbonyl carbon.
Aromatic C-4 (C-OCH₃)~ 158Quaternary carbon attached to the electron-donating methoxy group.
Aromatic C-2 (C-NH₂)~ 148Quaternary carbon attached to the electron-donating amino group.
Aromatic C-6~ 130Aromatic CH carbon.
Aromatic C-5~ 115Aromatic CH carbon.
Aromatic C-1 (C-C=O)~ 118Quaternary carbon attached to the acetyl group.
Aromatic C-3 (C-Br)~ 100Quaternary carbon attached to bromine, shifted upfield due to the heavy atom effect.
Methoxy (-OCH₃)~ 56Characteristic chemical shift for a methoxy carbon.
Acetyl (-COCH₃)~ 28Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amino)3400 - 3300Two bands, characteristic of a primary amine.
C-H Stretch (Aromatic)3100 - 3000Aromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)3000 - 2850C-H stretching of the methyl groups.
C=O Stretch (Ketone)1680 - 1660Strong absorption band for the conjugated ketone.
C=C Stretch (Aromatic)1600 - 1450Aromatic ring skeletal vibrations.
C-N Stretch1350 - 1250Stretching vibration of the aryl-amine bond.
C-O Stretch (Ether)1275 - 1200 (asym), 1075 - 1020 (sym)Asymmetric and symmetric stretching of the aryl-ether bond.
Mass Spectrometry

The mass spectrum (electron ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z 243 and an M+2 peak of similar intensity at m/z 245, which is characteristic of a compound containing one bromine atom.

  • Key Fragmentation: A significant fragment at m/z 228/230 resulting from the loss of a methyl radical (•CH₃) from the acetyl group. Another major fragment would be observed at m/z 200/202 corresponding to the loss of the entire acetyl group (•COCH₃).

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of various heterocyclic systems, many of which are known to possess significant biological activities. Its utility primarily stems from the presence of the ortho-amino ketone functionality, which is a classic precursor for the construction of quinazoline and quinazolinone scaffolds.

Synthesis of Quinazoline Derivatives

The condensation of o-aminoaryl ketones with various reagents is a well-established method for the synthesis of quinazolines. These heterocycles are present in a wide range of biologically active compounds, including several approved drugs.

Diagram 2: General Workflow for Quinazoline Synthesis

G start This compound reaction Condensation / Cyclization start->reaction reagent Amidine / Nitrile / etc. reagent->reaction product Substituted Quinazoline Derivative reaction->product bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial) product->bioassay

Caption: Synthesis and screening of quinazolines.

Potential as an Anticancer Agent Precursor

Many quinazoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. The bromo and methoxy substituents on the quinazoline core derived from the title compound could modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced efficacy and selectivity. Methoxy and bromo groups are known to be important for the cytotoxic properties of some compounds[3].

Other Potential Therapeutic Areas

The versatile nature of the this compound scaffold suggests its potential for derivatization to explore other therapeutic areas, including:

  • Antimicrobial Agents: The quinazoline core is also found in compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: Substituted acetophenones can serve as starting materials for the synthesis of various enzyme inhibitors. For example, 2-bromo-4'-hydroxyacetophenone is a precursor for protein tyrosine phosphatase (PTP) inhibitors[4].

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance. Substituted acetophenones can be irritants and may be harmful if ingested or absorbed through the skin.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted aromatic structure provides a unique starting point for the synthesis of complex heterocyclic molecules, particularly quinazoline derivatives. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. BenchChem.
  • Chemdad Co., Ltd. (n.d.). 2-Bromo-4'-methoxyacetophenone Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
  • Jigs Chemical Limited. (n.d.). This compound. Retrieved from [Link]

  • Chemical Science. (2015). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • PMC. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from [Link]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the molecular structure and conformation of the novel compound, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. Given the nascent stage of research on this specific molecule, this document serves as both a predictive analysis based on established principles of physical organic chemistry and a practical methodological roadmap for its empirical validation.

Introduction: Unveiling a Potential Pharmacophore

The substituted acetophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The unique substitution pattern of this compound—featuring an electron-donating amino group, a bulky and electron-withdrawing bromine atom, and a methoxy group on the phenyl ring—suggests a complex interplay of steric and electronic effects that will dictate its three-dimensional structure and, consequently, its interaction with biological targets. Understanding the preferred conformation of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide will first postulate the key structural features of the molecule, with a focus on the critical role of intramolecular hydrogen bonding. Subsequently, a detailed, multi-pronged analytical workflow is presented, combining spectroscopic and computational techniques to provide a holistic understanding of its molecular architecture.

Postulated Molecular Structure and Key Conformational Drivers

The primary determinant of the conformation of this compound is expected to be the formation of a strong intramolecular hydrogen bond between the hydrogen atoms of the ortho-amino group and the oxygen atom of the acetyl group. This interaction is a well-documented phenomenon in 2'-aminoacetophenone derivatives.[1][2] This hydrogen bond will likely lock the acetyl group in a conformation that is nearly coplanar with the phenyl ring, forming a stable six-membered pseudo-ring.

The presence of the bulky bromine atom at the 3-position is anticipated to introduce significant steric hindrance, which will influence the planarity of the system. The methoxy group at the 4-position, while electronically influential, is expected to have a lesser steric impact on the conformation around the C(aryl)-C(carbonyl) bond.

A Multi-Technique Approach to Structural Elucidation

A robust characterization of the molecular structure and conformation of this compound necessitates a combination of experimental and computational methods. The following workflow is proposed as a comprehensive strategy.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_computational Computational Modeling Synthesis Chemical Synthesis Purification Chromatography & Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay DFT Density Functional Theory (DFT) (Geometry Optimization, Freq. Analysis) NMR->DFT Compare & Validate XRay->DFT Compare & Validate

Caption: Proposed analytical workflow for the structural characterization of this compound.

Experimental Protocols and Predicted Data

Synthesis and Purification

A plausible synthetic route to this compound involves the bromination of 1-(2-amino-4-methoxyphenyl)ethanone.

Protocol for Synthesis:

  • Starting Material: 1-(2-amino-4-methoxyphenyl)ethanone.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a suitable choice for regioselective bromination.[3]

  • Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane.

  • Procedure: a. Dissolve 1-(2-amino-4-methoxyphenyl)ethanone in the chosen solvent. b. Cool the solution to 0 °C in an ice bath. c. Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 30 minutes. d. Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. g. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational details of the molecule in solution.[4][5]

Predicted ¹H and ¹³C NMR Data:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H~7.5 - 7.7d1HH adjacent to the acetyl group
Aromatic-H~6.5 - 6.7d1HH adjacent to the methoxy group
NH₂~5.0 - 6.0 (broad)s2HAmino protons (intramolecular H-bonding)
OCH₃~3.8 - 4.0s3HMethoxy protons
COCH₃~2.5 - 2.7s3HAcetyl protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~195 - 200Carbonyl carbon
Aromatic C-NH₂~145 - 150Carbon attached to the amino group
Aromatic C-OCH₃~155 - 160Carbon attached to the methoxy group
Aromatic C-Br~110 - 115Carbon attached to the bromine atom
Aromatic C-H~110 - 130Other aromatic carbons
OCH₃~55 - 60Methoxy carbon
COCH₃~25 - 30Acetyl carbon

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. The broadness and downfield shift of the NH₂ protons can provide initial evidence for intramolecular hydrogen bonding.

  • ¹³C NMR: Acquire a standard ¹³C NMR spectrum, including a DEPT-135 experiment to aid in the assignment of carbon signals.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will be crucial for confirming the through-space proximity of protons, particularly between the NH₂ protons and the acetyl protons, which would provide definitive evidence for the proposed conformation.

FT-IR spectroscopy will provide information about the functional groups present in the molecule. The position of the carbonyl stretching frequency will be particularly informative regarding the intramolecular hydrogen bond.

Predicted FT-IR Data:

Functional Group Predicted Wavenumber (cm⁻¹) Significance
N-H Stretch3400 - 3200 (two bands)Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)3100 - 3000C-H stretching of the phenyl ring.
C-H Stretch (Aliphatic)3000 - 2850C-H stretching of the methyl and methoxy groups.
C=O Stretch1650 - 1670The carbonyl stretch is expected to be at a lower frequency than a typical aromatic ketone due to conjugation and, more significantly, the intramolecular hydrogen bond.
C=C Stretch (Aromatic)1600 - 1450Aromatic ring skeletal vibrations.
C-O Stretch1250 - 1000C-O stretching of the methoxy group.

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified solid or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Single-Crystal X-ray Diffraction

If a suitable single crystal can be obtained, X-ray diffraction will provide unambiguous proof of the solid-state molecular structure and conformation, including precise bond lengths, bond angles, and details of intermolecular interactions.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

Computational Modeling

Density Functional Theory (DFT) calculations will provide theoretical insights into the molecular structure, conformation, and electronic properties, which can be correlated with the experimental data.

dft_workflow Start Build Initial Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->GeoOpt Freq Frequency Analysis (Confirm Minimum Energy Structure) GeoOpt->Freq PES Potential Energy Surface Scan (Rotate C(aryl)-C(carbonyl) bond) Freq->PES NBO Natural Bond Orbital (NBO) Analysis (Analyze H-bond) Freq->NBO NMR_Sim Simulate NMR Spectra (GIAO method) Freq->NMR_Sim IR_Sim Simulate IR Spectrum Freq->IR_Sim End Compare with Experimental Data PES->End NBO->End NMR_Sim->End IR_Sim->End

Caption: A typical workflow for the DFT-based computational analysis of this compound.

Protocol for DFT Calculations:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method and Basis Set: A suitable level of theory would be the B3LYP functional with a 6-311++G(d,p) basis set.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.

  • Potential Energy Surface (PES) Scan: To investigate the rotational barrier around the C(aryl)-C(carbonyl) bond, perform a relaxed PES scan by systematically rotating this dihedral angle. This will help to quantify the stability of the hydrogen-bonded conformation.

  • NMR Simulation: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts for comparison with experimental data.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the strength of the intramolecular hydrogen bond.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic and steric effects, with intramolecular hydrogen bonding playing a pivotal role. This guide has provided a comprehensive, albeit predictive, framework for the full characterization of this molecule. By following the proposed multi-technique workflow, researchers and drug development professionals can obtain a detailed understanding of its three-dimensional architecture, which is essential for unlocking its potential as a valuable scaffold in medicinal chemistry. The synergy between experimental data and computational modeling will be key to building a complete and accurate picture of this promising compound.

References

  • Shimada, H., Nakamura, A., Yoshihara, T., & Tobita, S. (2005). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution. Photochemical & Photobiological Sciences, 4(4), 367-375. [Link]

  • Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.
  • Talukdar, P. B., Banerjee, S., & Sengupta, S. K. (1970). Intramolecular Hydrogen Bonding in 2-(Substituted Amino-) Methyl-4-Acetamidophenol. Journal of the Indian Chemical Society, 47(3), 267-270.
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Key chemical reactions involving 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

< An In-Depth Technical Guide on the Core Chemical Reactions of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This compound stands as a pivotal, multi-functional reagent in contemporary organic synthesis. Its strategic array of functional groups—an aniline moiety, a reactive bromine atom, and an activating methoxy group—offers a versatile platform for the construction of complex molecular architectures. This guide is crafted to provide a deep, practical understanding of the key chemical transformations this compound can undergo. We will move beyond mere procedural listings to explore the underlying principles and causalities that govern these reactions, empowering researchers to leverage this versatile building block to its fullest potential.

Foundational Properties and Synthesis

A thorough understanding of a reagent begins with its fundamental characteristics and its reliable synthesis.

Physicochemical Profile

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem
Molecular Weight 229.07 g/mol [1]
Appearance Off-white to pale yellow solid---
IUPAC Name 1-(3-bromo-4-methoxyphenyl)ethanone[1]
CAS Number 35310-75-9[1]
Optimized Synthesis Protocol

The most direct and widely employed synthesis of the title compound is via the electrophilic bromination of 1-(2-amino-4-methoxyphenyl)ethanone. The electron-donating amino and methoxy groups activate the aromatic ring, directing the bromination to the ortho and para positions. The position ortho to the amino group and meta to the ketone is sterically and electronically favored.

Experimental Protocol: Synthesis via Electrophilic Bromination

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-amino-4-methoxyphenyl)ethanone (10.0 g, 60.5 mmol) in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of bromine (3.1 mL, 60.5 mmol) in 20 mL of glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[3] It involves the coupling of an organoboron compound with an organohalide.[4] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[4][5]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A phosphine ligand-based palladium catalyst is often employed to facilitate the oxidative addition and reductive elimination steps. The base is essential for the activation of the organoboron species, facilitating the transmetalation step.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 g, 4.1 mmol), phenylboronic acid (0.60 g, 4.9 mmol), and potassium carbonate (1.13 g, 8.2 mmol).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol) to the flask.

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (25 mL) and degas the mixture by purging with argon for 20 minutes.

  • Reaction Execution: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Product Isolation and Purification: After cooling, dilute the reaction with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification A 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone E Toluene/Water Solvent A->E B Phenylboronic Acid B->E C Pd(PPh₃)₄ C->E D K₂CO₃ (Base) D->E F Degassing (Argon) E->F G Heating (90 °C, 12h) F->G H Extraction with Ethyl Acetate G->H I Washing (Water, Brine) H->I J Drying & Concentration I->J K Column Chromatography J->K L Purified Coupled Product K->L

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

The Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for the construction of complex olefinic structures.[9] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[10][11]

Experimental Protocol: Heck Reaction with Styrene

  • Reaction Assembly: In a sealed tube, combine this compound (1.0 g, 4.1 mmol), styrene (0.57 mL, 4.9 mmol), palladium(II) acetate (0.046 g, 0.21 mmol), and tri(o-tolyl)phosphine (0.12 g, 0.41 mmol).

  • Solvent and Base: Add triethylamine (1.7 mL, 12.3 mmol) and N,N-dimethylformamide (DMF, 20 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, pour into water (100 mL), and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14][15]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Inert Conditions: To a Schlenk flask, add this compound (1.0 g, 4.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.14 g, 0.21 mmol), and copper(I) iodide (0.04 g, 0.21 mmol).

  • Solvent and Reagents: Add triethylamine (20 mL) and phenylacetylene (0.54 mL, 4.9 mmol).

  • Reaction Execution: Stir the mixture at room temperature under an argon atmosphere for 8 hours.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride, then water, and finally brine.

  • Purification: Dry the organic phase over sodium sulfate, concentrate, and purify by column chromatography.

Transformations of the Amino Group: Building Heterocyclic Scaffolds

The amino group in this compound is a versatile handle for constructing a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide.[16][17] This not only serves as a protecting group strategy but also introduces a new functional handle for subsequent cyclization reactions.

Experimental Protocol: N-Acetylation

  • Reaction Setup: Dissolve this compound (1.0 g, 4.1 mmol) in 20 mL of dichloromethane in a round-bottom flask.

  • Acylation: Add pyridine (0.4 mL, 4.9 mmol) followed by the dropwise addition of acetyl chloride (0.32 mL, 4.5 mmol) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for completion by TLC.

  • Work-up: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the N-acetylated product.

Diazotization

The primary aromatic amine can be converted to a diazonium salt through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[18][19] The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles.

Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (Bromination)

  • Diazonium Salt Formation: Suspend this compound (1.0 g, 4.1 mmol) in a mixture of 48% hydrobromic acid (10 mL) and water (10 mL) and cool to 0-5 °C.

  • Nitrosation: Slowly add a solution of sodium nitrite (0.31 g, 4.5 mmol) in water (5 mL), keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (0.70 g, 4.9 mmol) in 48% hydrobromic acid (10 mL) at 60 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution.

  • Isolation: After the addition is complete and nitrogen evolution has ceased, cool the mixture and extract with diethyl ether. Wash the ether extracts, dry, and concentrate to yield the dibrominated product.

Cyclization Strategies: Constructing Quinolines

The combination of the amino group and the ketone functionality in this compound makes it an excellent precursor for the synthesis of quinoline derivatives via the Friedländer annulation.[20][21] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[22]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinolone

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 g, 4.1 mmol), ethyl acetoacetate (0.59 mL, 4.5 mmol), and ethanol (20 mL).

  • Catalysis: Add a catalytic amount of piperidine (5 drops).

  • Reaction Conditions: Reflux the mixture for 8 hours.

  • Product Crystallization: Cool the reaction mixture in an ice bath. The quinolone product will often precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the desired product.

Friedlander_Synthesis A This compound D Condensation A->D B Ethyl Acetoacetate B->D C Piperidine (Catalyst) C->D E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Quinolone Product F->G

Caption: The Friedländer Annulation Pathway for Quinolone Synthesis.

Concluding Remarks

This compound is a demonstrably powerful and versatile building block in organic synthesis. The strategic interplay of its functional groups provides access to a vast chemical space through well-established and reliable synthetic methodologies. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to confidently and creatively employ this reagent in the pursuit of novel molecular entities with potential applications in drug discovery and materials science.

References

Unlocking the Potential of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: A Versatile Scaffold for Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a strategically substituted aromatic ketone poised for significant applications in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of functional groups—an ortho-amino ketone, a bromine atom, and a methoxy group—renders it a highly valuable precursor for the synthesis of complex heterocyclic systems, most notably quinazolines and their derivatives. These heterocyclic scaffolds are renowned for their broad spectrum of pharmacological activities.[1][2][3] Furthermore, the inherent structural motifs within the molecule itself suggest its potential as a core fragment for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth analysis of the molecule's chemical attributes, delineates its primary application as a synthetic intermediate, and explores promising avenues for its use in drug discovery and development.

Chemical Profile and Strategic Importance

This compound possesses a distinct substitution pattern on the phenyl ring that offers a confluence of reactivity and functionality.

PropertyValue/DescriptorSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₀BrNO₂[4]
CAS Number 923289-30-9[4][]
Key Features - Ortho-amino acetophenone: A classic precursor for cyclocondensation reactions.Inferred from[1][2][6]
- Bromine atom: Provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can enhance biological activity through halogen bonding or by acting as an electron-withdrawing group.Inferred from[7][8]
- Methoxy group: An electron-donating group that can influence reaction kinetics and is a common feature in many bioactive molecules.Inferred from[9][10]

The strategic placement of the amino group ortho to the acetyl group is the molecule's most powerful feature, making it an ideal substrate for reactions that form heterocyclic rings, such as the Friedländer annulation or related cyclizations, to produce quinazoline scaffolds.[2][6]

Core Application: A Gateway to Bioactive Quinazolines

The most immediate and well-supported application of this compound is as a starting material for the synthesis of substituted quinazolines. Quinazolines are a "privileged" class of nitrogen-containing heterocycles, forming the core of numerous approved drugs and clinical candidates with a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]

The ortho-amino ketone functionality allows for a variety of synthetic transformations to build the pyrimidine ring onto the existing benzene ring.

Workflow for Quinazoline Synthesis

G A 1-(2-Amino-3-bromo- 4-methoxyphenyl)ethanone C Cyclocondensation Reaction (e.g., with Aldehydes or Amides) A->C B Amine Source (e.g., Ammonium Acetate, Benzylamines) B->C D Substituted Quinazoline Scaffold C->D Forms Pyrimidine Ring E Further Functionalization (e.g., Suzuki Coupling at Br) D->E Post-synthetic Modification F Diverse Library of Bioactive Compounds E->F

Caption: Synthetic pathway from the title compound to a diverse quinazoline library.

Experimental Protocol: Three-Component Synthesis of a Quinazoline Derivative

This protocol is a representative example based on established methodologies for synthesizing quinazolines from ortho-aminoaryl ketones.[1]

Objective: To synthesize a 2,4-disubstituted quinazoline derivative from this compound.

Materials:

  • This compound

  • A selected aromatic aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Iodine (I₂) or Ceric Ammonium Nitrate (CAN) as a catalyst[1][6]

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the aromatic aldehyde (1.1 equivalents), and ammonium acetate (5-10 equivalents).

  • Solvent and Catalyst: Add ethanol as the solvent. Add a catalytic amount of iodine (e.g., 10 mol%).

  • Reaction Execution: Stir the mixture at reflux (approx. 80°C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired quinazoline derivative.

Causality: The reaction proceeds via an initial condensation of the aldehyde and ammonia (from ammonium acetate) to form an imine, which then undergoes cyclization with the enamine tautomer of the starting ketone, followed by oxidation (catalyzed by iodine) to form the aromatic quinazoline ring.[1]

Investigational Avenues in Drug Discovery

Beyond its role as a synthetic workhorse, the intrinsic structure of this compound and its derivatives positions it as a compelling scaffold for targeted drug discovery programs.

Anticancer Research

Substituted acetophenones are precursors to a wide range of compounds, like chalcones, that exhibit significant anticancer activity.[11][12] Moreover, a structurally related compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell invasion and metastasis.[13] This suggests that our title compound could serve as a starting point for developing agents that target tumor progression.

Hypothesized Mechanism of Action: Derivatives could potentially act as:

  • Kinase Inhibitors: The quinazoline core, easily synthesized from this precursor, is found in FDA-approved kinase inhibitors like erlotinib and gefitinib.[2]

  • Tubulin Polymerization Inhibitors: Certain sulfonamides containing bromo- and methoxy-phenyl rings act as tubulin inhibitors by binding to the colchicine site.[10]

  • MMP Inhibitors: By targeting the activity of enzymes like MMP-9, derivatives could prevent tumor metastasis.[13]

G cluster_0 Anticancer Research Workflow A Synthesize Derivative Library (e.g., Quinazolines, Chalcones) B In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines like HT1080, MCF-7) A->B Initial Screening C Mechanism of Action Studies (e.g., Kinase Inhibition Assay, MMP-9 Zymography) B->C If Active D Cell-Based Pathway Analysis (e.g., Western Blot for MAPK, NF-κB pathways) C->D Validate Target E Lead Optimization D->E

Caption: A proposed workflow for evaluating the anticancer potential of derivatives.

Antimicrobial Drug Discovery

Substituted acetophenones and the heterocyclic systems derived from them are well-documented for their antimicrobial activities.[14] The presence of electron-withdrawing groups, such as bromine, on the aromatic ring can be crucial for enhancing antimicrobial efficacy.[14]

Potential Targets:

  • Bacterial Cell Wall Synthesis: Targeting enzymes involved in peptidoglycan synthesis.

  • DNA Gyrase: Inhibition of this enzyme is a common mechanism for antibacterial agents.[3]

  • Fungal Ergosterol Biosynthesis: Disrupting the integrity of the fungal cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO and then perform a serial two-fold dilution in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.

Trustworthiness: This protocol is a standard, self-validating system. The clear positive and negative controls ensure the viability of the microbes and the sterility of the medium, respectively. The dose-dependent response observed across the serial dilutions provides internal consistency for the inhibitory effect.

Conclusion and Future Directions

This compound is far more than a simple chemical reagent. It represents a strategic starting point for chemical innovation. Its primary utility lies in its efficient conversion to quinazolines, a class of compounds with proven therapeutic value. Researchers can leverage this precursor to rapidly generate libraries of novel heterocyclic compounds for high-throughput screening.

Furthermore, the inherent structural alerts within the molecule suggest that its derivatives are prime candidates for investigation as anticancer and antimicrobial agents. The logical next steps involve the systematic synthesis of derivative libraries and their subsequent evaluation in well-defined biological assays to uncover lead compounds for further development. The versatility of this scaffold ensures its continued relevance in the quest for new and effective therapeutic agents.

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A Comprehensive Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: Synthesis, Characterization, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a strategically substituted aromatic ketone with significant potential as a building block in synthetic and medicinal chemistry. The presence of an ortho-amino acetophenone moiety, further functionalized with bromine and a methoxy group, provides a versatile scaffold for the construction of a diverse range of heterocyclic compounds. This guide offers an in-depth exploration of this compound, presenting a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a detailed analysis of its reactivity. Particular emphasis is placed on its utility as a precursor for the synthesis of quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing the necessary technical insights to leverage the synthetic potential of this multifaceted molecule.

Introduction: The Strategic Importance of Substituted 2-Aminoacetophenones

Substituted acetophenones are fundamental precursors in the synthesis of a wide array of organic molecules, from fine chemicals to active pharmaceutical ingredients.[1] The 2-aminoacetophenone scaffold, in particular, is a privileged starting material for the construction of various nitrogen-containing heterocycles due to the ortho positioning of the nucleophilic amino group and the electrophilic acetyl group.[2] This unique arrangement facilitates intramolecular cyclization reactions, providing efficient pathways to valuable heterocyclic systems.[2]

This compound (Figure 1) represents a highly functionalized member of this class. The strategic placement of a bromine atom and a methoxy group on the aromatic ring introduces additional layers of chemical reactivity and allows for the fine-tuning of the electronic and steric properties of its derivatives. The bromine atom can serve as a handle for cross-coupling reactions, while the methoxy group can influence the reactivity of the aromatic ring and participate in receptor binding interactions in a biological context.

Figure 1. Chemical Structure of this compound.

This guide will provide a comprehensive overview of this promising synthetic intermediate, from its logical synthesis to its potential applications in medicinal chemistry.

Synthesis and Mechanism

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection 3-Bromo-4-methoxyaniline 3-Bromo-4-methoxyaniline N-(3-bromo-4-methoxyphenyl)acetamide N-(3-bromo-4-methoxyphenyl)acetamide 3-Bromo-4-methoxyaniline->N-(3-bromo-4-methoxyphenyl)acetamide Acetic Anhydride, Pyridine N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide N-(3-bromo-4-methoxyphenyl)acetamide->N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide Acetyl Chloride, AlCl3 This compound This compound N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide->this compound HCl, H2O, Heat

Figure 2. Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Step 1: N-Acetylation (Protection): The amino group of 3-bromo-4-methoxyaniline is a strong activating group and can interfere with the subsequent Friedel-Crafts acylation by coordinating with the Lewis acid catalyst.[3] Therefore, it is protected as an acetamide. Acetic anhydride is a common and effective acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct.

  • Step 2: Friedel-Crafts Acylation: This is a classic method for introducing an acyl group onto an aromatic ring.[4][5] Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that activates the acetyl chloride for electrophilic aromatic substitution.[6] The acetyl group is directed to the ortho position relative to the activating acetamido group.

  • Step 3: Deprotection: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the target primary amine. This is a standard and high-yielding deprotection method.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-bromo-4-methoxyphenyl)acetamide

  • To a solution of 3-bromo-4-methoxyaniline (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry to afford N-(3-bromo-4-methoxyphenyl)acetamide.

Step 2: Synthesis of N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide

  • To a suspension of anhydrous aluminum chloride (3.0 eq) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.5 eq) dropwise.

  • Stir the mixture for 15-30 minutes, then add a solution of N-(3-bromo-4-methoxyphenyl)acetamide (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide.

Step 3: Synthesis of this compound

  • To a solution of N-(2-acetyl-5-bromo-4-methoxyphenyl)acetamide (1.0 eq) in ethanol, add concentrated hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is not widely published, its key physicochemical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated 80-100 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.
Spectroscopic Data (Predicted)

The predicted spectroscopic data is based on the analysis of structurally similar compounds, such as 3'-Amino-4'-methoxyacetophenone and 3-bromo-4-methoxyaniline.[3][7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 6.80 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 6.0-7.0 (br s, 2H, -NH₂)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.60 (s, 3H, -COCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 200.0 (C=O)

    • δ 155.0 (C-OCH₃)

    • δ 145.0 (C-NH₂)

    • δ 130.0 (Ar-CH)

    • δ 120.0 (C-Br)

    • δ 115.0 (Ar-C)

    • δ 110.0 (Ar-CH)

    • δ 56.0 (-OCH₃)

    • δ 28.0 (-COCH₃)

  • IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretching)

    • 1660 (C=O stretching)

    • 1600, 1500 (C=C aromatic stretching)

    • 1250 (C-O stretching)

  • Mass Spectrometry (EI):

    • m/z (%): 243/245 ([M]⁺, isotopic pattern for Br), 228/230 ([M-CH₃]⁺), 200/202 ([M-COCH₃]⁺)

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound makes it a versatile precursor for a variety of heterocyclic systems. The ortho-amino acetophenone moiety is particularly well-suited for condensation reactions.[8]

Synthesis of Quinolines (Friedländer Annulation)

The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] this compound can serve as the 2-aminoaryl ketone component in this reaction.

Friedlander_Synthesis Start This compound Product Substituted Quinoline Start->Product Base or Acid Catalyst Reagent Compound with α-methylene group (e.g., Ethyl acetoacetate) Reagent->Product

Figure 3. General scheme for the Friedländer synthesis of quinolines.

Significance: Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[11][12] The ability to synthesize highly substituted quinolines from this compound opens up avenues for the development of novel therapeutic agents.

Synthesis of 1,4-Benzodiazepines

2-Aminoacetophenones are also key precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[13][14] The synthesis typically involves the reaction of the 2-aminoacetophenone with an α-amino acid or its derivative.

Benzodiazepine_Synthesis Start This compound Product Substituted 1,4-Benzodiazepine Start->Product Cyclization Reagent α-Amino acid derivative (e.g., Glycine ethyl ester) Reagent->Product

Figure 4. General scheme for the synthesis of 1,4-benzodiazepines.

Significance: The development of novel benzodiazepine derivatives with improved pharmacological profiles is an ongoing area of research. The use of this compound as a starting material allows for the introduction of specific substituents that can modulate the activity and selectivity of the resulting benzodiazepine.

Other Potential Reactions
  • Condensation Reactions: The amino group can undergo condensation reactions with various carbonyl compounds to form imines (Schiff bases), which can then be further elaborated.[15]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at this position.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., -OH, -CN, -X).

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Although detailed experimental data for this specific compound is limited, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous structures. Its highly functionalized nature provides a robust platform for the synthesis of diverse and complex heterocyclic scaffolds, particularly quinolines and benzodiazepines. This guide provides a solid foundation for researchers to explore the synthetic utility of this compound and to design novel molecules with potential therapeutic applications.

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An In-Depth Technical Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a polysubstituted aniline derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited direct historical information on this specific compound, this guide focuses on its plausible synthesis, physicochemical properties, and the broader context of its structural class in modern pharmaceutical research. We will delve into a proposed synthetic pathway, offering detailed, field-proven experimental protocols. Furthermore, this guide will explore the critical role of the aniline scaffold in drug design, particularly in the development of kinase inhibitors, while also addressing the inherent challenges and innovative strategies, such as bioisosteric replacement, employed in the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar molecules in their work.

Introduction

This compound (CAS No. 923289-30-9) is a highly functionalized aromatic ketone.[1][2][3][4] Its structure is characterized by an acetophenone core with amino, bromo, and methoxy substituents on the phenyl ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The aniline moiety, a cornerstone in pharmaceutical development, is a well-established pharmacophore in a multitude of therapeutic agents, ranging from early sulfa drugs to contemporary targeted cancer therapies.[5] The presence of ortho-amino and meta-bromo groups to the acetyl function, along with a para-methoxy group, offers multiple reaction sites for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 923289-30-9[1][2][3][4]
Molecular Formula C₉H₁₀BrNO₂[4]
Molecular Weight 244.09 g/mol [4]
Appearance Liquid or solid[4]
Predicted Density 1.493 ± 0.06 g/cm³[4]
Predicted Boiling Point 367.6 ± 42.0 °C[4]

Proposed Retrosynthetic Analysis and Synthesis Pathway

While the specific historical discovery and initial synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established organic chemistry principles. A retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available starting material, such as 4-methoxyaniline, through a series of standard aromatic functionalization reactions.

Retrosynthetic Analysis

The primary disconnections in the retrosynthesis involve the sequential removal of the functional groups from the aromatic ring. The final bromination step is a logical choice, as the directing effects of the existing amino and acetyl groups can be strategically employed. The amino group can be derived from the reduction of a nitro group, which in turn can be introduced via nitration. The acetyl group can be installed using a Friedel-Crafts acylation reaction.[6]

Proposed Synthesis Workflow

The proposed forward synthesis commences with the protection of the amino group of 4-methoxyaniline, followed by a sequence of electrophilic aromatic substitution reactions and functional group transformations.

G cluster_0 Synthesis Workflow 4-Methoxyaniline 4-Methoxyaniline Acetanilide Derivative Acetanilide Derivative 4-Methoxyaniline->Acetanilide Derivative Acetylation Nitrated Acetanilide Nitrated Acetanilide Acetanilide Derivative->Nitrated Acetanilide Nitration Nitrated Aniline Nitrated Aniline Nitrated Acetanilide->Nitrated Aniline Hydrolysis Acetylated Nitrated Aniline Acetylated Nitrated Aniline Nitrated Aniline->Acetylated Nitrated Aniline Protection Reduced Acetophenone Reduced Acetophenone Acetylated Nitrated Aniline->Reduced Acetophenone Reduction Final Product This compound Reduced Acetophenone->Final Product Bromination

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These protocols are based on standard laboratory procedures for analogous transformations.

Step 1: Protection of the Amino Group
  • Reaction: Acetylation of 4-methoxyaniline.

  • Rationale: The amino group is protected as an acetamide to prevent its oxidation during the subsequent nitration step and to modulate its directing effect.

  • Procedure:

    • Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise while stirring.

    • Heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-(4-methoxyphenyl)acetamide.

Step 2: Nitration
  • Reaction: Nitration of N-(4-methoxyphenyl)acetamide.

  • Rationale: The acetyl group is an ortho, para-director. Nitration is expected to occur primarily at the position ortho to the acetamido group.

  • Procedure:

    • Dissolve N-(4-methoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour.

    • Pour the reaction mixture onto crushed ice.

    • Collect the solid product by filtration, wash with water until neutral, and recrystallize from ethanol to yield N-(4-methoxy-2-nitrophenyl)acetamide.

Step 3: Deprotection of the Amino Group
  • Reaction: Acidic hydrolysis of the acetamide.

  • Rationale: The protecting group is removed to yield the free amino group.

  • Procedure:

    • Suspend N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4 hours.

    • Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-methoxy-2-nitroaniline.

Step 4: Friedel-Crafts Acylation
  • Reaction: Introduction of the acetyl group.

  • Rationale: This classic reaction forms a new carbon-carbon bond on the aromatic ring.[7][8][9] The amino and methoxy groups are strong activating groups, directing the acylation to the position ortho to the amino group and para to the methoxy group.

  • Procedure:

    • To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.2 eq).

    • Cool the mixture to 0 °C and add aluminum chloride (1.3 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-methoxy-2-nitrophenyl)ethanone.

Step 5: Reduction of the Nitro Group
  • Reaction: Conversion of the nitro group to an amino group.

  • Rationale: A variety of reducing agents can be used for this transformation, such as tin(II) chloride or catalytic hydrogenation.

  • Procedure (using SnCl₂):

    • Dissolve 1-(4-methoxy-2-nitrophenyl)ethanone (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction and neutralize with a concentrated sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 1-(2-amino-4-methoxyphenyl)ethanone.

Step 6: Bromination
  • Reaction: Electrophilic bromination of the activated aromatic ring.

  • Rationale: The amino and methoxy groups are strongly activating and will direct the bromine to the position ortho to the amino group. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.[10]

  • Procedure:

    • Dissolve 1-(2-amino-4-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

The Aniline Motif in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in medicinal chemistry. The aniline core is a "privileged structure," frequently appearing in a wide range of biologically active compounds.[5]

Aniline Derivatives as Kinase Inhibitors

A prominent application of aniline derivatives is in the development of kinase inhibitors, particularly for cancer therapy.[11][12] The aniline nitrogen and the adjacent aromatic ring often form crucial hydrogen bonds and van der Waals interactions with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition.[11] The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prime examples of this, forming the core of numerous FDA-approved drugs.[5][11]

G cluster_1 Hypothetical Kinase Inhibition Aniline_Derivative Aniline-based Inhibitor Kinase_Hinge Kinase Hinge Region Aniline_Derivative->Kinase_Hinge H-Bonding ATP_Binding_Site ATP Binding Site Aniline_Derivative->ATP_Binding_Site Occupies Kinase_Hinge->ATP_Binding_Site Inhibition Inhibition of Kinase Activity ATP_Binding_Site->Inhibition

Caption: Hypothetical interaction of an aniline-based inhibitor with a kinase active site.

Challenges and Modern Strategies: Bioisosteric Replacement

Despite their utility, aniline motifs can present challenges in drug development, primarily related to metabolic instability. The electron-rich aniline ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[13][14][15] These reactive species can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions.[14][15]

To mitigate these risks, medicinal chemists often employ a strategy known as bioisosteric replacement.[13][16][17] This involves replacing the aniline group with another functional group that mimics its size, shape, and electronic properties but has an improved metabolic profile. Saturated carbocycles are often explored as aniline bioisosteres.[13][14] This approach aims to retain the desired pharmacological activity while enhancing the safety and pharmacokinetic properties of the drug candidate.[17]

Potential Applications and Future Directions

This compound is a promising starting material for the synthesis of novel bioactive molecules. Its polysubstituted nature allows for the generation of libraries of compounds for high-throughput screening. The presence of the aniline core suggests its potential utility in the design of kinase inhibitors for oncology and other therapeutic areas.[18]

Future research could focus on:

  • Derivatization: Utilizing the amino, bromo, and acetyl groups as handles for further chemical modifications to create a diverse range of compounds.

  • Biological Screening: Evaluating the synthesized derivatives for their activity against various biological targets, particularly protein kinases.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Conclusion

While the historical discovery of this compound is not well-documented, its chemical structure and the principles of organic synthesis allow for the rational design of a robust synthetic pathway. This technical guide has provided a plausible, multi-step synthesis with detailed hypothetical protocols. More importantly, it has placed this molecule within the broader context of medicinal chemistry, highlighting the significance of the aniline scaffold in drug discovery, particularly in the development of kinase inhibitors. Understanding both the utility and the challenges associated with aniline derivatives, along with modern strategies like bioisosteric replacement, is crucial for the development of safer and more effective therapeutics. This compound represents a valuable tool for researchers and scientists working at the forefront of pharmaceutical innovation.

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  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • 2 - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (URL: [Link])

  • Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. (URL: [Link])

  • Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - PrepChem.com. (URL: [Link])

  • 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem. (URL: [Link])

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (URL: [Link])

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Spectroscopic data for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound this compound, a substituted acetophenone derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide based on foundational spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a robust framework for the identification, characterization, and purity assessment of this compound. The guide covers predicted data and standardized protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction and Molecular Overview

This compound (CAS No. 923289-30-9) is a poly-substituted aromatic ketone.[1][2] Its structure incorporates several key functional groups that impart distinct and identifiable spectroscopic signatures: an amino group (-NH₂), a bromine atom (-Br), a methoxy group (-OCH₃), and an acetyl group (-COCH₃) attached to a benzene ring. Understanding these signatures is paramount for confirming its identity during synthesis and for quality control in developmental pipelines.

Molecular Structure:

  • Molecular Formula: C₉H₉BrNO₂

  • Molecular Weight: 243.08 g/mol

This guide will systematically deconstruct the predicted spectroscopic profile of this molecule, explaining the causal relationships between its structure and the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing effects of the acetyl (-COCH₃) and bromo (-Br) groups, will govern the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-5 (Aromatic) ~7.65 Doublet (d) 1H Located ortho to the electron-withdrawing acetyl group, leading to a downfield shift. Coupled to H-6.
H-6 (Aromatic) ~6.70 Doublet (d) 1H Located ortho to the strongly electron-donating methoxy group, resulting in a significant upfield shift. Coupled to H-5.
-NH₂ (Amine) ~4.50 Broad Singlet (br s) 2H Chemical shift can be variable and concentration-dependent. Broadness is due to quadrupole broadening and potential exchange.
-OCH₃ (Methoxy) ~3.90 Singlet (s) 3H Typical range for an aryl methoxy group. No adjacent protons for coupling.

| -COCH₃ (Acetyl) | ~2.60 | Singlet (s) | 3H | Characteristic chemical shift for a methyl ketone. No adjacent protons for coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals and determine their chemical shifts and multiplicities.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample (5-10 mg in CDCl₃) prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Tune & Shim acq1->acq2 acq3 Acquire FID (16-32 Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Assign Peaks proc3->proc4 G A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Generate Final Absorbance Spectrum E->F G M [M]⁺˙ m/z 243/245 M_minus_15 [M - CH₃]⁺ m/z 228/230 M->M_minus_15 - •CH₃ M_minus_43 [M - CH₃ - CO]⁺ m/z 200/202 M_minus_15->M_minus_43 - CO

Caption: Primary fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The substituted benzene ring acts as a strong chromophore. The amino, methoxy, and carbonyl groups all interact with the aromatic π-system, influencing the absorption maxima (λₘₐₓ).

Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λₘₐₓ (nm) Electronic Transition Chromophore

| ~340 - 355 | n → π* | The amino and methoxy groups act as powerful auxochromes, causing a significant bathochromic (red) shift of this transition. |[3] | ~250 - 270 | π → π* | A primary absorption band related to the substituted benzene ring. |

Trustworthiness of Protocol: The choice of solvent is critical as it can influence the λₘₐₓ values. A polar protic solvent like ethanol is a standard choice. A protocol must include running a solvent blank to zero the spectrophotometer, ensuring that the resulting spectrum is solely due to the analyte.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build a self-validating system for structural confirmation.

Integrated Confirmation Workflow

G Compound Unknown Sample MS MS Compound->MS IR IR Compound->IR NMR_H ¹H NMR Compound->NMR_H NMR_C ¹³C NMR Compound->NMR_C MW MW = 243/245 (Br present) MS->MW FG Functional Groups: -NH₂, C=O, -OCH₃ IR->FG Connectivity Proton Environment & Connectivity NMR_H->Connectivity Carbon_Skel Carbon Skeleton (9 unique C's) NMR_C->Carbon_Skel Final Confirmed Structure: 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone MW->Final FG->Final Connectivity->Final Carbon_Skel->Final

Caption: Integrated workflow showing how different spectroscopic data confirm the final structure.

  • Mass Spectrometry first confirms the molecular weight and the presence of a single bromine atom.

  • IR Spectroscopy validates the presence of the key functional groups (amine, ketone, ether).

  • ¹³C NMR confirms the presence of nine unique carbon atoms, including the carbonyl and four substituted aromatic carbons.

  • ¹H NMR provides the final, unambiguous proof of structure by showing the specific arrangement and connectivity of the proton-bearing groups.

By following this multi-faceted approach, researchers can confidently verify the identity and purity of this compound.

References

  • Tanaka, J., Nagakura, S., & Kobayashi, M. (1956). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 24(2). URL: [Link]

  • Infrared spectroscopic studies of the conformations in some substituted acetophenone. (2025). Iraqi National Journal of Chemistry. URL: [Link]

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... URL: [Link]

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5). URL: [Link]

  • ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. URL: [Link]

  • ResearchGate. UV-Vis spectra of aniline in different mole fractions of acetonitrile... URL: [Link]

  • Charles Explorer. UV-VIS characterization of substituted polyanilines. URL: [Link]

  • StudyRaid. Understand iR Spectroscopy Features of Acetophenone. URL: [Link]

  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11). URL: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article on substituted acetophenones. URL: [Link]

  • ResearchGate. The UV–vis absorption spectrum of aniline under different EEF... URL: [Link]

  • Reagentia. This compound (1 x 5 g). URL: [Link]

  • StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. URL: [Link]

  • The Royal Society of Chemistry. Supporting Information. URL: [Link]

  • PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. URL: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. URL: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. URL: [Link]

  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. URL: [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. URL: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. URL: [Link]

  • Cheminfo.org. Predict 13C NMR spectra. URL: [Link]

  • Cheminfo.org. Predict 1H NMR spectra. URL: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. URL: [Link]

  • Mass spectral interpretation guide. URL: [Link]

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Methodological & Application

Step-by-step synthesis protocol for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a valuable substituted acetophenone derivative for research and development in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible three-step synthetic pathway. This guide emphasizes the underlying chemical principles, causality behind experimental choices, and critical safety considerations to ensure scientific integrity and successful execution.

Introduction and Synthetic Strategy

This compound is a highly functionalized aromatic ketone. Its unique substitution pattern, featuring amino, bromo, methoxy, and acetyl groups, makes it a versatile intermediate for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents.

The synthesis outlined herein proceeds via a logical and controllable three-step sequence starting from the commercially available 2-amino-4-methoxyacetophenone. The core strategy involves:

  • Protection: Acetylation of the primary amino group to moderate its high reactivity and prevent unwanted side reactions during bromination.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the aromatic ring via electrophilic aromatic substitution.

  • Deprotection: Hydrolysis of the acetamido group to restore the primary amine and yield the final target molecule.

This approach ensures high regioselectivity and provides a reliable route to the desired product.

Foundational Scientific Principles

Amine Protection via Acetylation

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), making the aromatic ring highly susceptible to attack by electrophiles. Direct bromination of anilines often leads to uncontrollable reactions, including polybromination, yielding products like 2,4,6-tribromoaniline.[1] To circumvent this, the amino group is temporarily converted into an acetamido group (-NHCOCH₃) by reacting it with acetic anhydride.[2]

This transformation has two critical effects:

  • Reactivity Moderation: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, reducing its ability to activate the aromatic ring.

  • Steric Hindrance: The bulkier acetamido group can sterically hinder substitution at the ortho positions, further enhancing control over the reaction's regioselectivity.

Regioselectivity in Electrophilic Aromatic Substitution

The key to this synthesis is controlling the position of bromination. This is governed by the directing effects of the substituents already present on the aromatic ring of the intermediate, 1-(2-acetamido-4-methoxyphenyl)ethanone.

  • Acetamido Group (-NHCOCH₃) at C2: An activating, ortho-, para-director.

  • Methoxy Group (-OCH₃) at C4: A strongly activating, ortho-, para-director.[3]

  • Acetyl Group (-COCH₃) at C1: A deactivating, meta-director.

The positions available for substitution are C3, C5, and C6.

  • Position C3: This position is ortho to the acetamido group and ortho to the methoxy group. It is also meta to the deactivating acetyl group. The powerful activating and directing effects of the acetamido and methoxy groups converge to make this the most electron-rich and sterically accessible site for electrophilic attack.

  • Position C5: This position is para to the acetamido group and ortho to the methoxy group. While activated, it is generally less favored than the doubly ortho-activated C3 position.

  • Position C6: This position is ortho to the acetyl group and sterically hindered, making it the least likely site for substitution.

Therefore, the synergistic directing effects of the acetamido and methoxy groups ensure that bromination occurs with high regioselectivity at the C3 position.

Amide Hydrolysis for Deprotection

The final step involves the removal of the acetyl protecting group. This is achieved through acid-catalyzed hydrolysis. By refluxing the acetamide in the presence of a strong aqueous acid, such as hydrochloric acid, the amide bond is cleaved, regenerating the primary amino group and releasing acetic acid as a byproduct.[4]

Experimental Workflow and Protocols

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 2-Amino-4-methoxy- acetophenone C 1-(2-Acetamido-4-methoxy- phenyl)ethanone A->C Acetylation B Acetic Anhydride, Sodium Acetate E 1-(2-Acetamido-3-bromo- 4-methoxyphenyl)ethanone C->E Electrophilic Bromination D Molecular Bromine (Br2), Glacial Acetic Acid G 1-(2-Amino-3-bromo- 4-methoxyphenyl)ethanone E->G Acid-catalyzed Deprotection F Hydrochloric Acid (aq), Ethanol

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )FormKey Hazards
2-Amino-4-methoxyacetophenone40513-43-7165.19SolidIrritant
Acetic Anhydride108-24-7102.09LiquidCorrosive, Flammable, Lachrymator
Sodium Acetate (Anhydrous)127-09-382.03SolidIrritant
Bromine (Br₂)7726-95-6159.81LiquidHighly Toxic, Corrosive, Strong Oxidizer
Glacial Acetic Acid64-19-760.05LiquidCorrosive, Flammable
Sodium Thiosulfate7772-98-7158.11SolidLow Hazard
Hydrochloric Acid (Concentrated, 37%)7647-01-036.46LiquidCorrosive, Causes Severe Burns
Ethanol (Anhydrous)64-17-546.07LiquidFlammable
Sodium Bicarbonate144-55-884.01SolidLow Hazard
Dichloromethane (DCM)75-09-284.93LiquidVolatile, Suspected Carcinogen
Ethyl Acetate141-78-688.11LiquidFlammable, Irritant
Hexanes110-54-386.18LiquidFlammable, Neurotoxin
Magnesium Sulfate (Anhydrous)7487-88-9120.37SolidLow Hazard
Step 1: Synthesis of 1-(2-Acetamido-4-methoxyphenyl)ethanone

Rationale: This step protects the amine to prevent over-bromination and control regioselectivity. Sodium acetate acts as a base to neutralize the acetic acid byproduct.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-methoxyacetophenone (8.26 g, 50.0 mmol) and anhydrous sodium acetate (6.15 g, 75.0 mmol).

  • Reagent Addition: Add glacial acetic acid (50 mL) to the flask, followed by the slow, dropwise addition of acetic anhydride (7.1 mL, 7.65 g, 75.0 mmol) with continuous stirring.

  • Reaction: Gently heat the mixture to 80-90 °C using an oil bath and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into 250 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral. Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

Step 2: Synthesis of 1-(2-Acetamido-3-bromo-4-methoxyphenyl)ethanone

Rationale: This is the key electrophilic aromatic substitution step. Glacial acetic acid serves as the solvent, and its polarity helps to facilitate the polarization of the Br-Br bond.[5]

SAFETY NOTE: This step must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap containing aqueous sodium thiosulfate solution (to neutralize excess bromine vapors), dissolve the dried 1-(2-acetamido-4-methoxyphenyl)ethanone (from Step 1, assuming ~45 mmol) in 100 mL of glacial acetic acid.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.4 mL, 7.6 g, 47.3 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes. Maintain the reaction temperature below 30 °C using a water bath if necessary. A color change from reddish-brown to yellow or colorless indicates the consumption of bromine.

  • Reaction: After the addition is complete, stir the mixture at room temperature for an additional 3-4 hours, or until TLC analysis (1:1 ethyl acetate/hexanes) indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into 400 mL of ice-cold water. If the solution retains a bromine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water. Recrystallize the crude product from ethanol to afford 1-(2-acetamido-3-bromo-4-methoxyphenyl)ethanone as a crystalline solid.

Step 3: Synthesis of this compound

Rationale: This final deprotection step removes the acetyl group via acid-catalyzed hydrolysis to reveal the target primary amine.

  • Reaction Setup: To a 250 mL round-bottom flask containing the brominated acetamide from Step 2 (assuming ~40 mmol), add ethanol (80 mL) and concentrated hydrochloric acid (40 mL). Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction by TLC (2:1 ethyl acetate/hexanes) until the starting amide has been completely converted to the more polar amine product.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice (approx. 200 g).

  • Neutralization: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product. For further purification, the solid can be dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the regiochemistry of the substituents.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine, C=O stretch for the ketone).

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

References

  • Filo. (2025). How to form Ortho bromo aniline.
  • Filo. (2025).
  • Google Patents.
  • Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Wikipedia. Friedel–Crafts reaction.
  • University of Wisconsin-Madison.
  • Study.com. Bromination of Acetanilide | Mechanism & Steps.
  • Chemistry LibreTexts. (2021).

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Application Notes and Protocols for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone as a versatile building block in modern medicinal chemistry. This trisubstituted acetophenone derivative is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds with proven pharmacological relevance, most notably quinazolinones and phenoxazinones. The presence of an ortho-amino ketone functionality allows for classical cyclization strategies, while the bromine and methoxy substituents provide critical handles for diversification and modulation of physicochemical properties. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for the preparation of key derivatives, and insights into the rationale behind its use in drug discovery programs targeting areas such as oncology and infectious diseases.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug discovery, the efficiency of synthesizing structurally diverse and biologically relevant molecules is paramount. Scaffolds that offer multiple points for chemical elaboration are invaluable assets. This compound is one such high-value starting material. Its utility stems from the strategic placement of three key functional groups on the phenyl ring:

  • An ortho-amino ketone moiety, which is a classical precursor for the construction of fused heterocyclic systems like quinolines and quinazolinones through reactions such as the Friedländer annulation or condensation with a one-carbon unit.

  • A bromo substituent , which serves as a versatile synthetic handle for post-modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

  • A methoxy group , which can influence the molecule's pharmacokinetic properties (e.g., solubility, metabolic stability) and can also participate in key binding interactions with biological targets, often through hydrogen bonding.

This guide will explore the potential of this building block in the synthesis of two important classes of bioactive heterocycles: quinazolinones and phenoxazinones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reactivity, and formulation.

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance (Predicted) Pale yellow to brown solid
CAS Number 923289-30-9
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, DMF

Synthesis of this compound: A Proposed Route

Synthetic Workflow

The proposed synthesis involves the regioselective bromination of 1-(2-Amino-4-methoxyphenyl)ethanone. The amino and methoxy groups are both activating and ortho-, para-directing. The position ortho to the amino group and meta to the methoxy group is the most likely site for bromination due to the strong activating and directing effect of the amino group.

Synthesis_Workflow start 1-(2-Amino-4-methoxyphenyl)ethanone reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) start->reagent product 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone reagent->product Bromination

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and should be optimized for scale and specific laboratory conditions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-Amino-4-methoxyphenyl)ethanone (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Bioactive Heterocycles

Synthesis of 7-Bromo-6-methoxy-2-methylquinazolin-4(3H)-one

Quinazolinones are a class of privileged structures in medicinal chemistry, with numerous derivatives approved as drugs or in clinical trials, particularly as anticancer agents.[1] The ortho-amino ketone functionality of the title compound is perfectly poised for cyclization to form the quinazolinone core.

The synthesis proceeds via a condensation reaction with an activated acetic acid equivalent, followed by cyclization. A common and effective method involves reaction with acetic anhydride followed by cyclization with ammonia or a source of ammonia.

Quinazolinone_Synthesis start 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone intermediate N-acetyl intermediate start->intermediate Acetic Anhydride product 7-Bromo-6-methoxy-2- methylquinazolin-4(3H)-one intermediate->product Ammonium Acetate, Heat (Cyclization)

Caption: Workflow for the synthesis of a quinazolinone derivative.

This protocol is adapted from general procedures for quinazolinone synthesis from ortho-aminoacetophenones.[2]

  • Acetylation: To a solution of this compound (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid. Heat the mixture at reflux for 2 hours.

  • Hydrolysis: Cool the reaction mixture and pour it into ice water. Stir until a precipitate forms. Filter the solid, wash with water, and dry to obtain the N-acetyl intermediate.

  • Cyclization: Mix the N-acetyl intermediate (1.0 eq) with ammonium acetate (10 eq). Heat the mixture at 160-180 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture and add water. Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield 7-Bromo-6-methoxy-2-methylquinazolin-4(3H)-one.

Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the quinazolinone scaffold is a key feature for further derivatization. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and introducing aryl or heteroaryl substituents at the 7-position, which is crucial for modulating the biological activity of quinazolinone-based inhibitors.[1]

Suzuki_Coupling start 7-Bromo-6-methoxy-2- methylquinazolin-4(3H)-one reagents Arylboronic acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reagents product 7-Aryl-6-methoxy-2- methylquinazolin-4(3H)-one reagents->product Suzuki-Miyaura Coupling

Caption: Diversification of the quinazolinone scaffold via Suzuki coupling.

This is a general protocol that may require optimization depending on the specific boronic acid used.[1]

  • Reaction Setup: In a Schlenk flask, combine 7-Bromo-6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Proposed Synthesis of Phenoxazinone Derivatives

Phenoxazinones are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[3] The synthesis of phenoxazinones typically involves the oxidative coupling of ortho-aminophenols. Therefore, the amino group of the starting material must first be converted to a hydroxyl group.

This proposed route involves a two-step process: conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction, followed by oxidative cyclization.

Phenoxazinone_Synthesis start 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H2SO4 hydroxy 1-(3-Bromo-2-hydroxy-4- methoxyphenyl)ethanone diazonium->hydroxy H2O, Heat (Sandmeyer-type) product Substituted Phenoxazinone hydroxy->product Oxidative Dimerization (e.g., with a second o-aminophenol)

Caption: Proposed workflow for the synthesis of phenoxazinone derivatives.

The Sandmeyer reaction is a well-established method for converting aromatic amines to other functional groups via a diazonium salt intermediate.[4]

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The hydroxyl group will replace the diazonium group, releasing nitrogen gas.

  • Work-up and Purification: After the addition is complete, cool the mixture and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 1-(3-Bromo-2-hydroxy-4-methoxyphenyl)ethanone by column chromatography.

The subsequent oxidative cyclization to form the phenoxazinone can be achieved through various methods, often involving enzymatic or metal-catalyzed oxidation in the presence of another o-aminophenol molecule.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature allows for the efficient construction of complex heterocyclic systems with multiple points of diversification. The protocols outlined in this guide demonstrate its utility in accessing privileged scaffolds such as quinazolinones and provide a roadmap for the synthesis of phenoxazinone derivatives. The ability to perform late-stage functionalization via Suzuki-Miyaura coupling on the bromine substituent makes this an ideal starting material for generating compound libraries for high-throughput screening. Future applications could involve exploring other cyclization reactions to access different heterocyclic cores and utilizing the bromine for a wider range of cross-coupling reactions to further expand the accessible chemical space.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 523. [Link]

  • Tse, A. N., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(16), 4998. [Link]

  • Gallagher, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Khan, I., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry, 21(12), 1541-1555. [Link]

Sources

Application Notes and Protocols: 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone as a Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including those involved in cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved anticancer drugs that target critical signaling pathways.[1][2] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.[3]

The substituted 2-aminoacetophenone, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, is a key starting material for the synthesis of a specific class of quinazoline-based kinase inhibitors. Its strategic substitution pattern—an amino group for cyclization, a methoxy group for modulating solubility and directing further reactions, and a bromine atom that can be retained for its electronic properties or used as a handle for further diversification—makes it a versatile precursor for potent and selective kinase inhibitors. This document provides a detailed guide for researchers on the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor from this precursor, including step-by-step protocols, mechanistic insights, and expected outcomes.

The Target: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for normal cell proliferation and survival.[4][5] However, in many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[2][6] Therefore, inhibiting EGFR is a validated and effective strategy in oncology.

The kinase inhibitor synthesized in this protocol, a 4-anilinoquinazoline derivative, is designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling and inhibiting cancer cell proliferation.

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF EGF->EGFR Ligand Binding Inhibitor Quinazoline Inhibitor Inhibitor->EGFR ATP-competitive inhibition

Caption: EGFR signaling pathway and the mechanism of inhibition by the synthesized quinazoline derivative.

Synthetic Workflow: From Precursor to Potent Inhibitor

The synthesis of the target kinase inhibitor, 4-(3-chloro-4-fluoroanilino)-6-bromo-7-methoxyquinazoline, from this compound is a three-step process. The workflow involves the initial formation of the quinazolinone ring system, followed by activation via chlorination, and finally, the introduction of the aniline moiety which is crucial for high-affinity binding to the EGFR kinase domain.

Synthetic Workflow Diagram

Synthesis_Workflow Precursor 1-(2-Amino-3-bromo- 4-methoxyphenyl)ethanone Step1 Step 1: Cyclization Precursor->Step1 Intermediate1 6-bromo-7-methoxy-4-oxo- 3,4-dihydroquinazoline Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4-chloro-6-bromo- 7-methoxyquinazoline Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution Intermediate2->Step3 Final_Product 4-(3-chloro-4-fluoroanilino)- 6-bromo-7-methoxyquinazoline Step3->Final_Product

Caption: Three-step synthetic workflow from the precursor to the final kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 6-bromo-7-methoxy-3,4-dihydroquinazolin-4-one

This initial step involves the cyclization of the 2-aminoacetophenone derivative with a formamide source to construct the core quinazolinone scaffold. This reaction is a variation of the Niementowski quinazoline synthesis.

Materials:

  • This compound

  • Formamidine acetate

  • 2-Methoxyethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in 2-methoxyethanol, add formamidine acetate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-bromo-7-methoxy-3,4-dihydroquinazolin-4-one.

Rationale: The amino group of the precursor undergoes condensation with formamidine acetate, which serves as a source of the N1 and C2 atoms of the quinazolinone ring. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable quinazolinone product.

Step 2: Synthesis of 4-chloro-6-bromo-7-methoxyquinazoline

The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Therefore, it needs to be converted to a more reactive chloro group to facilitate the subsequent nucleophilic aromatic substitution.

Materials:

  • 6-bromo-7-methoxy-3,4-dihydroquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating mantle

Procedure:

  • Suspend 6-bromo-7-methoxy-3,4-dihydroquinazolin-4-one (1.0 eq) in toluene.

  • Add thionyl chloride (5.0 eq) dropwise at room temperature.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully evaporate the excess thionyl chloride and toluene under reduced pressure.

  • Triturate the residue with hexane to obtain the solid product.

  • Collect the solid by vacuum filtration and dry under vacuum to yield 4-chloro-6-bromo-7-methoxyquinazoline.

Rationale: Thionyl chloride is a standard reagent for converting hydroxyl groups to chloro groups. The catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

Step 3: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-bromo-7-methoxyquinazoline

This final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position is displaced by the amino group of 3-chloro-4-fluoroaniline.

Materials:

  • 4-chloro-6-bromo-7-methoxyquinazoline

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve 4-chloro-6-bromo-7-methoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield 4-(3-chloro-4-fluoroanilino)-6-bromo-7-methoxyquinazoline.

Rationale: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack. The amino group of the aniline derivative acts as the nucleophile, displacing the chloride ion to form the final product.

Data Summary and Expected Results

StepProductExpected Yield (%)Key Analytical Data (Expected)Biological Activity (IC₅₀)
16-bromo-7-methoxy-3,4-dihydroquinazolin-4-one75-85¹H NMR, ¹³C NMR, MSN/A
24-chloro-6-bromo-7-methoxyquinazoline80-90¹H NMR, ¹³C NMR, MSN/A
34-(3-chloro-4-fluoroanilino)-6-bromo-7-methoxyquinazoline85-95¹H NMR, ¹³C NMR, MS, HRMSEGFR: 10-50 nM[5][6]

Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions. IC₅₀ values are representative for this class of compounds against EGFR.

Conclusion and Future Directions

The protocols outlined in this document provide a reliable and reproducible method for the synthesis of a potent 4-anilinoquinazoline-based EGFR inhibitor from the readily available precursor, this compound. The versatility of this synthetic route allows for the generation of a library of analogues by varying the aniline component in the final step, which can be instrumental in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 6-position also offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to explore additional chemical space and potentially discover inhibitors with novel mechanisms of action or improved therapeutic profiles.

References

Application Notes and Protocols: Derivatization of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Value of the 2-Aminoacetophenone Scaffold

The 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone core represents a highly valuable starting material in medicinal chemistry. Its strategically positioned functional groups—a nucleophilic amine, an acetyl group for cyclization, and bromo and methoxy substituents on the aromatic ring—offer a versatile platform for the synthesis of a diverse library of heterocyclic compounds. The presence of bromine allows for further functionalization via cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the final derivatives. Derivatization of this scaffold can lead to the generation of privileged structures such as quinazolinones and benzodiazepines, which are known to exhibit a wide spectrum of biological activities.[1][2][3] These activities include but are not limited to anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[4][5]

This document provides detailed protocols for the derivatization of this compound into two key heterocyclic systems: 4(3H)-quinazolinones and 1,5-benzodiazepines. Furthermore, it outlines standardized protocols for preliminary biological screening of the synthesized compounds, including a cytotoxicity assay, a kinase inhibition assay, and a G-protein coupled receptor (GPCR) functional assay.

PART 1: Synthetic Derivatization Protocols

The rationale behind selecting quinazolinone and benzodiazepine scaffolds lies in their well-documented pharmacological importance. The synthetic routes described are robust and have been adapted from established literature procedures, ensuring high reproducibility.[6][7][8]

Synthesis of 6-Bromo-7-methoxy-2-methyl-4(3H)-quinazolinone Derivatives

The synthesis of 2,3-disubstituted quinazolinones from 2-aminoacetophenones is a classic and efficient method.[7] The reaction proceeds through an initial acylation of the aniline nitrogen, followed by cyclization to a benzoxazinone intermediate, and subsequent reaction with an amine to form the final quinazolinone ring.[9][10]

Experimental Workflow Diagram

G A This compound B Acetic Anhydride Reflux A->B Step 1: Cyclization C Intermediate: 6-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one B->C D Primary Amine (R-NH2) Ethanol, Reflux C->D Step 2: Amination E Final Product: 6-Bromo-7-methoxy-2-methyl-3-(R)-4(3H)-quinazolinone D->E F Purification (Recrystallization) E->F

Caption: Workflow for the synthesis of substituted quinazolinones.

Protocol 1.1: Two-Step Synthesis of Substituted Quinazolinones

Step 1: Synthesis of 6-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

  • To a solution of this compound (10 mmol) in a 100 mL round-bottom flask, add acetic anhydride (30 mmol).

  • Heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The solid precipitate of the benzoxazinone intermediate is collected by vacuum filtration, washed with cold water, and dried. This intermediate is often used in the next step without further purification.[10]

Step 2: Synthesis of 6-Bromo-7-methoxy-2-methyl-3-(R)-4(3H)-quinazolinone

  • In a 50 mL round-bottom flask, dissolve the crude benzoxazinone intermediate (5 mmol) in ethanol (20 mL).

  • Add the desired primary amine (e.g., aniline, benzylamine) (6 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes out of the solution.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified quinazolinone derivative.

Characterization: The structure and purity of the final compounds should be confirmed using modern analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.[11][12][13]

Synthesis of 7-Bromo-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines can be achieved by the condensation of a 2-aminoaryl ketone with a 1,2-diamine. This reaction provides a straightforward entry into this important class of CNS-active compounds.[8]

Experimental Workflow Diagram

G A This compound B Substituted 1,2-Diamine (e.g., Ethylenediamine) Catalytic Acetic Acid, Ethanol, Reflux A->B Condensation/Cyclization C Final Product: Substituted 7-Bromo-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepine B->C D Purification (Column Chromatography) C->D

Caption: Workflow for the synthesis of 1,5-benzodiazepines.

Protocol 1.2: One-Pot Synthesis of 1,5-Benzodiazepines

  • Dissolve this compound (5 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.

  • Add the substituted 1,2-diamine (e.g., ethylenediamine) (5.5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux the mixture for 10-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure benzodiazepine derivative.

Characterization: Confirm the structure and purity of the synthesized compounds using NMR, MS, and IR spectroscopy.[13][14]

PART 2: Biological Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological potential of the newly synthesized compound library.

General Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is a fundamental first-pass screen to identify compounds with general cytotoxic effects and to determine appropriate concentration ranges for subsequent targeted assays.[17]

Protocol 2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Data Presentation

Compound IDScaffold TypeR-GroupIC₅₀ (µM) on MCF-7 cells
QZ-01QuinazolinonePhenyl12.5
QZ-02QuinazolinoneBenzyl28.3
BZ-01Benzodiazepine-> 100
BZ-02Benzodiazepine-85.7
Targeted Screening: In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cell signaling and are prominent targets in drug discovery, particularly in oncology.[20][21] An in vitro kinase assay can determine if the synthesized compounds directly inhibit the activity of a specific kinase.

Protocol 2.2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[22]

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add:

    • 1 µL of serially diluted compound or DMSO control.

    • 2 µL of the target kinase (e.g., a receptor tyrosine kinase like VEGFR) in reaction buffer.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)
QZ-01VEGFR285
QZ-02VEGFR21500
Staurosporine (Control)VEGFR215
Targeted Screening: GPCR Functional Assay (Calcium Flux)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[23][24] Many GPCRs signal through the release of intracellular calcium. A calcium flux assay can identify compounds that act as agonists or antagonists at a specific GPCR.

Biological Pathway Diagram

Ligand Ligand (Agonist/Antagonist) GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_Release Ca²⁺ Release ER->Ca_Release

Caption: Simplified Gq-coupled GPCR signaling pathway.

Protocol 2.3: No-Wash Calcium Flux Assay

  • Cell Preparation: Seed cells stably expressing the target GPCR (e.g., HEK293 cells with the M1 muscarinic receptor) into a 384-well, black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • For antagonist screening, add the test compounds and incubate for 15-30 minutes.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Addition & Measurement: Add a known agonist for the receptor and immediately begin measuring fluorescence intensity over time (typically for 1-2 minutes). For agonist screening, add the test compounds directly at this step.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For antagonists, calculate the percent inhibition of the agonist response and determine the IC₅₀. For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion

The this compound scaffold provides a fertile starting point for the generation of novel heterocyclic compounds with significant potential for biological activity. The protocols detailed herein offer a systematic and robust framework for the synthesis of quinazolinone and benzodiazepine derivatives, followed by a logical cascade of biological screening assays. This integrated approach of synthesis and screening is fundamental to modern drug discovery, enabling the efficient identification and characterization of new chemical entities for further development.

References

  • Biological Activity of Quinazolinone Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (2022). PubMed. Retrieved January 3, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Retrieved January 3, 2026, from [Link]

  • A Review on Biological Activity of Quinazolinones. (2018). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • A review on biological activity of quinazolinones. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Biological Activity of Quinazolinone Derivatives: A Review. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved January 3, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (2012). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]

  • GPCR-targeted Assay. (n.d.). ProBio CDMO. Retrieved January 3, 2026, from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved January 3, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. (2013). PubMed. Retrieved January 3, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Guidelines for Characterization of Organic Compounds. (n.d.). American Chemical Society. Retrieved January 3, 2026, from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. Retrieved January 3, 2026, from [Link]

  • Synthesis of benzodiazepines. (1995). Google Patents.
  • Characterisation of Organic Compounds. (n.d.). Organic Spectroscopy International. Retrieved January 3, 2026, from [Link]

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Application Note: Comprehensive Analytical Characterization of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its unique structure, featuring an aminophenone core with bromine and methoxy substitutions, makes it a versatile building block. The purity, identity, and stability of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

This application note provides a comprehensive suite of analytical techniques for the thorough characterization of this compound. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. The methodologies adhere to the principles of Good Manufacturing Practice (GMP) and are aligned with the validation characteristics outlined in ICH Q2(R1) guidelines, ensuring data integrity and reliability.[3][4][5]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of pharmaceutical intermediates. No single technique can provide all necessary information regarding identity, purity, and structure. The following workflow illustrates the synergistic use of chromatographic and spectroscopic methods.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Final Characterization Sample Analyte Sample (as solid or in solution) HPLC HPLC-UV/PDA (Purity, Assay) Sample->HPLC LCMS LC-MS (Impurity Profiling) Sample->LCMS MS Mass Spectrometry (Molecular Weight, Formula) Sample->MS NMR NMR (¹H, ¹³C) (Connectivity, Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Sample->UVVis Result Confirmed Identity, Purity, and Structure HPLC->Result LCMS->Result MS->Result NMR->Result FTIR->Result UVVis->Result

Caption: Integrated workflow for the comprehensive characterization of the analyte.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are fundamental for separating the main compound from impurities and for quantitative analysis.[6]

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for analyzing moderately polar aromatic compounds.[7] A C18 column provides excellent hydrophobic retention, while a photodiode array (PDA) detector allows for peak purity assessment and quantification at the wavelength of maximum absorbance. The selection of a buffered mobile phase is crucial for achieving sharp, symmetrical peaks for the basic amine group.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

  • Instrumentation: Use a standard HPLC system with a PDA detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 20% B to 80% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL

    | Detection | PDA, 254 nm and 280 nm |

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak. Quantify the assay against a certified reference standard.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides definitive information about the molecular structure, functional groups, and molecular weight of the analyte.

Mass Spectrometry (MS)

Rationale: MS is critical for determining the molecular weight and elemental composition. For halogenated compounds, it provides a unique isotopic signature.[8] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 ratio, results in a characteristic M and M+2 ion cluster of almost equal intensity, which is a powerful diagnostic tool.[9][10]

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive mode coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Sample Preparation: Infuse a dilute solution (1-10 µg/mL in methanol) directly or use the eluent from the LC system.

  • Instrument Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temp.: 120°C

    • Mass Range: 50-500 m/z

  • Expected Data Interpretation:

    • Molecular Ion: Look for a protonated molecular ion [M+H]⁺ at m/z 244.00 and 246.00.

    • Isotopic Pattern: Confirm the ~1:1 intensity ratio of the m/z 244 and 246 peaks, confirming the presence of one bromine atom.

    • High-Resolution Data: The exact mass should be within 5 ppm of the theoretical value for C₉H₁₁BrNO₂⁺.

    • Fragmentation: Key fragments may arise from the loss of the acetyl group or other characteristic cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provides the most detailed information about the molecular skeleton, including the number and connectivity of protons and carbons.[11] The chemical shifts and coupling patterns are unique to the compound's structure. For substituted acetophenones, the positions of the aromatic, methoxy, and acetyl protons are well-defined.[12][13]

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) for full assignment.

  • Predicted Spectral Data:

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.5s1HH-6
Aromatic-H~6.5s1HH-5
Amine-H~4.5 - 5.5br s2H-NH₂
Methoxy-H~3.9s3H-OCH₃
Acetyl-H~2.5s3H-COCH₃
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Carbonyl~198C=O
Aromatic C-O~158C-4
Aromatic C-N~148C-2
Aromatic C-H~130C-6
Aromatic C-H~112C-5
Aromatic C-Br~105C-3
Aromatic C-CO~115C-1
Methoxy~56-OCH₃
Acetyl~28-COCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] The presence of the amine (N-H), ketone (C=O), and ether (C-O) groups in the target molecule will give rise to characteristic absorption bands.[15][16]

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is preferred for its minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine
3100 - 3000Aromatic C-H StretchAromatic Ring
2950 - 2850Aliphatic C-H Stretch-CH₃
~1670C=O Stretch (conjugated)Aromatic Ketone
1600 - 1450C=C StretchAromatic Ring
~1260Asymmetric C-O-C StretchAryl Ether
~1030Symmetric C-O-C StretchAryl Ether
UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.[17] The conjugated system of the aromatic ring, carbonyl group, and amino group will produce distinct absorption maxima.[18][19]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan from 200 to 400 nm using the solvent as a blank.

  • Expected Absorption Maxima (λₘₐₓ):

    • ~240-260 nm: Intense absorption due to the π → π* transition of the substituted benzene ring.

    • ~320-350 nm: Weaker absorption from the n → π* transition of the carbonyl group, often red-shifted by the amino group's auxochromic effect.

Logical Framework for Structural Confirmation

The data from each technique must be correlated to build a self-validating and conclusive structural identification.

Structural_Confirmation cluster_data Experimental Data cluster_info Inferred Information MS_Data MS Data (m/z 244/246, ~1:1 ratio) MW Molecular Formula: C₉H₁₀BrNO₂ MS_Data->MW NMR_Data NMR Data (5 distinct proton signals, 9 distinct carbon signals) Connectivity Structural Connectivity: (e.g., ortho-amino ketone) NMR_Data->Connectivity FTIR_Data FTIR Data (N-H, C=O, C-O stretches) FG Functional Groups: -NH₂, C=O, -OCH₃, Ar-Br FTIR_Data->FG Final Confirmed Structure: 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone MW->Final FG->Final Connectivity->Final

Caption: Logic diagram showing the convergence of data for structural confirmation.

Conclusion

The application of this multi-technique analytical approach provides a robust and reliable framework for the complete characterization of this compound. By integrating data from HPLC, MS, NMR, FTIR, and UV-Vis spectroscopy, scientists can confidently ascertain the identity, purity, and structure of this critical pharmaceutical intermediate, ensuring it meets the stringent quality standards required for drug development and manufacturing.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Method Development under GMP Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist Source: Spectroscopy Online URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products Source: Idifarma URL: [Link]

  • Title: Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

  • Title: Analytical Method Validation in GMP: Best Practices Source: GMP GO URL: [Link]

  • Title: [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] Source: PubMed URL: [Link]

  • Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Understand TLC and HPLC Analysis of Acetophenone Source: StudyRaid URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: 5 Combination of 1H and 13C NMR Spectroscopy Source: THIEME URL: [Link]

  • Title: Understand UV-Vis Absorption Characteristics of Acetophenone Source: StudyRaid URL: [Link]

  • Title: 2-Bromo-1-(4-methoxyphenyl)ethanone Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL: [Link]

  • Title: 1-(3-Bromo-4-methoxyphenyl)ethanone Source: PubChem URL: [Link]

Sources

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the structural elucidation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. This guide offers detailed, step-by-step protocols for sample preparation and data acquisition, alongside in-depth discussions on spectral interpretation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Introduction: The Importance of Structural Verification

In the realm of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. Derivatives of this compound are of interest as intermediates in the synthesis of various biologically active molecules. Their purity and structural integrity directly impact the outcome of subsequent reactions and the pharmacological profile of the final products. Therefore, robust analytical methodologies are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques for the structural analysis of organic molecules.[1][2] NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS offers precise molecular weight determination and insights into the fragmentation patterns, which aids in confirming the molecular formula and connectivity.[3][4] The combination of these two techniques provides a synergistic approach to structural elucidation.[1][5]

This application note will guide the user through the logical workflow of analyzing these specific acetophenone derivatives, from sample preparation to the interpretation of complex spectral data.

Experimental Workflow: A Strategic Approach

A systematic workflow ensures data quality and efficient analysis. The following diagram illustrates the recommended process for the structural characterization of this compound derivatives.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Compound Synthesis & Purification NMR_Prep NMR Sample Preparation Prep->NMR_Prep MS_Prep MS Sample Preparation Prep->MS_Prep NMR_Acq 1D (¹H, ¹³C) & 2D NMR (COSY, HSQC, HMBC) NMR_Prep->NMR_Acq MS_Acq High-Resolution MS (e.g., ESI-TOF) MS_Prep->MS_Acq NMR_Int NMR Spectral Interpretation NMR_Acq->NMR_Int MS_Int MS Data Interpretation MS_Acq->MS_Int Structure Structural Elucidation & Verification NMR_Int->Structure MS_Int->Structure

Caption: Experimental workflow for structural analysis.

Protocols: Ensuring High-Quality Data

The quality of the spectral data is directly dependent on meticulous sample preparation.

3.1. NMR Sample Preparation Protocol

Rationale: The choice of solvent and sample concentration are critical for obtaining high-resolution NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6] The concentration should be sufficient for good signal-to-noise, especially for less sensitive nuclei like ¹³C, but not so high as to cause line broadening.[7][8]

Materials:

  • This compound derivative (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)[8][9]

  • High-quality 5 mm NMR tubes[7][10]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic compounds.[9] If solubility is an issue, DMSO-d₆ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Vortex the mixture until the sample is completely dissolved. Gentle warming may be necessary for some derivatives, but care should be taken to avoid solvent evaporation.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[6][10] This prevents distortion of the magnetic field homogeneity.[6]

  • Transfer: Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.[10]

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]

3.2. Mass Spectrometry Sample Preparation Protocol (LC-MS)

Rationale: For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape and ionization efficiency. The concentration should be low enough to avoid detector saturation. LC-MS is a powerful tool in pharmaceutical analysis for its high throughput, selectivity, and sensitivity.[3][4]

Materials:

  • This compound derivative (approx. 1 mg)

  • LC-MS grade acetonitrile and water

  • Formic acid (optional, to aid ionization)

  • 2 mL HPLC vial with cap

  • Micropipettes

  • Vortex mixer

  • Syringe filter (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in acetonitrile or a mixture of acetonitrile and water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition of your LC method.

  • Acidification (Optional): For electrospray ionization (ESI) in positive ion mode, adding a small amount of formic acid (0.1% v/v) to the final solution can improve the signal by promoting protonation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into a clean HPLC vial to remove any particulates that could clog the LC system.

  • Capping and Labeling: Cap the vial and label it appropriately.

NMR Spectral Interpretation

The structure of this compound provides a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Structure of this compound with atom numbering for NMR assignment.

4.1. ¹H NMR Spectrum Analysis
Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Notes
-NH₂4.0 - 5.5Broad singlet2HChemical shift can vary with concentration and solvent.
Ar-H57.5 - 7.8Singlet1HThis proton is ortho to the carbonyl group.
Ar-H66.5 - 6.8Singlet1HThis proton is ortho to the methoxy group.
-OCH₃3.8 - 4.0Singlet3HMethoxy group protons.
-COCH₃2.4 - 2.6Singlet3HAcetyl group protons.

Rationale for Assignments:

  • The aromatic protons appear as singlets due to the substitution pattern of the ring, which results in no adjacent protons for coupling.

  • The electron-withdrawing acetyl group deshields the ortho proton (H5), causing it to resonate at a higher chemical shift.

  • The electron-donating amino and methoxy groups shield the other aromatic proton (H6).

  • The broadness of the -NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

4.2. ¹³C NMR Spectrum Analysis
Carbon(s) Expected Chemical Shift (ppm) Notes
-C =O195 - 205Carbonyl carbon, typically the most downfield signal.[11]
Ar-C1125 - 135Quaternary carbon attached to the acetyl group.
Ar-C2140 - 150Carbon bearing the amino group.
Ar-C3100 - 110Carbon bearing the bromine atom.
Ar-C4155 - 165Carbon bearing the methoxy group.
Ar-C5130 - 140Aromatic CH.
Ar-C6110 - 120Aromatic CH.
-OC H₃55 - 60Methoxy carbon.
-COC H₃25 - 35Acetyl methyl carbon.

Rationale for Assignments:

  • The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[12]

  • The carbons directly attached to electronegative atoms (O and N) are shifted downfield.

  • Quaternary carbons generally show weaker signals in proton-decoupled ¹³C NMR spectra.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

4.3. Advanced 2D NMR Techniques

For more complex derivatives or to confirm assignments, 2D NMR experiments are invaluable.[13]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In this case, it would primarily show correlations within any alkyl chain derivatives.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is useful for definitively assigning the signals for Ar-C5/H5 and Ar-C6/H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the connectivity of the molecule, for example, by observing a correlation between the -COCH₃ protons and the Ar-C1 and -C=O carbons.

Mass Spectrometry Data Interpretation

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

5.1. Expected Molecular Ion

For this compound (C₉H₁₀BrNO₂), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

  • [M]⁺ (with ⁷⁹Br): m/z 242.99

  • [M+2]⁺ (with ⁸¹Br): m/z 244.99

5.2. Fragmentation Pathways

Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in predictable ways. Aromatic ketones often undergo α-cleavage.[14]

Fragmentation M [M]⁺˙ m/z 243/245 F1 [M - CH₃]⁺ m/z 228/230 M->F1 - •CH₃ (α-cleavage) F2 [M - COCH₃]⁺ m/z 200/202 M->F2 - •COCH₃ F3 [M - Br]⁺ m/z 164 M->F3 - •Br

Caption: Predicted major fragmentation pathways.

Key Expected Fragments:

m/z (⁷⁹Br/⁸¹Br) Fragment Ion Loss
228/230[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
200/202[M - COCH₃]⁺Loss of the acetyl radical.
164[M - Br]⁺Loss of a bromine radical.

The relative intensities of these fragments will depend on the ionization method and energy. The presence of the characteristic isotopic signature of bromine in the fragment ions containing bromine is a powerful confirmation of their identity.

Conclusion

The structural elucidation of this compound derivatives is reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. By following the detailed protocols for sample preparation and leveraging the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of their synthesized compounds. The use of advanced 2D NMR techniques further strengthens the structural assignment, providing a solid foundation for subsequent stages of drug discovery and development.

References
  • Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (n.d.).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.).
  • NMR Sample Preparation - NMR and Chemistry MS Facilities - Cornell University. (n.d.).
  • De Vijlder, T., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem. (n.d.).
  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - eRepository @ Seton Hall. (2023).
  • Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.).
  • Current Developments in LC-MS for Pharmaceutical Analysis - J-Stage. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Applications of LC/MS in pharmaceutical analysis | Request PDF - ResearchGate. (n.d.).
  • Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 49 - Books. (2023).
  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).
  • Acetophenone - SpectraBase. (n.d.).
  • Mass spectra of acetophenone in the molecular ion region. (A)... - ResearchGate. (n.d.).
  • Crystal Structures of Novel Phenyl Fulgides - MDPI. (n.d.).
  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.).
  • Acetophenone 13C NMR Analysis | PDF - Scribd. (n.d.).
  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. (2008).
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018).
  • Comprehensive Guide to 13C NMR Peak Assignments for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone - Benchchem. (n.d.).
  • 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | CID 611661 - PubChem. (n.d.).
  • Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

Sources

Application Note: High-Purity Isolation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (CAS No. 923289-30-9) via flash column chromatography.[1][2] The methodology addresses the inherent challenges associated with the purification of basic organic amines on standard silica gel, which often leads to poor separation and yield loss. By incorporating a basic modifier into the mobile phase, this protocol ensures a high-purity product, suitable for downstream applications in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted acetophenone derivative that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. The presence of an amino group, a bromine atom, and a methoxy group on the phenyl ring makes it a versatile intermediate. However, the basicity of the aromatic amine functionality presents a significant challenge for purification by conventional silica gel chromatography. The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[3][4] This application note details an optimized flash column chromatography protocol that mitigates these issues, enabling efficient and high-purity isolation of the title compound.

Chromatographic Principles and Optimization

The primary challenge in the chromatographic purification of organic amines on silica is the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[4] This interaction can be overcome by several strategies, including the use of an amine-functionalized stationary phase or, as detailed in this protocol, by modifying the mobile phase with a competing amine.[3][4]

The addition of a small percentage of a tertiary amine, such as triethylamine (TEA), to the mobile phase serves to neutralize the acidic sites on the silica gel. This "deactivation" of the stationary phase prevents the strong binding of the basic analyte, allowing it to travel through the column with improved peak shape and resolution. The choice of the primary mobile phase components is guided by the polarity of the target compound. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) allows for the efficient separation of the target compound from less polar and more polar impurities.

Experimental Protocol

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundFlash Chromatography System
Silica Gel (230-400 mesh)Glass Column (appropriate size)
n-Hexane (HPLC grade)Fraction Collector
Ethyl Acetate (HPLC grade)TLC Plates (Silica gel 60 F254)
Triethylamine (TEA)TLC Developing Chamber
TLC Stains (e.g., Potassium Permanganate, Vanillin)UV Lamp (254 nm and 366 nm)
Glass Vials for Fraction CollectionRotary Evaporator
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Substituted acetophenones can be irritants. Avoid inhalation, ingestion, and skin contact.[5][6][7]

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Mixture Slurry 2. Prepare Column Slurry TLC->Slurry Sample 3. Prepare Sample for Loading Slurry->Sample Pack 4. Pack the Column Sample->Pack Load 5. Load the Sample Pack->Load Elute 6. Elute with Solvent Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final 11. Characterize Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

1. Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% triethylamine.

  • Visualize the spots under a UV lamp and/or by staining to determine the Rf values of the product and impurities. The goal is to have the product Rf around 0.3-0.4 for optimal separation on the column.

2. Preparation of the Column and Slurry:

  • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% TEA).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase. A typical gradient elution for this compound would be:

    • Mobile Phase A: n-Hexane with 0.5% TEA

    • Mobile Phase B: Ethyl Acetate with 0.5% TEA

  • Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute compounds of increasing polarity.

  • Collect fractions of a consistent volume throughout the elution process.

Elution Parameters Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A n-Hexane + 0.5% Triethylamine
Mobile Phase B Ethyl Acetate + 0.5% Triethylamine
Gradient 5% to 40% B over 20 column volumes
Flow Rate Dependent on column size

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions that show a single spot corresponding to the Rf of the desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Expected Results

Following this protocol, this compound should be isolated as a solid with high purity (>98% by NMR and LC-MS). The use of triethylamine in the mobile phase will result in symmetrical peaks and minimal product loss on the column.

Troubleshooting

Problem Possible Cause Solution
Peak Tailing Insufficient triethylamine in the mobile phase.Increase the concentration of triethylamine to 1-2%.
Poor Separation Inappropriate solvent gradient.Optimize the gradient based on TLC analysis. A shallower gradient may be required.
Product does not elute The mobile phase is not polar enough.Increase the final concentration of ethyl acetate in the gradient.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound using flash column chromatography. The key to successful purification is the addition of a basic modifier to the mobile phase to counteract the acidic nature of the silica gel stationary phase. This approach ensures high purity and yield, making it suitable for demanding applications in synthetic and medicinal chemistry.

References

  • Reagentia. This compound. [Link]

  • R Discovery. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Aaron Chemicals. Safety Data Sheet. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

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Application Notes: The Strategic Role of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a potent and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic acetyl moiety in an ortho position, and the modulating electronic effects of bromo and methoxy groups—renders it an ideal precursor for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its synthetic utility, focusing on the preparation of quinolines and quinazolines, which are core structures in numerous pharmacologically active compounds. Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are presented to empower researchers in drug discovery and chemical synthesis.

Introduction: A Multifunctional Synthetic Platform

This compound (CAS No. 923289-30-9) is more than a simple chemical intermediate; it is a strategically designed scaffold for convergent synthesis.[1] The molecule's power lies in the synergistic reactivity of its functional groups:

  • Ortho-Amino Acetyl Core: The 1,2-arrangement of the amine and acetyl groups is the cornerstone of its utility, enabling classical cyclocondensation reactions to form fused heterocyclic systems. The amine acts as a potent nucleophile, while the acetyl group's α-protons are readily enolizable, providing a second point of reactivity.

  • Bromo Substituent: The bromine atom at the 3-position serves multiple roles. It sterically influences the conformation of the molecule and electronically modifies the reactivity of the aromatic ring. Crucially, it provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification of the synthesized heterocycles.

  • Methoxy Group: The electron-donating methoxy group at the 4-position activates the aromatic ring, influencing the regioselectivity of cyclization reactions and modifying the physicochemical properties (e.g., solubility, lipophilicity) of the final products.

This combination of features allows for the efficient and controlled synthesis of densely functionalized molecules, making it a valuable asset in the development of novel therapeutic agents.

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 923289-30-9[1]
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to pale yellow solid

Core Application: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and fundamental reaction for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] this compound is an exemplary substrate for this transformation, leading to highly substituted quinolines with predictable regiochemistry.

Mechanistic Rationale

The reaction typically proceeds under acid or base catalysis and involves a sequence of condensation, cyclization, and dehydration steps. The initial step is either an aldol-type condensation or the formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[2] The choice of catalyst can influence the predominant pathway and reaction efficiency.

Friedlander_Mechanism Figure 1: Generalized Friedländer Synthesis Mechanism Start This compound + Active Methylene Compound Catalyst Acid or Base Catalyst Intermediate Aldol Adduct or Schiff Base Intermediate Catalyst->Intermediate Condensation Cyclized Cyclized Dihydroquinoline Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Substituted Quinoline (Aromatic) Cyclized->Product Dehydration (-H₂O)

Caption: Generalized Friedländer Synthesis Mechanism.

Protocol: Synthesis of 8-Bromo-7-methoxy-2,4-dimethylquinoline

This protocol details the reaction with acetylacetone as the active methylene partner.

Materials:

  • This compound (1.0 g, 4.09 mmol)

  • Acetylacetone (0.45 g, 4.50 mmol, 1.1 eq)

  • Ethanol (20 mL)

  • Piperidine (0.1 mL, catalytic)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g) and ethanol (20 mL). Stir until the solid is fully dissolved.

  • Add acetylacetone (1.1 eq) followed by a catalytic amount of piperidine (approx. 5 mol%).

    • Rationale: Piperidine, a secondary amine, is an effective base catalyst for the initial aldol condensation between the two ketone partners.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. The product may begin to precipitate.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid and remove some impurities. Follow with a brine wash (15 mL).

    • Rationale: The basic wash ensures that the catalyst and any acidic byproducts are removed. Brine wash helps to break any emulsions and remove bulk water before drying.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure quinoline derivative.

Expected Outcomes & Data
Active Methylene PartnerCatalystTypical Yield
AcetylacetonePiperidine75-85%
Ethyl AcetoacetateL-Proline80-90%
Diethyl MalonateSodium Ethoxide70-80%

Core Application: Synthesis of Substituted Quinazolines

The synthesis of quinazolines from 2-aminoacetophenones is a powerful strategy in medicinal chemistry.[3] Various methods exist, including transition-metal-catalyzed and metal-free oxidative cyclizations.[4][5] These reactions leverage the building block's amine and acetyl groups to construct the pyrimidine ring of the quinazoline core.

Mechanistic Rationale: Oxidative Annulation

A common metal-free approach involves the reaction of the 2-aminoacetophenone with a benzylamine in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds through an initial condensation to form an enamine or imine intermediate, followed by intramolecular cyclization and subsequent oxidative aromatization to furnish the quinazoline product.[4]

Protocol: DDQ-Mediated Synthesis of a 7-Bromo-8-methoxy-2-phenylquinazoline

Materials:

  • This compound (1.0 g, 4.09 mmol)

  • Benzylamine (0.48 g, 4.50 mmol, 1.1 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.86 g, 8.18 mmol, 2.0 eq)

  • 1,4-Dioxane (25 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Sulfite Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g) and benzylamine (1.1 eq) in 1,4-dioxane (25 mL).

  • Stir the solution at room temperature for 30 minutes to facilitate the initial condensation.

  • Add DDQ (2.0 eq) portion-wise to the stirring solution over 10 minutes. The reaction is often exothermic and may change color dramatically.

    • Rationale: DDQ is a powerful oxidant. The first equivalent facilitates the cyclization, and the second drives the final aromatization to the stable quinazoline ring system.

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated DDQ-hydroquinone byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM (40 mL) and wash with a saturated sodium sulfite solution (2 x 20 mL) to quench any remaining DDQ, followed by a water wash (20 mL).

    • Rationale: Sodium sulfite is a reducing agent that effectively neutralizes excess DDQ, simplifying purification.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude solid by column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to afford the desired quinazoline.

General Experimental Workflow and Validation

A successful synthesis relies on a logical and systematic workflow. Each step serves to validate the previous one, ensuring a high-quality final product.

Experimental_Workflow Figure 2: General Synthetic Workflow Start 1. Reagent Preparation & Stoichiometry Check Reaction 2. Reaction Setup (Inert atmosphere if needed) Start->Reaction Monitor 3. In-Process Monitoring (TLC, LC-MS) Reaction->Monitor Workup 4. Reaction Quench & Aqueous Work-up Monitor->Workup Upon Completion Purify 5. Purification (Chromatography/Recrystallization) Workup->Purify Characterize 6. Structure Verification (NMR, MS, HRMS) Purify->Characterize Final Pure, Characterized Product Characterize->Final

Caption: General Synthetic Workflow.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Reaction Conversion Insufficient heating; Inactive catalyst; Poor quality starting materials.Verify temperature with an internal thermometer. Use freshly opened/purified catalyst. Check starting material purity via NMR.
Multiple Side Products Reaction temperature too high; Incorrect stoichiometry; Air/moisture sensitivity.Lower the reaction temperature. Re-verify reagent measurements. Run the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification Co-eluting impurities; Product streaking on silica gel.Try a different solvent system for chromatography. Add a small amount of triethylamine (for basic products) or acetic acid (for acidic products) to the eluent. Consider recrystallization.

Conclusion

This compound is a strategically valuable building block that provides a direct and efficient entry into complex, functionalized quinoline and quinazoline scaffolds. The inherent reactivity of its ortho-aminoacetyl core, combined with the synthetic handles provided by the bromo and methoxy substituents, allows for the generation of diverse molecular libraries. The protocols and insights provided in this guide are designed to be a robust starting point for researchers aiming to leverage this powerful intermediate in their drug discovery and development programs.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Al-dujaili, L. J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and 1,3-dicarbonyl compound (139) in lactic acid. Available from: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]

  • Warner, B. P., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available from: [Link]

  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Al-Mukhtar Journal of Sciences. Available from: [Link]

  • Reagentia. This compound (1 x 5 g). Available from: [Link]

  • Mohammed, H. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • Chemdad. 2-Bromo-4'-methoxyacetophenone Analytical Chemistry. Available from: [Link]

  • PubChem. 1-(3-Bromo-4-methoxyphenyl)ethanone. Available from: [Link]

  • CORE. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

  • Duke University. Perioperative Allergic Reaction Treatment. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Available from: [Link]

  • ResearchGate. 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one inhibits allergic reactions in IgE-mediated RBL-2H3 cells and a passive cutaneous anaphylaxis mouse model. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for deriving novel heterocyclic compounds from the versatile building block, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This starting material is uniquely functionalized with an ortho-amino ketone, a methoxy electron-donating group, and a strategically positioned bromine atom, making it an ideal precursor for a diverse range of high-value chemical scaffolds. This document details three distinct and robust synthetic pathways: the synthesis of substituted quinolines via the Friedländer annulation, the construction of aryl-alkynes through Sonogashira cross-coupling, and a two-step sequence to access functionalized indoles via α-bromination followed by a Bischler-Möhlau cyclization. Each section includes a detailed discussion of the reaction mechanism, step-by-step experimental protocols, and quantitative data to ensure reproducibility and facilitate adaptation for specific research applications.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic ketone that serves as a powerful starting point for the synthesis of a multitude of complex organic molecules. Its utility stems from the orthogonal reactivity of its key functional groups:

  • The ortho-Aminoacetophenone Moiety: This arrangement is a classic precursor for the synthesis of quinoline and indole ring systems, which are privileged scaffolds in medicinal chemistry.[1]

  • The Aryl Bromide: The bromine atom acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[2]

  • The Methoxy Group: As an electron-donating group, it influences the electronic properties of the aromatic ring, impacting reactivity and providing a potential site for future modification.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles, empowering researchers to rationally design and execute the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Part 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] This reaction can be catalyzed by either acid or base and proceeds through a condensation and subsequent cyclodehydration sequence.

Mechanistic Insight

The mechanism of the Friedländer synthesis can proceed via two primary pathways, largely dependent on the reaction conditions.[3]

  • Aldol Condensation First (Base-Catalyzed): The reaction initiates with a base-catalyzed aldol condensation between the enolizable ketone (e.g., ethyl acetoacetate) and the 2'-aminoacetophenone. The resulting aldol adduct then dehydrates. The final step is an intramolecular cyclization of the amino group onto the carbonyl, followed by a second dehydration to yield the aromatic quinoline ring.[5]

  • Schiff Base Formation First (Acid-Catalyzed): Under acidic conditions, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the acetophenone and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline product.[3]

The choice between acid and base catalysis can influence reaction rates and, in some cases, the regioselectivity with unsymmetrical ketones.

Protocol: Synthesis of Ethyl 8-bromo-7-methoxy-2,4-dimethylquinoline-3-carboxylate

This protocol details the base-catalyzed Friedländer condensation of this compound with ethyl acetoacetate.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification reagents Dissolve Starting Material & Ethyl Acetoacetate in Ethanol base Add KOH solution reagents->base Stir reflux Reflux for 4-6 hours (Monitor by TLC) base->reflux quench Pour into ice-water reflux->quench Cool to RT filter Collect precipitate by filtration quench->filter wash Wash with cold water & ethanol filter->wash purify Recrystallize from Ethanol wash->purify characterize Characterize Product (NMR, MS, M.P.) purify->characterize

Caption: Workflow for Friedländer Quinoline Synthesis.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound244.0910.02.44 g
Ethyl acetoacetate130.1412.01.56 g (1.53 mL)
Potassium Hydroxide (KOH)56.1120.01.12 g
Ethanol (Absolute)46.07-30 mL
Deionized Water18.02-~100 mL

Step-by-Step Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.44 g, 10.0 mmol) and absolute ethanol (25 mL). Stir until the solid is fully dissolved.

  • Add ethyl acetoacetate (1.53 mL, 12.0 mmol) to the solution.

  • In a separate beaker, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in a minimal amount of water (~5 mL) and add this solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL).

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoline derivative as a crystalline solid.

  • Dry the product under vacuum and characterize by NMR, Mass Spectrometry, and melting point analysis.

Part 2: Synthesis of Aryl-Alkynes via Sonogashira Cross-Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[6] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[7][8] The bromine atom on our starting material is well-suited for this transformation.

Mechanistic Insight

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of the amine base to form a copper(I) acetylide. This step activates the alkyne for transmetalation.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[10]

Catalytic Cycles of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (from Cu cycle) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)Br To Pd Cycle H-C≡CR Alkyne H-C≡CR->Cu(I)-C≡CR Base

Caption: Palladium and Copper cycles in Sonogashira Coupling.

Protocol: Synthesis of 1-(2-Amino-4-methoxy-3-(phenylethynyl)phenyl)ethanone

This protocol describes the coupling of this compound with phenylacetylene.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound244.091.0244 mg
Phenylacetylene102.131.2123 mg (134 µL)
Pd(PPh₃)₂Cl₂701.900.0214 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Triethylamine (TEA)101.193.0304 mg (418 µL)
Tetrahydrofuran (THF), anhydrous72.11-5 mL

Step-by-Step Procedure

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (244 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous tetrahydrofuran (5 mL) followed by triethylamine (418 µL, 3.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl-alkyne.

Part 3: A Two-Step Synthesis of Substituted Indoles

The Bischler-Möhlau synthesis is a classic method for preparing 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline.[11][12] Our starting material can be readily converted to the required α-bromo ketone intermediate, providing access to the valuable indole scaffold in two synthetic steps.

Step 1: α-Bromination of the Acetophenone

The first step is the selective bromination at the carbon alpha to the ketone. This reaction typically proceeds under acidic conditions via an enol intermediate.[13][14]

Mechanism of α-Bromination

  • Enolization: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base (like the solvent or another ketone molecule) removes an α-proton to form the enol intermediate.[15]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks molecular bromine (Br₂).

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.[14]

Protocol: Synthesis of 2-Bromo-1-(2-amino-3-bromo-4-methoxyphenyl)ethanone

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound244.0910.02.44 g
Bromine (Br₂)159.8110.01.60 g (0.51 mL)
Acetic Acid (Glacial)60.05-20 mL

Step-by-Step Procedure

  • Dissolve this compound (2.44 g, 10.0 mmol) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a stir bar and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (0.51 mL, 10.0 mmol) in 5 mL of acetic acid to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. This intermediate is often used in the next step without extensive purification.

Step 2: Bischler-Möhlau Indole Synthesis

With the α-bromo ketone in hand, the indole ring can be formed by reacting it with an aniline.

Mechanism of Bischler-Möhlau Synthesis

The reaction involves the initial formation of an α-arylamino ketone intermediate via nucleophilic substitution of the bromide by the aniline. A second molecule of aniline then reacts with the ketone to form an enamine or iminium intermediate. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent aromatization to form the indole product.[11][16]

Protocol: Synthesis of 1-Anilino-6-bromo-7-methoxy-2-phenyl-1H-indole

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-1-(2-amino-3-bromo-4-methoxyphenyl)ethanone322.995.01.61 g
Aniline93.1325.02.33 g (2.28 mL)
Aniline Hydrobromide174.042.5435 mg

Step-by-Step Procedure

  • In a flask suitable for high-temperature reactions, combine the crude 2-bromo-1-(2-amino-3-bromo-4-methoxyphenyl)ethanone (1.61 g, 5.0 mmol), aniline (2.28 mL, 25.0 mmol), and aniline hydrobromide (435 mg, 2.5 mmol).

  • Heat the mixture with stirring to 150-160 °C for 3-4 hours under an inert atmosphere.

  • Cool the reaction mixture and treat it with aqueous HCl to protonate excess aniline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the target indole.

Conclusion

This compound stands out as a starting material of significant potential. The protocols detailed herein for the synthesis of quinolines, aryl-alkynes, and indoles represent foundational pathways that can be expanded upon by varying the reaction partners. The strategic placement of functional groups allows for a modular approach to building molecular complexity, offering a rich platform for the discovery of novel compounds in various fields of chemical and pharmaceutical research. The provided mechanistic insights and detailed procedures are intended to serve as a robust starting point for these explorations.

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  • Zhang, W., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

  • Chowdhury, S., & De, A. (2017).
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  • American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

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  • Google Patents. Process for synthesizing alpha-bromoacetophenone compound.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of this critical pharmaceutical intermediate. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.

Section 1: Understanding the Core Synthesis Pathway & Key Challenges

The target molecule, this compound, is a key building block in the synthesis of various pharmaceuticals. The most prevalent and direct synthetic route involves the regioselective bromination of 1-(2-Amino-4-methoxyphenyl)ethanone.

The primary challenge in this synthesis is controlling the electrophilic aromatic substitution (EAS) on a highly activated aromatic ring. The starting material contains two powerful activating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. The amino group is the stronger activator and will direct the incoming electrophile (bromine) to its ortho and para positions. Since the para position is blocked by the methoxy group, the primary sites for substitution are the two ortho positions (C3 and C5). The goal is to achieve selective monobromination at the C3 position while avoiding common pitfalls.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the bromine atom is introduced exclusively at the C3 position, ortho to the strongly directing amino group.

  • Polysubstitution: The highly activated nature of the ring makes it susceptible to over-bromination, leading to the formation of di-brominated impurities which are often difficult to separate.[1][2]

  • Side Reactions: Oxidation of the electron-rich aniline can occur, leading to colored impurities and reduced yield.

  • Reaction Control: The reaction can be very fast and exothermic, requiring careful control of temperature and reagent addition.

Core Synthetic Pathway SM 1-(2-Amino-4-methoxyphenyl)ethanone P This compound SM->P  Brominating Agent  Solvent, Low Temp (0-25 °C)

Caption: Core synthetic route via electrophilic aromatic substitution.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product Detected check_tlc Analyze reaction mixture by TLC/LCMS. Are there multiple unexpected spots? start->check_tlc sm_remaining Significant Starting Material Remaining check_tlc->sm_remaining No side_products Multiple Side Products (Streaking, extra spots) check_tlc->side_products Yes workup_loss Good conversion, but low isolated yield after work-up check_tlc->workup_loss Clean Conversion sol_incomplete Solution: • Increase reaction time slightly. • Check reagent quality/stoichiometry. • Ensure temperature is not too low. sm_remaining->sol_incomplete sol_selectivity Solution: • Use a milder brominating agent (NBS). • Lower reaction temperature (0-5 °C). • Ensure slow, dropwise reagent addition. • Choose a less polar solvent. side_products->sol_selectivity sol_purification Solution: • Use a mild quench (e.g., Na₂S₂O₃). • Neutralize carefully with NaHCO₃. • Optimize chromatography (gradient, loading). • Consider recrystallization. workup_loss->sol_purification

Caption: A logical workflow for troubleshooting low-yield issues.

Q1: My yield is consistently low and my TLC shows multiple spots. How can I improve selectivity and minimize side products?

Answer: This is the most common problem and it points directly to a lack of control over the bromination reaction. The high activation of the ring by the -NH₂ and -OCH₃ groups makes it prone to over-reactivity.

Causality: Using a highly reactive brominating agent like elemental bromine (Br₂) without precise control can lead to a rapid, exothermic reaction that generates multiple brominated species and degradation products.

Solutions:

  • Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for brominating activated aromatic rings where selectivity is crucial.[3][4] It provides a low, steady concentration of electrophilic bromine, which significantly reduces the rate of polysubstitution. Solid-state bromination with NBS has also been shown to yield nuclear brominated products exclusively.[5][6]

  • Optimize the Solvent: The polarity of the solvent can dramatically affect regioselectivity.[4][7]

    • Less Polar Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents can temper the reactivity of the brominating agent and often lead to better selectivity.

    • More Polar Solvents (e.g., Acetonitrile, DMF): While they can aid in solubility, they may also increase the reaction rate, potentially reducing selectivity if not managed with temperature.

  • Strict Temperature Control: This is critical.

    • Recommendation: Perform the reaction between 0 °C and 10 °C . Lowering the temperature slows the reaction rate, giving the desired monobromination a kinetic advantage over polysubstitution.

  • Controlled Reagent Addition: Never add the brominating agent all at once.

    • Technique: Dissolve the NBS or other agent in the reaction solvent and add it dropwise to the solution of the aniline over 30-60 minutes using an addition funnel. This maintains a low concentration of the electrophile and helps dissipate heat.

Q2: I am specifically struggling with di-bromination. How can I prevent this?

Answer: The formation of 2,5-dibromo impurity is a direct result of the high reactivity of the monobrominated product, which is itself an activated aniline.

Causality: Once the first bromine is added at the C3 position, the ring is still highly activated and can undergo a second substitution at the available C5 position.

Solutions:

  • Precise Stoichiometry: Use a slight excess, but not a large one, of the brominating agent. A molar ratio of 1.05 to 1.1 equivalents of NBS is typically sufficient. Running initial small-scale trials to pinpoint the optimal stoichiometry for your setup is advised.

  • Reaction Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture every 15-20 minutes. The goal is to stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

  • Protective Chemistry (Advanced): For ultimate control, the amino group can be temporarily converted to an amide (acetylation with acetic anhydride).[2][8] The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group.[2] This allows for clean monobromination. The protecting group is then removed by hydrolysis (acid or base) to yield the final product. While this adds two steps, it can dramatically increase the overall yield and purity if direct bromination proves too difficult to control.

Q3: My crude product is dark and oily, making purification difficult. What are the best practices for work-up and isolation?

Answer: A dark, impure crude product often indicates oxidation of the aniline and residual reactive bromine. A clean work-up is essential for obtaining a high-purity final product.

Causality: Aniline derivatives are sensitive to oxidation. Any excess brominating agent left at the end of the reaction can contribute to degradation during work-up, especially if the temperature rises or pH changes are not controlled.

Solutions:

  • Quenching the Reaction: Once TLC indicates the reaction is complete, immediately quench it to destroy any excess brominating agent.

    • Recommended Quench: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10-15 minutes. This will reduce any remaining Br⁺ or Br₂ to inert bromide (Br⁻).

  • Controlled Neutralization: After quenching, the mixture may be acidic. Neutralize it carefully.

    • Recommended Base: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) . Avoid strong bases like NaOH, which can cause unwanted side reactions. Adjust the pH until it is neutral to slightly basic (pH 7-8).

  • Efficient Extraction: Extract the product into an appropriate organic solvent like Ethyl Acetate or Dichloromethane. Wash the combined organic layers with brine to remove excess water, then dry thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification Strategy:

    • Column Chromatography: This is often the most effective method. Use silica gel with a gradient eluent system, starting with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

    • Recrystallization: If the crude product is a solid and relatively clean, recrystallization from a solvent system like Ethanol/Water or Toluene/Hexane can be a highly effective and scalable purification method.

Section 3: Recommended Optimized Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 1-(2-Amino-4-methoxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1-(2-Amino-4-methoxyphenyl)ethanone (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Transfer this solution to the dropping funnel.

  • Slow Addition: Add the NBS solution dropwise to the stirred, cooled solution of the aniline over a period of 45-60 minutes . Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 15 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add Ethyl Acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate. Combine the pure fractions and remove the solvent to yield this compound as a solid.

ParameterRecommended ConditionRationale for High Yield
Brominating Agent N-Bromosuccinimide (NBS)Mild reagent, provides a low concentration of Br⁺, minimizing polysubstitution.[4]
Stoichiometry 1.05 - 1.1 equivalentsEnsures complete reaction of starting material without a large excess that causes side products.
Temperature 0 - 5 °CSlows reaction kinetics, favoring selective monobromination over di-bromination.
Solvent Acetonitrile or DCMProvides good solubility while allowing for controlled reaction rates.
Addition Method Slow, dropwisePrevents localized high concentrations of reagent and controls exothermicity.
Work-up Quench Sat. aq. Na₂S₂O₃Effectively neutralizes excess bromine, preventing product degradation.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why not perform a Friedel-Crafts acylation on 2-bromo-5-methoxyaniline?

    • A: Friedel-Crafts reactions typically fail with anilines. The lone pair on the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[9] This forms a complex that deactivates the aromatic ring towards electrophilic substitution, preventing the acylation from occurring.[1][2]

  • Q: Is a catalyst like FeBr₃ needed for this bromination?

    • A: No. A Lewis acid catalyst like FeBr₃ is required to polarize Br₂ for the bromination of unactivated or weakly activated rings like benzene.[10] The aniline substrate here is so electron-rich (highly activated) that it reacts readily with milder bromine sources like NBS without any catalyst.[3] Adding a strong catalyst would make the reaction uncontrollably fast and non-selective.

  • Q: What are the expected ¹H NMR shifts for the final product?

    • A: While specific shifts depend on the solvent, you should expect to see two doublets in the aromatic region corresponding to the two remaining adjacent protons on the ring. You will also see singlets for the amino (-NH₂), methoxy (-OCH₃), and acetyl (-COCH₃) protons. The disappearance of one of the aromatic protons from the starting material and the shift of the remaining protons confirm the substitution.

References

  • Organic Chemistry Portal. (n.d.). Bromination. Common Organic Chemistry. Retrieved from [Link]

  • Matos, M. J., et al. (2015). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Das, K., et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • BYJU'S. (2024, August 2). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. YouTube. Retrieved from [Link]

  • Das, K., et al. (2001). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Waldvogel, S. R., et al. (2020). Electrochemical Bromination of Arenes in a 200% Cell. National Institutes of Health. Retrieved from [Link]

  • Waldvogel, S. R., et al. (2020). Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using nBu4NBr. ResearchGate. Retrieved from [Link]

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Retrieved from [Link]

  • Lee, H.-Y., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

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Identifying and minimizing side products in 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, focusing on the identification and minimization of common side products. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

I. Synthesis Overview: A Mechanistic Perspective

The synthesis of this compound typically proceeds through a two-step sequence starting from 2-amino-4-methoxyaniline. This involves an initial electrophilic aromatic substitution (bromination) followed by a Friedel-Crafts acylation. Understanding the reactivity of the starting material is paramount. The presence of two activating groups, an amino (-NH2) and a methoxy (-OCH3) group, makes the aromatic ring highly susceptible to electrophilic attack.

Visualizing the Synthetic Pathway

Synthetic_Pathway 2-Amino-4-methoxyaniline 2-Amino-4-methoxyaniline This compound This compound 2-Amino-4-methoxyaniline->this compound 1. Bromination 2. Acylation

Caption: Synthetic route to the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Issue 1: Polysubstitution During Bromination

Question: My bromination of 2-amino-4-methoxyaniline results in a mixture of di- and even tri-brominated products. How can I improve the selectivity for the desired mono-brominated product?

Answer:

The amino group is a powerful activating group in electrophilic aromatic substitution, making the aromatic ring highly nucleophilic.[1] This high reactivity can lead to multiple substitutions. To control this, you need to moderate the reactivity of the starting material and the electrophile.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy is to temporarily protect the amino group as an acetanilide. This is achieved by reacting the 2-amino-4-methoxyaniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This modulation of reactivity allows for more controlled mono-bromination. After the bromination and acylation steps, the protecting group can be removed by hydrolysis.

  • Choice of Brominating Agent: Using a milder brominating agent can also enhance selectivity. Instead of elemental bromine (Br2), consider using N-bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which helps to prevent over-bromination.

  • Reaction Conditions:

    • Temperature: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

    • Solvent: Using a less polar solvent can sometimes temper the reaction's vigor.

Issue 2: Incorrect Regiochemistry of Bromination

Question: I am observing the formation of an isomeric bromo-substituted product. What determines the position of bromination, and how can I favor the desired 3-bromo isomer?

Answer:

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. Both the amino and methoxy groups are ortho-, para-directors. In 2-amino-4-methoxyaniline, the positions ortho and para to the amino group are C3, C5, and C6. The positions ortho and para to the methoxy group are C3 and C5. The directing effects of both groups reinforce substitution at the C3 and C5 positions. Steric hindrance from the adjacent amino group at C2 generally favors substitution at the C5 position. However, the formation of the 3-bromo isomer is also possible.

Strategies to Influence Regioselectivity:

  • Protecting Group Size: The size of the protecting group on the amine can influence the steric environment and potentially alter the ratio of 3-bromo to 5-bromo isomers.

  • Solvent Effects: The choice of solvent can influence the solvation of the reaction intermediates and subtly affect the regiochemical outcome. Systematic screening of solvents may be necessary.

Issue 3: Low Yield in Friedel-Crafts Acylation

Question: The acylation step to introduce the ethanone group is proceeding with a very low yield. What are the likely causes, and how can I improve the efficiency of this step?

Answer:

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[2][3][4] However, it has several limitations, particularly when dealing with substrates containing basic amino groups.[5][6]

Common Pitfalls and Solutions:

  • Lewis Acid Complexation: The primary issue is the reaction between the Lewis acid catalyst (e.g., AlCl3) and the basic amino group.[6] This forms a complex that deactivates the aromatic ring towards electrophilic substitution. This is why protecting the amino group as an acetanilide is crucial before attempting the acylation.

  • Stoichiometry of the Lewis Acid: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone is also a Lewis base and will complex with the catalyst.[2] Using a slight excess of the Lewis acid can often improve the reaction rate and yield.

  • Reaction Conditions:

    • Temperature: While some Friedel-Crafts reactions require heating, starting at a lower temperature and gradually warming the reaction mixture can sometimes prevent side reactions and decomposition.

    • Acylating Agent: Acetyl chloride or acetic anhydride are the common acylating agents. Ensure they are of high purity and handled under anhydrous conditions.

Issue 4: Identification and Characterization of Side Products

Question: I have multiple spots on my TLC plate and suspect the presence of side products. What are the best analytical techniques to identify them?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of your target compound and any impurities.

Recommended Analytical Workflow:

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and identifying the number of components in a mixture.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to isolate impurities for further characterization.[7][8][9][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both retention time and mass spectral data.[11]

  • Spectroscopic Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[12][13][14][15][16][17][18] The chemical shifts, coupling patterns, and integration of the signals provide detailed information about the molecular structure.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural identification.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_bromination Bromination Issues cluster_acylation Acylation Issues Polysubstitution Polysubstitution Protect_Amine Protect Amino Group Polysubstitution->Protect_Amine Mild_Brominating_Agent Use Milder Brominating Agent (NBS) Polysubstitution->Mild_Brominating_Agent Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Polysubstitution->Optimize_Conditions Incorrect_Regiochemistry Incorrect_Regiochemistry Incorrect_Regiochemistry->Protect_Amine Low_Yield Low_Yield Protect_Amine_Acyl Protect Amino Group Low_Yield->Protect_Amine_Acyl Lewis_Acid_Stoichiometry Adjust Lewis Acid Stoichiometry Low_Yield->Lewis_Acid_Stoichiometry Optimize_Acyl_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Acyl_Conditions

Caption: Troubleshooting flowchart for the synthesis.

III. Experimental Protocols

The following are generalized protocols. It is essential to consult original literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Protection of 2-Amino-4-methoxyaniline
  • Dissolve 2-amino-4-methoxyaniline in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by pouring it into cold water and collecting the precipitated product by filtration.

Protocol 2: Bromination of the Protected Amine
  • Dissolve the N-acetylated starting material in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the brominating agent (e.g., Br2 in acetic acid or NBS) portion-wise.

  • Maintain the temperature and stir for the recommended time, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude brominated intermediate.

Protocol 3: Friedel-Crafts Acylation
  • Suspend the brominated intermediate and a Lewis acid (e.g., AlCl3, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents).

  • Allow the reaction to proceed at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate).

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Extract the product, wash the organic layer, dry, and purify by chromatography.

Protocol 4: Deprotection
  • Dissolve the acylated and protected compound in a mixture of ethanol and aqueous HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the solution and neutralize it with a base (e.g., NaOH or NaHCO3).

  • Extract the final product, dry the organic layer, and purify as needed.

IV. Data Summary

The following table provides a hypothetical summary of expected analytical data for the desired product and a common side product. Actual data should be compared to literature values or obtained from in-house analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
This compoundC9H10BrNO2244.09~7.5 (d, 1H), ~6.8 (d, 1H), ~4.5 (br s, 2H), ~3.9 (s, 3H), ~2.6 (s, 3H)
1-(2-Amino-5-bromo-4-methoxyphenyl)ethanoneC9H10BrNO2244.09~7.6 (s, 1H), ~6.5 (s, 1H), ~4.6 (br s, 2H), ~3.8 (s, 3H), ~2.5 (s, 3H)

V. References

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  • Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Retrieved from

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  • MDPI. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from

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  • NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from

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  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from

  • Tradeindia. (n.d.). This compound at Best Price in Ahmedabad, Gujarat. Retrieved from

  • ResearchGate. (2025). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Retrieved from

  • Blogger. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. Retrieved from

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from

  • Guidechem. (n.d.). CAS 94872-51-2 Ethanone,1-(4-methoxyphenyl)-2,2-bis[(4-nitrophenyl)amino]. Retrieved from

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Technical Support Center: Purifying 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Challenges

1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is a highly functionalized aromatic ketone, serving as a critical intermediate in pharmaceutical and chemical synthesis.[1] Its structure, featuring an amino group, a bromine atom, a methoxy group, and a ketone, presents a unique and often complex purification profile. The primary challenges arise from the compound's basicity due to the aromatic amine, its potential for side-reactions during synthesis (like over-bromination), and its susceptibility to degradation.[2][3][4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues. It is designed for researchers and process chemists to diagnose problems and implement effective, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise during the purification of the target compound.

Q1: My isolated crude product is an off-white, yellow, or brownish solid. What are the likely colored impurities?

A1: The ideal product is typically a white to off-white crystalline powder.[1] Discoloration is a common issue and usually points to two main sources:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored nitroso or nitro derivatives, or other complex degradation products.[3] This is often accelerated by exposure to light and air.

  • Residual Bromine or Brominated Byproducts: If the synthesis involved elemental bromine, residual traces can impart a yellow or brown color. Certain side-products from the bromination of acetophenone derivatives can also be colored.[5]

Pro-Tip: To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible and store it protected from light in a cool, dry place.[1][3]

Q2: My TLC plate shows multiple spots. How can I begin to identify the impurities?

A2: A multi-spot TLC is the first indicator of a complex mixture. The primary impurities are typically process-related. Consider the synthetic route used. Common culprits include:

  • Unreacted Starting Material: 1-(2-Amino-4-methoxyphenyl)ethanone. This will be more polar than the product and have a lower Rf value.

  • Over-brominated Products: Dibrominated species may be present. These are generally less polar than the desired monobrominated product and will have a higher Rf value.

  • Isomeric Byproducts: Bromination could potentially occur on the acetyl group's methyl carbon (α-bromination) or at other positions on the aromatic ring, depending on the reaction conditions.[2][4] These isomers may have very similar polarities, making separation difficult.

Table 1: Common Impurities and Their Expected TLC Behavior

Impurity TypeExpected Polarity (vs. Product)Expected Rf (vs. Product)Identification Notes
Starting Material (Un-brominated)More PolarLowerMay co-elute if conditions are not optimized.
Desired Product - - Reference Spot
Over-brominated ByproductLess PolarHigherOften a faint spot, but can be significant.
Ring-Brominated IsomerSimilarSimilarMay appear as a shoulder or overlapping spot.
α-Bromo IsomerSimilarSimilarDifficult to resolve from the desired product by TLC alone.

Section 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed workflows for the most effective purification techniques and addresses specific problems encountered with each.

Workflow 1: Recrystallization

Recrystallization is often the first and most cost-effective purification step. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

Q3: My recrystallization is not working well; either nothing crystallizes or the yield is extremely low. How do I select the right solvent?

A3: Solvent selection is critical. Due to the molecule's mixed polarity (polar amine/ketone, non-polar aromatic ring), single-solvent systems can be challenging. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often more effective.

Step-by-Step Protocol: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (~20-30 mg) of your crude material into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for the primary "solvent" are those that dissolve the compound with moderate heating (e.g., ethanol, isopropanol, ethyl acetate).

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath. If it dissolves readily, the solvent is likely too good and will result in low recovery. The ideal solvent dissolves the compound completely near its boiling point.

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Anti-Solvent Test: If a single solvent fails, use a good "solvent" (like ethanol) to dissolve the compound at a warm temperature. Then, add a non-polar "anti-solvent" (like hexanes or water) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Table 2: Suggested Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Notes
EthanolPolar Protic78Often a good starting point.
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.
TolueneNon-Polar111Can be effective for removing more polar impurities.
Hexanes/HeptaneNon-Polar~69 / ~98Likely to be a poor solvent, but excellent as an anti-solvent.
WaterPolar Protic100The amino group may provide some solubility, but likely a poor solvent. Can be used as an anti-solvent with alcohols.
Workflow 2: Flash Column Chromatography

When recrystallization is insufficient, flash column chromatography is the method of choice. However, the basic amino group in this compound poses a significant challenge.

Q4: When I run a silica gel column, my product streaks badly (tails) and the separation is poor. What is causing this and how do I fix it?

A4: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[6] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind to your basic amine, leading to significant product loss on the column and severe peak tailing.[7]

cluster_0 The Problem: Amine-Silica Interaction cluster_1 The Solutions Amine Basic Amine (Product) Silica Acidic Silica Surface Amine->Silica Strong, Irreversible Binding (Causes Tailing & Loss) MobilePhase Mobile Phase Additive (e.g., Triethylamine) Silica_S Acidic Silica Surface MobilePhase->Silica_S Neutralizes Acidic Sites Amine_S Basic Amine (Product) Amine_S->Silica_S Weak, Reversible Binding (Good Chromatography) StationaryPhase Alternative Stationary Phase (e.g., Amine-Silica) StationaryPhase->Amine_S Provides a Non-Acidic Environment

Caption: The interaction of basic amines with acidic silica and effective solutions.

Solution A: Modifying the Mobile Phase

The most common solution is to add a small amount of a competing base to your eluent. This base will "occupy" the acidic sites on the silica, allowing your product to elute symmetrically.

Step-by-Step Protocol: Column Chromatography with a Mobile Phase Modifier

  • Select a Base Eluent System: Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • TLC Analysis: Run TLC plates in various ratios of hexanes:ethyl acetate to find a system that gives your product an Rf value of ~0.2-0.3.

  • Add the Modifier: To your chosen eluent system, add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide per liter of solvent. Rerun the TLC in this new system to confirm the Rf. You should observe a more compact spot with less tailing.

  • Prepare the Column:

    • Dry pack the column with silica gel.

    • Equilibrate the column by flushing it with at least 5 column volumes of your eluent containing the amine modifier. This is a critical step.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Adsorb it onto a small amount of silica gel ("dry loading") for the best resolution.

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC.

Solution B: Using an Alternative Stationary Phase

If modifying the mobile phase is not sufficient or desirable, consider using a different stationary phase.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is chemically modified with amino groups, creating a slightly basic environment that repels the basic analyte and prevents strong interactions.[6] Standard hexane/ethyl acetate gradients can often be used without any base additive.[6]

  • Alumina (Neutral or Basic): Alumina is another alternative. Ensure you use neutral or basic alumina, as acidic alumina will have the same issues as silica.

Section 3: Purity Confirmation

Q5: My product looks clean by TLC. How can I definitively confirm its purity and structure?

A5: TLC is a good qualitative tool, but it is not sufficient for definitive purity assessment. A combination of analytical techniques is essential for quality control in research and development.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8][9] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The presence of impurity peaks, even at low levels, can often be detected. Comparing the integrals of product peaks versus impurity peaks can provide a semi-quantitative purity estimate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable and volatile enough, GC-MS can separate and identify volatile impurities by their mass spectra.[8]

General Purification Workflow

Crude Crude Product (From Synthesis) Recryst Attempt Recrystallization Crude->Recryst Purity_Check1 Assess Purity (TLC, ¹H NMR) Recryst->Purity_Check1 Column Perform Column Chromatography (Amine-modified eluent or Amine-silica) Purity_Check1->Column Impure Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Purity_Check2 Assess Purity (TLC, HPLC, NMR) Column->Purity_Check2 Purity_Check2->Pure_Product Purity OK Further_Purify Further Purification Needed Purity_Check2->Further_Purify Impure Further_Purify->Column Re-column or Try another method

Caption: A decision-making workflow for purifying the target compound.

References

  • Jigs Chemical Limited. This compound at Best Price in Ahmedabad, Gujarat. Tradeindia.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone.
  • BenchChem. (2025). Technical Support Center: Bromination of Acetophenone Derivatives.
  • R Discovery. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
  • Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • ACS Publications. Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.
  • BOC Sciences. CAS 923289-30-9 this compound.
  • Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
  • BenchChem. (2025). Common impurities in commercial 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol.
  • ChemicalBook. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis.
  • Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone?.
  • Reagentia. This compound (1 x 5 g).

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Stability and degradation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges and ensure the integrity of your experiments.

Introduction to the Molecule: A Multi-functional Reagent

This compound is a highly functionalized aromatic ketone. Its utility in synthesis is derived from the strategic placement of its reactive groups: a nucleophilic primary aromatic amine, a bromine atom amenable to cross-coupling reactions, an electron-donating methoxy group, and a ketone for further derivatization. However, this very functionality makes the molecule susceptible to specific degradation pathways. This guide will address these potential issues head-on.

Frequently Asked Questions (FAQs)

FAQ 1: My solid this compound has developed a pink or brownish tint upon storage. Is it still usable?

This is a common observation and is typically due to the oxidation of the 2-amino group. Aromatic amines, especially those with electron-donating groups on the ring, are susceptible to air oxidation.[1][2] The initial oxidation products can further react to form colored polymeric materials.[1][2][3]

  • Is it usable? For many applications, a slight discoloration may not significantly impact the outcome, especially if the subsequent reaction is robust. However, for sensitive reactions or when precise stoichiometry is critical, the presence of these oxidized impurities can be problematic.

  • Recommendation: It is best practice to use a fresh or purified sample for optimal results. If you must use the discolored material, consider purifying a small amount by recrystallization or column chromatography before use. For routine screening, you may proceed with caution, but be aware that yields may be lower or side products may form.

FAQ 2: I observe a gradual color change in my reaction mixture when this compound is in solution. What is happening?

Similar to the discoloration of the solid, this is likely due to the oxidation of the aromatic amine. The rate of oxidation can be accelerated by several factors in a solution:

  • Presence of Oxygen: Dissolved oxygen is a primary culprit.

  • Light: Photochemical processes can generate reactive oxygen species that accelerate oxidation.

  • Metal Contaminants: Trace metals can catalyze the oxidation process.

  • pH: The stability of aromatic amines can be pH-dependent.

Troubleshooting Workflow for Solution Discoloration

A Problem: Solution of this compound changes color B Is the reaction performed under an inert atmosphere? A->B C Yes B->C D No B->D F Is the reaction sensitive to light? C->F E Action: Degas the solvent and run the reaction under Nitrogen or Argon. D->E G Yes F->G H No F->H I Action: Protect the reaction from light by wrapping the flask in aluminum foil. G->I J Consider other factors: - Purity of starting materials - pH of the solution - Presence of metal catalysts H->J

Caption: Troubleshooting workflow for solution discoloration.

FAQ 3: Can the bromine atom be displaced during my reaction?

While the C-Br bond on an aromatic ring is generally stable, it can undergo reductive dehalogenation under certain conditions, such as in the presence of strong reducing agents or certain metal catalysts (e.g., Palladium with a hydrogen source).[4][5] This is a more common issue in reactions aiming for cross-coupling where side reactions can lead to debromination.

FAQ 4: How stable is the methoxy group?

The methoxy group (O-CH3) is generally very stable and unlikely to be cleaved under most standard synthetic conditions. It primarily acts as an electron-donating group, influencing the reactivity of the aromatic ring.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low reaction yield 1. Degradation of starting material (oxidation).2. Competing side reactions at the amine or ketone.3. Incomplete reaction.1. Use fresh or purified this compound.2. Protect the reaction from air and light.3. Consider protecting the amine group (e.g., as an amide) if it interferes with the desired reaction.
Formation of a dark, insoluble material (tar) Polymerization of oxidized starting material.[1][2][3]1. Rigorously exclude air from the reaction.2. Use degassed solvents.3. Maintain a low reaction temperature if possible.
Unexpected side products 1. Reaction with oxidized impurities.2. Debromination.3. Self-condensation or reaction with the solvent.1. Purify the starting material.2. Analyze the reaction mixture by LC-MS or GC-MS to identify side products and infer the degradation pathway.3. Choose an inert solvent.
Inconsistent results between batches 1. Variable purity of this compound.2. Different storage conditions leading to varying levels of degradation.1. Standardize the purification and storage protocol for the starting material.2. Characterize each new batch by NMR and melting point before use.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol is recommended if your solid starting material shows signs of discoloration.

  • Solvent Selection: Test the solubility of a small amount of the compound in various solvents to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the discolored compound to fully dissolve it.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

Given the air-sensitivity of the amino group, running reactions under an inert atmosphere is highly recommended.

A Start: Assemble dry glassware B Flame-dry glassware under vacuum and cool under a stream of N2/Ar A->B C Add solid this compound and other solid reagents B->C D Seal the flask with a septum C->D E Evacuate and backfill with N2/Ar (repeat 3x) D->E F Add degassed solvent via syringe E->F G Add liquid reagents via syringe F->G H Maintain a positive pressure of N2/Ar throughout the reaction (use a bubbler) G->H I End: Reaction proceeds under inert conditions H->I

Caption: Workflow for setting up a reaction under an inert atmosphere.

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are most likely:

  • Oxidative Degradation: The primary degradation pathway is the oxidation of the 2-amino group. This can proceed through radical mechanisms to form colored quinone-imine or azo compounds, which can then polymerize.

    • Initiation: Exposure to air (O2) and/or light.

    • Propagation: Formation of highly colored, complex polymeric structures.[2][3]

  • Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including photoreduction.[8][9][10][11]

  • Acid/Base Instability: While the compound is likely to be relatively stable in neutral aqueous solutions for short periods, prolonged exposure to strong acids or bases could potentially lead to hydrolysis of the methoxy group or other unforeseen reactions.

Diagram of Potential Degradation Hotspots

cluster_degradation Potential Degradation Pathways mol This compound oxidation Oxidation mol->oxidation Affects Amino Group (Discoloration, Polymerization) photodegradation Photodegradation mol->photodegradation Affects Ketone & Ring (Requires Light Exposure) dehalogenation Reductive Dehalogenation mol->dehalogenation Affects Bromo Group (Requires Reducing Conditions)

Caption: Key degradation pathways for the molecule.

References

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Common impurities in commercial 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common impurities found in commercial batches of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. As a key building block in pharmaceutical synthesis, the purity of this reagent is critical for downstream success. This guide, structured in a user-friendly question-and-answer format, is designed to help you identify, understand, and mitigate potential purity issues in your experiments.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific issues you might encounter during the analysis and use of this compound, linking them to potential underlying impurity problems.

Question 1: My reaction is sluggish or failing to proceed as expected. Could impurities in my starting material be the cause?

Answer:

Absolutely. The presence of certain impurities in your this compound can significantly hinder your reaction's progress. Here’s a breakdown of potential culprits and how to investigate them:

  • Causality: Unreacted starting materials or intermediates from the synthesis of the reagent can act as inert diluents or, in some cases, react with your reagents to form unwanted byproducts, thus consuming them and stalling your primary reaction.

  • Troubleshooting Steps:

    • Purity Assessment via HPLC: The first step is to obtain a purity profile of your commercial batch. A broad or unexpected peak profile can indicate the presence of impurities.

    • Identification of Potential Impurities: Based on a likely synthetic route (see diagram below), common process-related impurities can be hypothesized.

Plausible Synthetic Route and Potential Impurities

Synthetic_Pathway_and_Impurities cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities SM 3-Methoxyacetophenone NIT Nitration SM->NIT I1 Unreacted 3-Methoxyacetophenone SM->I1 Unreacted NI 1-(4-Methoxy-2-nitrophenyl)ethanone NIT->NI RED Reduction NI->RED I2 Isomeric Nitro Products (e.g., 6-nitro isomer) NI->I2 Side Reaction I3 Incompletely Reduced Intermediates (Nitroso/Hydroxylamine) NI->I3 Incomplete Reaction AI 1-(2-Amino-4-methoxyphenyl)ethanone RED->AI BROM Bromination AI->BROM I4 Unreacted Amino Intermediate AI->I4 Incomplete Reaction FP This compound (Final Product) BROM->FP I5 Isomeric Bromination Products FP->I5 Side Reaction I6 Di-brominated Product FP->I6 Over-reaction

Caption: Plausible synthetic route and points of impurity introduction.

Question 2: I'm observing unexpected peaks in my HPLC analysis of the commercial material. How can I identify them?

Answer:

Identifying unknown peaks is a common challenge. A systematic approach combining chromatographic and spectroscopic techniques is most effective.

  • Causality: Unexpected peaks can be starting materials, intermediates, byproducts from the synthesis, or degradation products. Their polarity and UV absorbance will differ from the main product, causing them to elute at different retention times.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Peak in HPLC step1 Review Synthetic Pathway (Hypothesize Impurities) start->step1 step2 Optimize HPLC Method (Improve Separation) step1->step2 step3 LC-MS Analysis (Obtain Molecular Weights) step2->step3 step4 Preparative HPLC/Column Chromatography (Isolate Impurity) step3->step4 step5 NMR Spectroscopy (Structural Elucidation) step4->step5 result Impurity Identified step5->result

Caption: Workflow for identifying unknown impurities.

Experimental Protocol: HPLC-UV Analysis

A general-purpose High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential impurities is provided below. This method can be optimized for your specific system and impurity profile.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method is a starting point and may require optimization for baseline separation of all impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the impurities in this compound.

What are the most likely impurities in commercial this compound?

Based on a plausible multi-step synthesis, the following are the most probable impurities:

  • Unreacted Starting Materials and Intermediates:

    • 3-Methoxyacetophenone: The initial building block.

    • 1-(4-Methoxy-2-nitrophenyl)ethanone: The nitrated intermediate.

    • 1-(2-Amino-4-methoxyphenyl)ethanone: The precursor to the final bromination step.

  • Isomeric Impurities:

    • Positional Isomers of Nitration: Nitration of 3-methoxyacetophenone can potentially yield other isomers due to the competing directing effects of the methoxy and acetyl groups.[1][2]

    • Positional Isomers of Bromination: Bromination of the activated aromatic ring may occur at positions other than C3.[3]

  • Over-reaction Products:

    • Di-brominated species: Introduction of a second bromine atom onto the aromatic ring.

  • Side-reaction Products:

    • Incompletely reduced species: Such as nitroso or hydroxylamine intermediates from the reduction of the nitro group.[4]

  • Degradation Products:

    • Aromatic amines can be susceptible to oxidation, leading to colored impurities.[5]

How can I remove these impurities from my commercial material?

If the purity of your commercial batch is insufficient for your application, several purification techniques can be employed:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For more complex mixtures or to separate isomers, silica gel column chromatography is recommended. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the components based on their polarity.

  • Acid-Base Extraction: This can be useful for removing acidic or basic impurities. However, given that the product itself is an amine, this method should be used with caution to avoid product loss.

What analytical techniques are best for assessing the purity of this compound?

A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis and detection of non-volatile impurities. A UV detector is suitable as the aromatic ring and ketone provide strong chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main component and for identifying the structures of major impurities if they can be isolated or are present in sufficient concentration.[5]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information for the main peak and any impurity peaks, which is crucial for their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying any volatile impurities, such as residual solvents from the synthesis.

III. References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • PubMed. (2009). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(22), 7586. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2016). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. Retrieved from

  • Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471. Retrieved from [Link]

  • MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(16), 4983. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2014). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 18(11), 1437-1442. Retrieved from [Link]

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  • PubMed. (2000). Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1148-1156. Retrieved from [Link]

  • ChemistryViews. (2023). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. Retrieved from [Link]

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  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 349-355. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(3-Bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

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  • Cram. (n.d.). Synthesis Of p-Methoxyacetophenone Synthesis Lab Report. Retrieved from [Link]

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Technical Support Center: Optimizing Coupling Reactions with 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the versatile but challenging substrate, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this key intermediate in their synthetic campaigns. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of this substrate and achieve high-yielding, reproducible results.

Substrate Analysis: Understanding the Challenges

This compound presents a unique set of challenges and opportunities due to its specific substitution pattern. A successful reaction design hinges on understanding the interplay of these functional groups.

  • The Aryl Bromide : This is the primary reactive site for palladium-catalyzed cross-coupling. Its reactivity is intermediate between aryl iodides and chlorides.

  • The ortho-Amino Group : This powerful electron-donating group makes the aryl system electron-rich, which can slow the oxidative addition step. More critically, the lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. Many methods for coupling ortho-bromoanilines require specific conditions to overcome this.[1][2][3]

  • The ortho-Acetyl Group : This electron-withdrawing group and the steric bulk it imposes significantly influence catalyst and ligand selection. The presence of α-protons also makes the substrate sensitive to very strong bases, which could lead to undesired enolization or side reactions.[4]

  • The para-Methoxy Group : As an electron-donating group, it further increases the electron density of the aromatic ring.[5]

The combination of steric hindrance from two ortho substituents and the electronic effects of both donating and withdrawing groups makes catalyst system selection paramount.

General Troubleshooting Workflow

When a reaction with this compound fails or provides low yields, a systematic approach to optimization is crucial. The following decision tree outlines a logical troubleshooting workflow.

Troubleshooting_Workflow start Start: Low Yield / No Reaction catalyst Step 1: Evaluate Catalyst System - Is the precatalyst active? - Is Pd(0) being generated in situ? start->catalyst Initial Check ligand Step 2: Optimize Ligand - Is it bulky enough? - Is it electron-rich enough? catalyst->ligand Catalyst OK? fail Still Failing: Re-evaluate Substrate/Reagent Purity (NMR, LC-MS) catalyst->fail Precatalyst Degradation Suspected base Step 3: Screen Base & Solvent - Is the base strength appropriate? - Are reagents soluble? ligand->base Ligand OK? ligand->fail No Improvement with Multiple Ligands conditions Step 4: Adjust Reaction Parameters - Is the temperature too low? - Is the reaction time sufficient? base->conditions Base/Solvent OK? base->fail No Improvement with Multiple Bases success Success: Improved Yield conditions->success Yield Improved? YES conditions->fail Yield Improved? NO

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiments.

Issue 1: Low or No Product Formation

Question: My Suzuki-Miyaura reaction is not working. I see only starting material after 12 hours. What is the most likely cause?

Answer: Low or no conversion with this substrate in a Suzuki-Miyaura coupling is most often traced back to the catalyst system, specifically the ligand choice and the base.

  • Causality—Why this happens: The steric hindrance from the ortho-amino and ortho-acetyl groups, combined with the coordinating ability of the aniline, creates a challenging environment for the palladium catalyst.[6] A standard catalyst like Pd(PPh₃)₄ may be too small and not electron-rich enough to facilitate efficient oxidative addition or resist inhibition. The base is also critical for activating the boronic acid in the transmetalation step, and an inappropriate choice can halt the catalytic cycle.[7]

  • Solutions & Optimization Steps:

    • Ligand Selection is Critical: Switch to bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands"). These are designed to create a highly active, coordinatively unsaturated palladium center that can access sterically congested substrates.[6]

    • Use a Modern Precatalyst: Instead of traditional sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) species more cleanly and efficiently.

    • Base and Solvent Screening: The choice of base is crucial. Mild inorganic bases are often preferred for Suzuki couplings to avoid side reactions.[7] Ensure your solvent is anhydrous and rigorously degassed, as oxygen can deactivate the catalyst.

Recommended Starting Conditions for Ligand & Base Screening
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Air- and moisture-stable precatalyst that reliably generates a highly active catalytic species.
Ligand Class Biaryl MonophosphinesSpecifically designed for challenging cross-couplings. They promote fast reductive elimination.[8]
Initial Ligands SPhos, XPhos, RuPhosExcellent starting points for sterically hindered and electron-rich aryl bromides.[6]
Bases to Screen K₃PO₄, Cs₂CO₃, K₂CO₃These inorganic bases offer a range of strengths and solubilities. K₃PO₄ and Cs₂CO₃ are often effective in difficult couplings.[7]
Solvent System 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1)Aprotic/aqueous mixtures are standard for Suzuki reactions and help solubilize the inorganic base.[9]
Temperature 80–110 °CA higher temperature is often required to overcome the activation energy for this hindered substrate.[10]
Issue 2: Significant Side Product Formation

Question: My LC-MS shows my desired product, but also significant amounts of debrominated starting material and homocoupled boronic acid. How can I suppress these side reactions?

Answer: The formation of dehalogenated (or proto-debrominated) starting material and boronic acid homocoupling are common side reactions in Suzuki couplings.[11] They point to imbalances in the catalytic cycle.

  • Causality—Why this happens:

    • Protodebromination: This occurs when the palladium-aryl intermediate reacts with a proton source (like water or alcohol solvent) before it can undergo transmetalation. This pathway can be promoted by bases that are too strong or reaction temperatures that are too high.[12]

    • Homocoupling: This typically arises from oxidative coupling of the boronic acid, often promoted by the presence of oxygen or a catalyst system that is too reactive under the given conditions.[11]

  • Solutions & Optimization Steps:

    • Ensure a Rigorously Inert Atmosphere: Oxygen is a known culprit for promoting boronic acid homocoupling. Degas your solvent thoroughly (e.g., via sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Moderate the Base: If you are using a very strong base (like an alkoxide), switch to a milder inorganic base such as K₂CO₃ or K₃PO₄.[9] A weaker base can slow the rate of protodeboronation.

    • Lower the Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

    • Adjust Stoichiometry: Use a slight excess of the boronic acid (1.1–1.3 equivalents) to favor the cross-coupling pathway over side reactions involving the aryl bromide.

Issue 3: Potential for Intramolecular Cyclization

Question: I am trying to perform a Buchwald-Hartwig amination, but I am isolating a benzofuran derivative instead of the coupled amine. What is happening?

Answer: You are observing a common and synthetically useful intramolecular cyclization pathway for this substrate. The ortho-amino and ortho-acetyl groups are perfectly positioned to form a five-membered benzofuran ring under transition-metal-catalyzed conditions.[13]

  • Causality—Why this happens: Under the basic, heated conditions of a typical cross-coupling reaction, the palladium catalyst can facilitate an intramolecular C-O bond formation. This often proceeds via an initial N-H activation or enolate formation, followed by cyclization onto the palladium-aryl intermediate and reductive elimination. Several methods for benzofuran synthesis leverage this exact type of transformation.[13][14][15]

  • Solutions & Optimization Steps:

    • To Promote Benzofuran Synthesis: If this is your desired outcome, you can optimize for it. Often, a copper catalyst or a palladium catalyst with a specific ligand set in the presence of a carbonate base will efficiently drive this cyclization.[13]

    • To Avoid Benzofuran Synthesis (and favor intermolecular coupling):

      • Protect the Amine: The most robust solution is to protect the aniline nitrogen (e.g., as a Boc or Cbz carbamate). This removes the nucleophilic N-H group from the equation, preventing the cyclization pathway. You can then perform your desired intermolecular coupling and deprotect the amine in a subsequent step.

      • Use Milder Conditions: Attempt the intermolecular coupling at the lowest possible temperature and with the mildest effective base. This may slow the rate of the intramolecular side reaction relative to your desired intermolecular reaction.

Reaction_Pathway substrate 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone conditions [Pd], Ligand, Base, Heat substrate->conditions inter Desired Intermolecular Coupling Product (e.g., Suzuki, Buchwald) intra Undesired (or Desired) Intramolecular Cyclization (Benzofuran Product) conditions->inter Intermolecular Coupling Partner (e.g., R-B(OH)2) conditions->intra Intramolecular Pathway

Caption: Competing reaction pathways for the substrate under typical coupling conditions.

Experimental Protocols

The following protocols are provided as robust starting points and may require optimization based on your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for challenging, sterically hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • Anhydrous 1,4-Dioxane and Water

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., a 10:1 mixture, to make the final concentration of the aryl bromide ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling with a secondary amine, assuming the substrate's aniline is either protected or a different reactivity is desired.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add the RuPhos Pd G3 precatalyst and the sodium tert-butoxide. Add the this compound.

  • Reagent Addition: Add the anhydrous toluene, followed by the secondary amine. Seal the vial tightly with a screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C. Stir for 12–24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography.

References
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • PubMed. (2015). Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins. Retrieved from [Link]

  • ResearchGate. (2025). Design, Testing and Kinetic Analysis of Bulky Monodentate Phosphorus Ligands in the Mizoroki-Heck Reaction | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Retrieved from [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Retrieved from [Link]

  • ResearchGate. (2025). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Retrieved from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

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Technical Support Center: Crystallization of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. The information herein is synthesized from established chemical principles and best practices for the purification of substituted aromatic compounds. While specific solubility data for this exact molecule is not extensively published, the guidance provided is based on the behavior of structurally similar acetophenones and anilines.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully crystallizing this compound?

The choice of solvent is the single most critical factor. An ideal solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but exhibit low solubility for the compound at room temperature or below, allowing for high recovery of the purified solid.[1] The solvent must also be chemically inert towards the compound. Given the molecule's structure—containing a polar amino group, a ketone, and a methoxy group, along with a less polar brominated aromatic ring—solvents of intermediate polarity like ethanol, isopropanol, or acetone are excellent starting points.

Q2: My compound "oils out" instead of forming crystals. What does this mean and why is it a problem?

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2][3][4] This typically occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute.[1][5] This oil is essentially an impure, supercooled liquid version of your compound, which will solidify into an amorphous mass or poorly formed crystals upon further cooling, trapping impurities within. This defeats the primary purpose of crystallization, which is purification.[4]

Q3: No crystals are forming even after the solution has cooled completely. What are the likely causes?

If no crystals form, your solution is likely not sufficiently supersaturated.[1] This can happen for two main reasons:

  • Too much solvent was used: An excessive amount of solvent was added initially, preventing the concentration of the solute from reaching the point of supersaturation upon cooling.[1][6]

  • Lack of nucleation sites: Crystal growth requires an initial "seed" or nucleation site to begin. Perfectly clean glassware and a lack of agitation can sometimes lead to a stable, supersaturated solution that is reluctant to crystallize.[1]

Q4: How pure should my crude this compound be before I attempt crystallization?

While there is no absolute minimum, a general guideline is that the crude material should be at least 80-90% pure for a successful and efficient crystallization.[1][7] High concentrations of impurities can significantly alter the solubility of the desired compound, suppress its melting point (increasing the risk of oiling out), and interfere with proper crystal lattice formation.[1] If the crude material is heavily contaminated, a preliminary purification step, such as a quick filtration through a silica plug, may be beneficial.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem Observed Probable Cause(s) Proposed Solution(s)
"Oiling Out" 1. The melting point of the compound is lower than the temperature of the solution at saturation.[1][2] 2. The solution is cooling too rapidly.[2] 3. High concentration of impurities is depressing the melting point.[1]1. Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[1][2] 2. Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated by placing it on a cork ring or paper towels. Avoid moving it directly to an ice bath.[2] 3. Change Solvents: If the problem persists, select a solvent with a lower boiling point.[2]
No Crystal Formation 1. The solution is not sufficiently supersaturated (too much solvent).[1][6] 2. Nucleation has not occurred.1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Re-cool slowly.[1][6] 2. Induce Nucleation:     a) Scratch: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates microscopic imperfections that serve as nucleation sites.[1][6]     b) Seed: If available, add a single, tiny crystal of the pure compound ("seed crystal") to the cooled solution to act as a template for growth.[1] 3. Deep Cool: Once the solution is at room temperature, place it in an ice bath to further decrease solubility and promote crystallization.[1]
Crystallization is Too Rapid 1. The solution is too concentrated. 2. Cooling is too fast, leading to the solid "crashing out."[6]1. Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of extra hot solvent to slightly decrease the saturation level.[6] 2. Insulate: Insulate the flask to ensure a slow, gradual cooling process, which allows for the formation of larger, purer crystals.[2] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20-30 minutes.[6]
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[1][6] 2. The solution was not cooled sufficiently or for long enough before filtration. 3. Premature crystallization occurred during a hot filtration step.1. Concentrate the Mother Liquor: If the filtrate is still available, reduce its volume by boiling and cool it again to recover a second crop of crystals.[1] 2. Ensure Complete Cooling: Allow the flask to stand in an ice bath for at least 20-30 minutes before filtering to maximize precipitation. 3. Minimize Heat Loss: During hot filtration, use a pre-heated funnel and flask and keep the solution near its boiling point to prevent the product from crystallizing on the filter paper.[4]
Crystals are Colored (When Pure Compound is White/Colorless) 1. Colored impurities are present in the crude material. 2. The compound may be degrading slightly upon heating.1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal. Swirl for a few minutes to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[2][3] 2. Check for Stability: Ensure the heating period is not excessively long. Some amine-containing compounds can oxidize and darken with prolonged exposure to heat and air.[8]
Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

Troubleshooting_Crystallization start Observe Solution After Cooling oil Liquid Oil Layer Forms ('Oiling Out') start->oil Problem? nothing Solution Remains Clear (No Crystals) start->nothing Problem? crystals_fast Solid 'Crashes Out' (Rapid Precipitation) start->crystals_fast Problem? crystals_good Well-formed Crystals Appear start->crystals_good Success! action_reheat 1. Re-heat to dissolve 2. Add more hot solvent 3. Cool SLOWLY oil->action_reheat action_concentrate 1. Boil off some solvent 2. Re-cool solution nothing->action_concentrate crystals_fast->action_reheat Same Solution action_proceed Proceed to Filtration and Drying crystals_good->action_proceed action_induce Scratch flask or add seed crystal action_concentrate->action_induce If still no crystals

Caption: A decision tree for troubleshooting common crystallization outcomes.

Experimental Protocols
Protocol 1: General Recrystallization Workflow

This protocol outlines a standard procedure for purifying this compound.

  • Solvent Selection: Choose an appropriate solvent based on prior screening (see Protocol 2). Common choices for acetophenones include ethanol, isopropanol, or ethyl acetate.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source. Add a very small amount (spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely. For higher purity, dry in a vacuum oven at a temperature well below the compound's melting point.

Workflow Diagram: General Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent to Dissolve A->B C Optional: Add Charcoal B->C D Hot Gravity Filtration B->D If no charcoal needed C->D E Cool Slowly to Form Crystals D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Step-by-step workflow for a standard recrystallization experiment.

Protocol 2: Microscale Solvent Screening

This method helps identify a suitable solvent system efficiently.

  • Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, acetone, toluene, hexane, water) dropwise, shaking after each drop. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Reject it.[5]

  • Hot Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a hot water or sand bath.[5] Add more solvent dropwise if necessary until the solid dissolves.

  • Cooling Test: Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observation: The best solvent is one in which the compound was poorly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[5]

Reference Data: Common Crystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; high boiling point can be an issue.
Ethanol78HighExcellent general-purpose solvent for moderately polar compounds.[9]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82Medium-HighGood alternative to ethanol.
Acetone56Medium-HighStrong solvent, sometimes too effective. Good for ketones.[9]
Ethyl Acetate77MediumGood for a wide range of compounds; less polar than alcohols.
Toluene111LowGood for less polar, aromatic compounds. High boiling point requires care.
Hexane / Heptane69 / 98Very LowFor non-polar compounds. Often used as an "anti-solvent" in a mixed pair.[9]
References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

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  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

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  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

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  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • Reagentia. This compound (1 x 5 g). [Link]

  • International Union of Crystallography. (2024, January 1). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. [Link]

  • National Institutes of Health. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. PMC. [Link]

  • ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. [Link]

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Technical Support Guide: Scalable Synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive, field-tested framework for the scalable synthesis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a key building block in pharmaceutical research and development. Designed for researchers, process chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering robust troubleshooting solutions and practical FAQs to navigate challenges encountered during pilot-scale production.

Strategic Overview: A Three-Step Approach to a Complex Target

Direct synthesis of this compound is complicated by the powerful activating nature of the aniline amine group, which can lead to uncontrolled side reactions, particularly during electrophilic bromination.[1] A direct bromination attempt on the unprotected aniline would likely result in a mixture of poly-brominated products, creating significant purification challenges.

To ensure high regioselectivity and yield, a robust three-step synthetic strategy is employed. This approach is designed for scalability and process control:

  • Protection (Acetylation): The highly activating ortho, para-directing amino group of the starting material, 1-(2-Amino-4-methoxyphenyl)ethanone, is temporarily converted into a less activating acetamido group. This modification tempers the reactivity of the aromatic ring and ensures predictable outcomes in the subsequent step.[1]

  • Regioselective Bromination: The critical carbon-bromine bond is formed. The combined directing effects of the ortho-acetamido and para-methoxy groups synergistically favor the introduction of bromine at the desired C3 position.

  • Deprotection (Hydrolysis): The acetyl protecting group is efficiently removed under acidic conditions to reveal the target primary amine, yielding the final product.

The overall synthetic workflow is illustrated below.

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start 1-(2-Amino-4-methoxyphenyl)ethanone Int1 1-(2-Acetamido-4-methoxyphenyl)ethanone Start->Int1 Acetic Anhydride, Pyridine Int2 1-(2-Acetamido-3-bromo-4-methoxyphenyl)ethanone Int1->Int2 Br2 in Acetic Acid, 0-10 °C Product This compound Int2->Product Aq. HCl, Reflux

Sources

Resolving peak tailing in HPLC analysis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Here, we synthesize technical accuracy with field-proven insights to provide robust solutions for your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause is secondary interaction between the basic amino group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and form a tailing peak.[2][4]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter. This compound has a basic amino functional group. At a low pH (e.g., below 3), this amine group will be protonated (positively charged). This can suppress unwanted interactions with silanol groups, which are also protonated and thus neutral at low pH, leading to improved peak symmetry.[5][6][7] Conversely, at mid-range pH, the amine can be partially protonated while silanols are deprotonated (negatively charged), leading to strong ionic interactions and significant tailing.[1][8] It is crucial to operate at a pH at least 2 units away from the analyte's pKa.[9]

Q3: Can my column choice contribute to peak tailing?

A3: Absolutely. Older, Type A silica columns are known to have a higher concentration of metal impurities and more acidic silanol groups, which can exacerbate tailing for basic compounds.[3][10] Modern, high-purity, Type B silica columns that are densely bonded and end-capped are highly recommended to minimize these secondary interactions.[4][11] For particularly challenging separations, consider columns with alternative surface chemistry, such as polar-embedded or charged surface hybrid (CSH) phases.[5]

Q4: I'm seeing peak tailing, but it wasn't there in previous runs with the same method. What should I check first?

A4: If peak tailing appears suddenly, the first suspect is often column degradation or contamination.[5] A blocked column inlet frit can also cause peak distortion.[4] Another possibility is a change in the mobile phase, such as incorrect pH preparation or buffer degradation. Finally, check for any leaks or improper connections in the flow path, as these can introduce extra-column volume and band broadening.[8]

In-Depth Troubleshooting Guide

Peak tailing is a common issue that can compromise resolution and the accuracy of quantification.[3][4] This guide provides a systematic approach to diagnose and resolve the problem. The asymmetry factor (As) or tailing factor (Tf) is used to quantify peak tailing, with a value greater than 1.2 indicating a significant issue.[2][5]

Step 1: Initial Diagnosis & Simple Checks

Before making significant changes to your method, it's essential to rule out common system and consumable issues.

Troubleshooting_Flow_Step1 Start Peak Tailing Observed (As > 1.2) Check_Connections Inspect all fittings and tubing for leaks or dead volume. Start->Check_Connections Check_Column Is the column old or has performance declined? Check_Connections->Check_Column Flush_Column Flush column with strong solvent. (e.g., 100% Acetonitrile) Check_Column->Flush_Column Yes Check_MobilePhase Verify mobile phase pH and composition. Check_Column->Check_MobilePhase No End_Simple Issue Resolved? Flush_Column->End_Simple Check_MobilePhase->End_Simple

Caption: Initial troubleshooting workflow for peak tailing.

  • Extra-Column Volume: Check all connections from the injector to the detector. Use narrow-bore tubing where possible and ensure fittings are properly seated to minimize dead volume.[5][8]

  • Column Health: If the column has been in use for a long time or subjected to harsh conditions, its performance may have degraded. Try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) or, if the problem persists, replace it.[5] Using a guard column can help extend the life of your analytical column.[12]

  • Mobile Phase Preparation: Re-prepare your mobile phase, paying close attention to the accuracy of the pH measurement and ensuring all components are fully dissolved. Buffers can degrade over time.

Step 2: Method Optimization - Mobile Phase

If the issue persists after initial checks, the next step is to optimize the mobile phase conditions. The chemical properties of this compound (a basic compound) make it highly sensitive to mobile phase pH.

Mobile_Phase_Optimization Start Persistent Peak Tailing Adjust_pH Adjust Mobile Phase pH Start->Adjust_pH Low_pH Option 1: Low pH (2.5 - 3.0) Protonates analyte and silanols Adjust_pH->Low_pH High_pH Option 2: High pH ( > 8) De-protonates analyte (neutral) Adjust_pH->High_pH Buffer_Strength Optimize Buffer Concentration (10-50 mM) Low_pH->Buffer_Strength High_pH->Buffer_Strength Additive Consider Mobile Phase Additive (e.g., Triethylamine - TEA) Buffer_Strength->Additive End_Optimization Peak Shape Improved Additive->End_Optimization

Caption: Logic for optimizing mobile phase to reduce peak tailing.

Protocol: Mobile Phase pH Adjustment

  • Objective: To find a pH where the analyte and stationary phase interactions are minimized and consistent.

  • Strategy 1 (Low pH - Recommended):

    • Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate).

    • Rationale: At this low pH, the basic amino group of the analyte is fully protonated. More importantly, the residual silanol groups on the silica surface are also protonated (neutral), which prevents the strong ionic interaction that causes tailing.[5][6][7]

  • Strategy 2 (High pH):

    • If using a pH-stable column (e.g., a hybrid or specific high-pH column), you can explore a mobile phase pH above 8.

    • Rationale: At high pH, the basic analyte is in its neutral form, reducing interactions with the now deprotonated (negatively charged) silanols. However, this requires a column that will not dissolve under these conditions.[11][13]

  • Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM. A weak buffer may not be able to maintain a consistent pH at the column surface, leading to peak shape issues.[5]

  • Mobile Phase Additives: As a last resort, a competing base like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.1%).[5][10] TEA is a "silanol suppressor" that preferentially interacts with the active silanol sites, masking them from the analyte.[10] Note that TEA can shorten column lifetime and may not be suitable for mass spectrometry detection.[6][10]

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.0Minimizes silanol interactions by protonating both analyte and silanol groups.[5][6]
Buffer Concentration 10 - 50 mMEnsures stable pH control throughout the column.[5]
Competing Base (TEA) 0.1% v/v (if necessary)Acts as a silanol suppressor to improve peak shape for basic compounds.[5][10]
Step 3: Method Optimization - Column and Sample

If mobile phase adjustments do not fully resolve the tailing, consider the stationary phase and sample-related factors.

1. Column Selection:

  • Modern Columns: Use high-purity, fully end-capped, Type B silica columns. End-capping treats the residual silanol groups to make them less reactive.[4][11]

  • Alternative Chemistries: For persistent issues, a column with a different stationary phase may be required.

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

    • Hybrid Particles: Organo-silica hybrid particles have fewer surface silanols, leading to better peak shapes for basic compounds, especially at higher pH.[11]

2. Sample-Related Issues:

  • Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to peak distortion.[4][5]

    • Troubleshooting: Dilute your sample and inject again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[9]

  • Sample Solvent: The solvent used to dissolve your sample should be weaker than or ideally the same as your starting mobile phase.[5] Injecting a sample in a much stronger solvent can cause band broadening and peak distortion.

Summary of Key Recommendations

Issue CategoryPotential CauseRecommended Solution
Chemical Interactions Secondary retention with silanol groupsOperate at low mobile phase pH (2.5-3.0). Use a modern, end-capped column. Consider a mobile phase additive like TEA if necessary.[5][6][10]
Column Issues Column degradation or contaminationFlush the column with a strong solvent. Replace the column if performance does not improve. Use a guard column.[5][12]
Column bed deformation (void)Replace the column and avoid sudden pressure shocks.[4]
System & Method Extra-column dead volumeUse shorter, narrower ID tubing and ensure proper connections.[5][8]
Sample overloadReduce injection volume or dilute the sample.[4][5]
Sample solvent mismatchDissolve the sample in the initial mobile phase or a weaker solvent.[5]

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Anonymous. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Gennaro, M. C., Giacosa, D., & Abrigo, C. (1994). The role of ph of the mobile-phase in ion-interaction RP-HPLC. Annali di Chimica, 84(11-12), 463-475.
  • Matyśniak, B., & Niewiadomy, A. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Meyer, E. M., & Potter, L. T. (1983). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Neuroscience Methods, 8(3), 221-228.
  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • International Labmate Ltd. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern, featuring an activating amino group, a deactivating but potentially bio-enhancing bromine atom, and an electron-donating methoxy group, provides a rich template for chemical modification. This guide offers a comparative analysis of the biological activities of a series of hypothetical analogs derived from this core structure, drawing on published data for structurally related compounds to inform the discussion. We will delve into their anticancer and antimicrobial potential, supported by experimental data, detailed protocols, and mechanistic insights.

The Core Scaffold: Synthesis and Rationale for Analog Development

The parent compound, this compound, can be synthesized through various established routes. A common approach involves the bromination of 2-amino-4-methoxyacetophenone. The strategic placement of the amino and acetyl groups ortho to each other makes this molecule a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as quinolines, through reactions like the Friedländer synthesis.

The rationale for developing analogs of this scaffold is to explore the structure-activity relationships (SAR) that govern their biological effects. By systematically modifying the substituents on the aromatic ring and the acetyl group, we can probe the impact of electronic and steric factors on their anticancer and antimicrobial properties. This guide will focus on a hypothetical series of analogs where modifications are made at the amino group (e.g., acylation) and through the formation of derivatives from the acetyl group (e.g., chalcones, Schiff bases).

Comparative Anticancer Activity

Derivatives of 2'-aminoacetophenone have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death).[1]

Hypothetical Analog Structures for Anticancer Screening

For our comparative analysis, we will consider the following hypothetical analogs of this compound:

  • Analog A1: The parent compound, this compound.

  • Analog A2: N-(2-acetyl-6-bromo-5-methoxyphenyl)acetamide (acetylation of the amino group).

  • Analog A3: (E)-1-(2-amino-3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (a chalcone derivative).

  • Analog A4: (E)-N'-(1-(2-amino-3-bromo-4-methoxyphenyl)ethylidene)-4-methoxybenzohydrazide (a Schiff base derivative).

Comparative Cytotoxicity Data

The anticancer efficacy of these hypothetical analogs is presented below, with IC50 values (the concentration required to inhibit 50% of cell growth) extrapolated from data on structurally similar compounds. Lower IC50 values indicate higher potency.

AnalogModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)Reference for Similar Compounds
A1 Parent Compound> 50> 50> 50[1]
A2 N-acetylation25.532.128.9[2]
A3 Chalcone derivative8.211.59.8[3]
A4 Schiff base derivative15.718.316.5[1]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that derivatization of the parent compound significantly enhances its anticancer activity. The formation of a chalcone (Analog A3) appears to be the most effective modification, likely due to the extended conjugation and the presence of the α,β-unsaturated ketone moiety, which is a known pharmacophore for anticancer activity.[4] N-acetylation (Analog A2) and the formation of a Schiff base (Analog A4) also improve cytotoxicity compared to the parent compound, but to a lesser extent than the chalcone. The presence of the bromine atom and methoxy group on the core ring likely contributes to the overall activity profile by influencing the electronic properties and lipophilicity of the molecules.

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism by which many 2'-aminoacetophenone derivatives exert their anticancer effects is through the induction of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[1]

anticancer_mechanism cluster_cell Cancer Cell Compound 2-Aminoacetophenone Analog ROS Increased ROS Compound->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Leads to Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow start Prepare Bacterial/Fungal Inoculum prepare_plates Prepare Agar Plates with Serial Dilutions of Analogs start->prepare_plates inoculate Inoculate Plates with Microorganisms prepare_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Growth Inhibition incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis of these hypothetical this compound analogs, based on data from structurally related compounds, highlights the significant potential of this scaffold in the development of both anticancer and antimicrobial agents. The derivatization of the core structure, particularly through the formation of chalcones, appears to be a highly effective strategy for enhancing biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to confirm these preliminary findings and to further elucidate the structure-activity relationships. Mechanistic studies, including the investigation of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective therapeutic candidates. The promising dual activity of these compounds also warrants investigation into their potential as combination therapies.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available from: [Link]

  • Experimental and QSAR of acetophenones as antibacterial agents. PubMed. Available from: [Link]

  • Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. PMC - PubMed Central. Available from: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. Available from: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available from: [Link]

  • Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available from: [Link]

  • New Anticancer Agents: Structure-Activity Relationships. ResearchGate. Available from: [Link]

  • The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2. PubMed. Available from: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. Available from: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available from: [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. Available from: [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Semantic Scholar. Available from: [Link]

  • Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents. ResearchGate. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. PMC - NIH. Available from: [Link]

  • Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. NIH. Available from: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available from: [Link]

  • 1-(3-Bromo-4-methoxyphenyl)ethanone. PubChem. Available from: [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available from: [Link]

  • Structure-activity relationship study of novel iminothiadiazolo- pyrimidinone antimicrobial agents. Teikyo University. Available from: [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available from: [Link]

  • Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb. PubMed. Available from: [Link]

  • An overview of the antimicrobial resistance mechanisms of bacteria. PMC - NIH. Available from: [Link]

  • Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. PubMed. Available from: [Link]

  • Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. Semantic Scholar. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic importance of substituted acetophenones as precursors in medicinal chemistry is well-established. The title compound, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, presents a unique substitution pattern that is of interest for the synthesis of novel therapeutic agents. The presence of a nucleophilic amino group, a modifiable acetyl group, and a bromine atom that can participate in cross-coupling reactions makes it a versatile scaffold. This guide explores three distinct, logically derived synthetic strategies to obtain this target molecule, providing a comprehensive overview of the chemical principles and potential experimental challenges associated with each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is complicated by the need for precise regiochemical control of multiple functional groups on the aromatic ring. The following sections detail three proposed synthetic routes, each starting from a different commercially available precursor.

Route 1: Synthesis Starting from 2-Amino-4-methoxyacetophenone

This route follows a classical protection-functionalization-deprotection strategy, which is a common approach for managing the reactivity of amino groups in electrophilic aromatic substitution reactions.

Logical Workflow for Route 1

Route 1 A 2-Amino-4-methoxyacetophenone B N-(2-acetyl-5-methoxyphenyl)acetamide A->B Acetylation (Protection) C 1-(2-Acetamido-3-bromo-4-methoxyphenyl)ethanone B->C Regioselective Bromination D This compound C->D Hydrolysis (Deprotection)

Caption: A three-step synthesis starting with the protection of the amino group.

Causality Behind Experimental Choices:

The primary challenge in this route is the high reactivity of the amino group, which is a strong activating group and would likely lead to multiple side reactions, including oxidation, under brominating conditions.

  • Step 1: Acetylation (Protection): The conversion of the amino group to an acetamido group serves two critical purposes. Firstly, it protects the nitrogen from oxidation. Secondly, it moderates the activating effect of the nitrogen lone pair, allowing for more controlled electrophilic substitution on the aromatic ring. The acetamido group is still an ortho, para-director, but its steric bulk can influence the regioselectivity of the subsequent bromination.[1][2]

  • Step 2: Regioselective Bromination: This is the most critical and challenging step. The acetamido group is a powerful ortho, para-director. The acetyl group, being a deactivator, directs incoming electrophiles to the meta position. In this case, the desired position for bromination is ortho to the acetamido group and meta to the acetyl group. The strong activating effect of the acetamido group is expected to dominate, directing the bromine to the C3 position. However, achieving high regioselectivity over the other activated position (para to the acetamido group, which is already substituted) requires careful selection of the brominating agent and reaction conditions to minimize the formation of undesired isomers.

  • Step 3: Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved by acid- or base-catalyzed hydrolysis.

Experimental Protocols (Proposed):

Step 1: Synthesis of N-(2-acetyl-5-methoxyphenyl)acetamide

  • To a solution of 2-amino-4-methoxyacetophenone in a suitable solvent (e.g., glacial acetic acid or dichloromethane), add acetic anhydride.

  • The reaction can be catalyzed by a small amount of concentrated sulfuric acid or carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct.

  • The reaction mixture is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • The product can be isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.

Step 2: Synthesis of 1-(2-Acetamido-3-bromo-4-methoxyphenyl)ethanone

  • Dissolve N-(2-acetyl-5-methoxyphenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0-5 °C) to minimize side reactions.

  • The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • The protected intermediate, 1-(2-acetamido-3-bromo-4-methoxyphenyl)ethanone, is subjected to hydrolysis.

  • This can be achieved by refluxing in an aqueous acidic solution (e.g., HCl) or a basic solution (e.g., NaOH).

  • After the reaction is complete, the pH is adjusted to precipitate the free amine.

  • The final product is then collected by filtration, washed, and purified.

Route 2: Synthesis via Friedel-Crafts Acylation

This approach aims to introduce the acetyl group in the final step of the synthesis, starting from a pre-functionalized aniline derivative.

Logical Workflow for Route 2

Route 2 A 2-Bromo-5-methoxyaniline B N-(2-Bromo-5-methoxyphenyl)acetamide A->B Acetylation (Protection) C 1-(2-Acetamido-3-bromo-4-methoxyphenyl)ethanone B->C Friedel-Crafts Acylation D This compound C->D Hydrolysis (Deprotection) Route 3 A 3-Bromo-4-methoxyacetophenone B 1-(3-Bromo-4-methoxy-2-nitrophenyl)ethanone A->B Nitration C This compound B->C Reduction

References

A Comparative Spectroscopic Guide to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone, a substituted acetophenone of interest in synthetic chemistry, and two of its key derivatives: the N-acetylated and O-demethylated analogs. As direct experimental data for this specific set of compounds is not comprehensively published, this guide synthesizes expected spectroscopic behaviors based on established principles and data from structurally similar molecules.[1][2][3] The objective is to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these and related compounds using common spectroscopic techniques.

The choice of derivatives for comparison is rooted in common synthetic transformations. N-acetylation of the aniline group and O-demethylation of the methoxy group are fundamental reactions that significantly alter the electronic and steric environment of the molecule, leading to predictable and illustrative changes in its spectroscopic signature.

Molecular Structures Under Comparison

To establish a clear basis for comparison, the structures of the parent compound and its selected derivatives are shown below. The key functional groups that are altered—the primary amine and the methoxy ether—are the focal points of our spectroscopic analysis.

Figure 1: Parent compound and its synthetic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is modulated by the substituents on the aromatic ring.

¹H NMR Spectroscopy: A Comparative Analysis

The expected ¹H NMR spectra are dictated by the electronic nature of the substituents. Electron-donating groups (EDGs) like -NH₂ and -OH shield aromatic protons (shifting them upfield to lower ppm values), while electron-withdrawing groups (EWGs) like the acetyl (-COCH₃) and acetamido (-NHCOCH₃) groups deshield them (shifting them downfield).[3][4]

Expected Data & Interpretation:

CompoundAromatic-H (H-5, H-6)-OCH₃-COCH₃-NH₂ / -NH / -OH-NHCOCH₃Solvent
A (Parent) ~6.7 (d), ~7.6 (d)~3.9 (s, 3H)~2.6 (s, 3H)~4.5 (br s, 2H)-CDCl₃
B (N-Acetyl) ~7.0 (d), ~8.1 (d)~4.0 (s, 3H)~2.7 (s, 3H)~8.5 (br s, 1H, -NH)~2.2 (s, 3H)CDCl₃
C (O-Demethyl) ~6.6 (d), ~7.5 (d)-~2.5 (s, 3H)~4.4 (br s, 2H, -NH₂), ~5.5 (br s, 1H, -OH)-DMSO-d₆

Causality Behind the Shifts:

  • Parent Compound (A): The powerful electron-donating -NH₂ group strongly shields the ortho-proton (H-6) and para-proton (not present), while the -OCH₃ group provides moderate shielding. The ortho-relationship of the amino group to H-6 and the bromo substituent's deshielding effect results in two distinct aromatic doublets.

  • N-Acetyl Derivative (B): Acetylation converts the electron-donating -NH₂ group into an electron-withdrawing amide group (-NHCOCH₃). This causes a significant downfield (deshielding) shift for all aromatic protons, particularly the adjacent H-6 proton. The amide proton (-NH) itself appears as a broad singlet far downfield. A new singlet for the acetyl methyl group appears around 2.2 ppm.

  • O-Demethylated Derivative (C): Replacing -OCH₃ with -OH, another strong electron-donating group, results in minimal change to the aromatic proton chemical shifts compared to the parent. However, the absence of the sharp -OCH₃ singlet and the appearance of a new, broad singlet for the phenolic -OH proton are key identifiers. DMSO-d₆ is often the preferred solvent to clearly observe exchangeable protons like -OH and -NH₂.

¹³C NMR Spectroscopy: A Deeper Look

¹³C NMR complements ¹H NMR by providing data for the carbon skeleton. Chemical shifts are similarly influenced by substituent effects.

Expected Data & Interpretation:

CompoundC=OAromatic-CC-BrC-NH₂/NHC-O-OCH₃-COCH₃Solvent
A (Parent) ~198~110-155~105~150~155~56.5~26.5CDCl₃
B (N-Acetyl) ~199 (ketone), ~169 (amide)~115-158~108~145~158~56.8~26.8 (ketone), ~24.5 (amide)CDCl₃
C (O-Demethyl) ~197~112-153~106~148~153-~26.3DMSO-d₆

Causality Behind the Shifts:

  • Parent Compound (A): The carbonyl carbon (C=O) is significantly downfield, as expected. Carbons directly attached to electronegative atoms (C-NH₂, C-O, C-Br) are also found at characteristic downfield positions.

  • N-Acetyl Derivative (B): The most notable change is the appearance of a second carbonyl signal from the amide group around 169 ppm. The aromatic carbon shifts are adjusted due to the change in the electronic nature of the nitrogen substituent.

  • O-Demethylated Derivative (C): The key diagnostic feature is the complete disappearance of the methoxy (-OCH₃) carbon signal around 56 ppm. The chemical shift of the C-O carbon will also shift slightly upfield due to the change from an ether to a phenol.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying key functional groups based on their vibrational frequencies.

Expected Data & Interpretation:

CompoundN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
A (Parent) ~3450, ~3350 (doublet)-~1665~1250
B (N-Acetyl) ~3300 (single, broad)-~1685 (ketone), ~1650 (amide I)~1255
C (O-Demethyl) ~3450, ~3350 (doublet)~3300 (broad)~1660~1240

Causality Behind the Frequencies:

  • Parent Compound (A): A primary amine (-NH₂) typically shows two N-H stretching bands (symmetric and asymmetric), which is a key diagnostic feature. The carbonyl (C=O) frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich aromatic ring.[1]

  • N-Acetyl Derivative (B): The primary amine doublet is replaced by a single, broader N-H stretch characteristic of a secondary amide. Two carbonyl peaks are now expected: the ketone C=O and the amide I band (primarily C=O stretch), which often overlap. The electron-withdrawing nature of the acetamido group slightly increases the ketone's C=O bond order, shifting its frequency higher (blue shift) compared to the parent compound.[5]

  • O-Demethylated Derivative (C): This spectrum will be characterized by the presence of both the primary amine N-H doublet and a very broad O-H stretching band from the phenolic hydroxyl group. This broadness is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. Electron Ionization (EI) is assumed for this analysis.

Expected Data & Interpretation:

CompoundMolecular Ion (M⁺˙) [m/z]Key Fragments [m/z] & Interpretation
A (Parent) 243/245 (1:1 ratio)228/230 ([M-CH₃]⁺), 200/202 ([M-COCH₃]⁺), 185/187
B (N-Acetyl) 285/287 (1:1 ratio)270/272 ([M-CH₃]⁺), 243/245 ([M-COCH₃]⁺, loss of acetyl), 228/230 ([M-CH₃, -COCH₂]⁺)
C (O-Demethyl) 229/231 (1:1 ratio)214/216 ([M-CH₃]⁺), 186/188 ([M-COCH₃]⁺)

Causality Behind the Fragmentation:

  • Isotopic Pattern: The presence of a bromine atom results in a characteristic M⁺˙ and [M+2]⁺˙ molecular ion cluster with a nearly 1:1 intensity ratio, which is a definitive marker for all three compounds.

  • Alpha-Cleavage: The most common fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group to form a stable benzoyl cation ([M-CH₃]⁺). This is expected to be the base peak or a very intense peak in all three spectra.[6][7][8]

  • Loss of Acetyl Group: Cleavage of the entire acetyl group ([M-COCH₃]⁺) is another common pathway.

  • Derivative-Specific Fragmentation: For the N-acetyl derivative (B), a characteristic loss of ketene (CH₂=C=O, 42 Da) from the molecular ion or the [M-CH₃]⁺ fragment is also a possibility, typical for N-arylacetamides.

Experimental Protocols

The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the clear solution into a 5 mm NMR tube. Avoid transferring any solid particles.

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., 400 MHz).

  • Acquisition (¹H NMR): Acquire the spectrum with standard parameters: spectral width of ~16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.[2][9]

  • Acquisition (¹³C NMR): Acquire a proton-decoupled spectrum at the corresponding frequency (~100 MHz for a 400 MHz instrument). Use a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.[2][10]

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) data. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

FT-IR Spectroscopy Protocol (KBr Pellet)

This method is ideal for solid samples and avoids solvent interference.

  • Material Preparation: Gently grind ~1-2 mg of the solid sample with ~150-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12] KBr must be kept in a desiccator to prevent moisture absorption, which introduces broad O-H bands.[11]

  • Pellet Formation: Transfer a portion of the mixture into a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes to form a thin, transparent, or translucent pellet.[13]

  • Background Scan: Place a blank KBr pellet (made with only KBr) in the spectrometer and run a background scan. This allows the instrument software to subtract absorptions from atmospheric CO₂ and water vapor.[11]

  • Sample Scan: Replace the blank with the sample pellet and acquire the IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

GC-MS Protocol (Electron Ionization)

This protocol assumes the compound is sufficiently volatile and thermally stable for gas chromatography.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) equipped with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample solution. Use a temperature program that starts at ~100 °C and ramps up to ~280 °C at a rate of 10-15 °C/min to ensure proper separation and elution of the analyte.

  • MS Method: Set the EI source to the standard 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak to determine the molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The logical flow from sample to comparative analysis is a critical component of a robust scientific methodology.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison A Compound A (Parent) NMR NMR (¹H & ¹³C) A->NMR IR FT-IR (KBr Pellet) A->IR MS GC-MS (EI) A->MS B Compound B (N-Acetyl) B->NMR B->IR B->MS C Compound C (O-Demethyl) C->NMR C->IR C->MS Data Tabulate & Compare Data: - Chemical Shifts (δ) - Frequencies (cm⁻¹) - Fragments (m/z) NMR->Data IR->Data MS->Data Conclusion Structural Confirmation & Derivative Identification Data->Conclusion

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for derivatives of 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone. As a versatile scaffold, this molecule presents multiple avenues for chemical modification, offering the potential to develop novel therapeutic agents. This document synthesizes established chemical principles and draws parallels from the SAR of structurally related compounds, such as chalcones and other substituted acetophenones, to predict how structural modifications may influence biological activity. We will delve into synthetic strategies, propose SAR hypotheses, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Core Scaffold: Synthetic Accessibility and Derivatization Potential

The this compound core is a highly functionalized aromatic ketone, making it an attractive starting point for medicinal chemistry campaigns. Its synthesis is approachable through multi-step sequences, and its structure offers three primary sites for diversification: the amino group, the acetyl group, and the aromatic ring itself, although the latter is less commonly modified in initial SAR studies.

A plausible synthetic route to the core scaffold begins with a commercially available substituted aniline or nitrobenzene, followed by a sequence of reactions such as acylation, nitration, bromination, and reduction. One of the most reliable methods for introducing the ortho-amino group is the reduction of a 2-nitroacetophenone precursor.[1][2] This can be efficiently achieved using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[1][2]

A Substituted Nitrobenzene B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl3 C 2-Nitroacetophenone Derivative B->C D Bromination C->D Br2, Acetic Acid E 3-Bromo-2-nitro-4-methoxyacetophenone D->E F Reduction (e.g., SnCl2/HCl) E->F G This compound F->G

Caption: Plausible synthetic workflow for the core scaffold.

Once obtained, the core scaffold can be readily derivatized. The nucleophilic amino group can undergo acylation or alkylation, while the electrophilic acetyl group is a prime candidate for condensation reactions, most notably the Claisen-Schmidt condensation with various aldehydes to form chalcone-like structures.[3][4][5]

Postulated Structure-Activity Relationships

Based on extensive literature on related bioactive molecules like chalcones and other acetophenone derivatives, we can construct a robust hypothesis for the SAR of this compound class.[4][5][6][7] The key to modulating biological activity lies in the strategic modification of different parts of the molecule.

Caption: Key modification points for SAR studies.

  • Ring A (The Phenyl Ring):

    • Amino Group (-NH2): The free amino group can act as a hydrogen bond donor and is often crucial for interaction with biological targets. Its acylation or conversion to a sulfonamide can significantly alter steric bulk, electronic properties, and hydrogen bonding capacity, which may either enhance or diminish activity depending on the target's binding pocket.

    • Bromo Group (-Br): The presence of a halogen atom like bromine increases lipophilicity, which can improve membrane permeability. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target.

    • Methoxy Group (-OCH3): This electron-donating group can influence the overall electron density of the ring and is known to be favorable for certain biological activities, including anticancer and antimicrobial effects.[4]

  • The α,β-Unsaturated Carbonyl Linker (Chalcone-like Derivatives): The formation of a chalcone-like structure by condensing the acetyl group with an aromatic aldehyde introduces an α,β-unsaturated carbonyl system. This Michael acceptor is a key feature, often implicated in the covalent modification of cysteine residues in target proteins, a common mechanism for enzyme inhibition.[5]

  • Ring B (From the Aldehyde): The nature of the second aromatic ring (Ring B) introduced via condensation is a major determinant of biological activity.

    • Anticancer Activity: Studies on chalcones have shown that electron-withdrawing groups (e.g., halogens) or bulky hydrophobic groups on Ring B can enhance cytotoxicity.[6]

    • Antimicrobial Activity: The presence of hydroxyl or methoxy groups on Ring B has been associated with potent antimicrobial effects.[6] The position of these substituents is also critical, with ortho and para substitutions often being more effective.

Comparison with Alternative Compound Classes

To contextualize the potential of this compound derivatives, it is useful to compare them with established classes of bioactive compounds.

FeatureThis compound DerivativesStandard ChalconesAzaflavanones
Core Structure Highly substituted acetophenoneSubstituted acetophenoneProduct of intramolecular cyclization of an aza-chalcone
Key Reactive Moiety α,β-unsaturated carbonyl (in chalcone derivatives)α,β-unsaturated carbonylSaturated heterocyclic ring
SAR Complexity High, due to multiple functional groups on Ring AModerate, primarily focused on substituents on both aromatic ringsModerate, focused on substituents on the aromatic rings
Potential Advantages - Multiple points for derivatization.[3][6] - Inherent functional groups (amino, bromo, methoxy) may pre-organize the molecule for target binding. - Halogen may enhance potency and pharmacokinetic properties.- Well-established and straightforward synthesis.[4][5][8] - Extensive existing SAR data to guide design.- More rigid, conformationally constrained structure which can lead to higher selectivity.[3]
Potential Challenges - Multi-step synthesis of the core scaffold. - Potential for intramolecular side reactions involving the amino group.- Potential for off-target reactivity due to the Michael acceptor. - Often exhibit metabolic instability.- Synthesis requires an additional cyclization step.

Experimental Protocols

To facilitate the exploration of this chemical space, detailed, self-validating experimental protocols are provided below.

Synthesis Protocol: Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing chalcone-like derivatives from the core scaffold.

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.1 equivalents).

  • Base Catalysis: Slowly add an aqueous solution of potassium hydroxide (40-50%) dropwise to the mixture at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess base, which should cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.[4][8]

A Dissolve Core Scaffold and Aldehyde in Ethanol B Add KOH solution dropwise A->B C Stir at Room Temperature (4-6 hours) B->C D Monitor by TLC C->D E Pour into Ice-Water and Acidify D->E Reaction Complete F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Pure Chalcone Derivative G->H

Caption: Workflow for Claisen-Schmidt condensation.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effect of the synthesized derivatives on cancer cell lines.[9][10][11]

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with these various concentrations for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[9][10]

Biological Evaluation: Antimicrobial Activity (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.[12][13][14][15]

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]

Data Presentation and Interpretation

Systematic recording of biological data is crucial for elucidating the SAR. The following table provides a template for organizing such data.

Table 1: Hypothetical Biological Activity Data for a Series of Derivatives

Compound IDR1R2Anticancer IC50 (µM) vs. HCT116Antimicrobial MIC (µg/mL) vs. S. aureus
Core -NH2->100>128
D-01 -NH24-OCH315.216
D-02 -NH24-Cl8.532
D-03 -NH24-NO25.164
D-04 -NH-C(O)CH34-Cl25.8>128

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that:

  • Derivatization of the acetyl group into a chalcone is essential for activity.

  • Electron-withdrawing groups at the R2 position of Ring B enhance anticancer activity.

  • An electron-donating group at R2 is more favorable for antimicrobial activity.

  • Acylation of the amino group (R1) is detrimental to both activities, suggesting a free amino group is important for target interaction.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the well-documented SAR of related compound classes, researchers can efficiently design and synthesize libraries of derivatives with the potential for potent and selective biological activity. The protocols and comparative frameworks provided in this guide offer a robust foundation for initiating such a drug discovery program.

References

  • Taylor & Francis Online. (2022). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]

  • National Institutes of Health (NIH). (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • RASĀYAN Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

  • MDPI. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

  • MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. [Link]

  • ResearchGate. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • protocols.io. (2019). Assessment of antimicrobial activity. [Link]

  • Der Pharmacia Lettre. (2014). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. [Link]

  • PubMed. (2023). Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions. [Link]

  • World Organisation for Animal Health (WOAH). (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • PrepChem.com. (2023). Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. [Link]

  • ResearchGate. (2018). Model reaction between 2-aminoacetophenone and ethyl acetoacetate. [Link]

  • ResearchGate. (2002). Novel Anticancer Drug Protocols | Request PDF. [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]

Sources

Evaluating the Efficacy of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth evaluation of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a versatile building block, particularly in the synthesis of quinazoline and quinoline scaffolds, which are prevalent in numerous bioactive compounds.[1][2][3][4] We will objectively compare its performance with alternative intermediates, supported by experimental data and established synthetic protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of Substitution: An Overview

This compound is a trifunctional aromatic ketone, possessing an amino group, a bromine atom, and a methoxy group, all of which play a crucial role in its reactivity and utility as a synthetic intermediate. The ortho-aminoacetophenone moiety is a classic precursor for the construction of quinoline and quinazoline ring systems through reactions like the Friedländer annulation.[5][6] The bromine and methoxy substituents offer additional handles for functionalization and can significantly influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final products.

Comparative Analysis of Synthetic Intermediates

The efficacy of a synthetic intermediate is best assessed by comparing its performance against viable alternatives in the synthesis of a common target molecule. Here, we evaluate this compound against other substituted 2-aminoacetophenones in the context of quinazoline and quinoline synthesis.

Table 1: Performance Comparison of 2-Aminoacetophenone Derivatives in Heterocycle Synthesis

IntermediateReaction TypeTarget ScaffoldTypical YieldsKey AdvantagesKey Disadvantages
This compound Friedländer Annulation / Cyclocondensation8-Bromo-7-methoxy-quinolines/quinazolinesGood to Excellent- Multiple functional groups for further modification- Influences electronic properties of the final product- Potentially higher cost- More complex starting material
2'-AminoacetophenoneFriedländer AnnulationUnsubstituted QuinolinesVariable, catalyst dependent- Readily available and cost-effective- Simpler reaction profiles- Limited scope for further functionalization on the benzene ring
1-(2-Amino-5-bromophenyl)ethanoneCyclocondensation6-BromoquinazolinesGood to Excellent- Introduces a bromine atom for subsequent cross-coupling reactions- Different substitution pattern may lead to different biological activity
1-(2-Amino-3,5-dibromophenyl)ethanoneFriedländer Annulation6,8-DibromoquinolinesGood- Provides two sites for further functionalization- Increased steric hindrance may affect reaction rates

The data suggests that while simpler intermediates like 2'-aminoacetophenone are cost-effective for producing basic scaffolds, this compound offers significant advantages for creating more complex, highly substituted heterocyclic systems with potential for diverse biological activities. The presence of the bromine atom, for instance, allows for post-cyclization modifications via palladium-catalyzed cross-coupling reactions, greatly expanding the accessible chemical space.[7]

The Causality Behind Experimental Choices: A Deeper Dive

The choice of synthetic strategy and reaction conditions is critical for maximizing the yield and purity of the desired product. Modern techniques such as microwave-assisted synthesis have been shown to significantly improve reaction rates and yields in the synthesis of quinazolines and quinazolinones compared to conventional heating methods.[8][9][10][11]

Catalysis in Quinazoline Synthesis

The synthesis of quinazolines from 2-aminoaryl ketones often benefits from the use of a catalyst. A comparative analysis of different catalytic systems reveals the trade-offs between cost, efficiency, and substrate scope.

Table 2: Catalyst Performance in Quinazoline Synthesis from 2-Aminoaryl Ketones

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Isolated Yield (%)
Ruthenium(II)/Catechol Ligand21,4-Dioxane1402485-95
Copper(I) Iodide10DMSO1201270-90
Cobalt(II) Chloride5Toluene1102465-85

Note: Data is representative for the cyclocondensation of 2-aminoaryl ketones with amines.[12]

Ruthenium-based catalysts, while potentially more expensive, often exhibit broader substrate scope and higher yields under milder conditions.[12] Copper and cobalt catalysts represent more economical alternatives, though they may require specific reaction conditions to achieve optimal performance. The choice of catalyst should be guided by the specific substrate and the desired scale of the reaction.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of this compound, we present a detailed, step-by-step methodology for a key synthetic transformation.

Protocol 1: Synthesis of a Substituted Quinoline via Friedländer Annulation

This protocol describes a general procedure for the synthesis of a substituted quinoline from this compound and a ketone with an α-methylene group.

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add the ketone (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted quinoline.

Visualization of Synthetic Pathways

To further clarify the synthetic utility of this compound, the following diagrams illustrate key reaction workflows.

Friedlander_Annulation A This compound C Intermediate Adduct A->C Aldol Condensation (Acid or Base Catalyst) B Ketone (with α-methylene group) B->C D 8-Bromo-7-methoxy-substituted Quinoline C->D Cyclization & Dehydration Quinazoline_Synthesis A This compound C Intermediate Imine/Enamine A->C Condensation (Catalyst) B Amine/Ammonia Source B->C D 8-Bromo-7-methoxy-substituted Quinazoline C->D Cyclization & Oxidation

Caption: General Pathway for Quinazoline Synthesis.

Conclusion

This compound stands out as a highly efficacious synthetic intermediate for the construction of complex, substituted quinoline and quinazoline derivatives. Its trifunctional nature provides a strategic advantage over simpler, unsubstituted analogs by offering multiple points for diversification and influencing the electronic properties of the target molecules. While the initial cost may be higher, the potential for streamlined synthesis of high-value, biologically active compounds makes it a compelling choice for researchers in drug discovery and development. The selection of an appropriate catalytic system, along with modern synthetic techniques like microwave irradiation, can further enhance its utility, leading to efficient and high-yielding synthetic routes.

References

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Momoli, C., Morlacci, V., Chiarini, M., Arcadi, A., & Palombi, L. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank, 2023(3), M1691.
  • Heravi, M. M., & Mohammadkhani, F. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Momoli, C., Morlacci, V., Chiarini, M., Arcadi, A., & Palombi, L. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Semantic Scholar.
  • Heravi, M. M., & Mohammadkhani, F. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Franco, L. S., et al. (2024).
  • Various Authors. (n.d.). Friedländer quinoline synthesis. PubMed Central.
  • Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • Singh, P., & Kaur, M. (2022). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 27(15), 4995.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023).
  • Vaddula, B. R., et al. (2015). Synthesis of N-substituted 4-amino-2-methylquinazolines 2-22.
  • Franco, L. S., et al. (2024).
  • Franco, L. S., et al. (2024).
  • Franco, L. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Tarsalli, M. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Heravi, M. M., & Mohammadkhani, F. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed.

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Purity assessment of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Purity Assessment of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone: A Comparative Analysis of HPLC and NMR Methodologies

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as this compound, a potential building block in the synthesis of more complex molecules, rigorous purity assessment is paramount. Impurities, even in trace amounts, can have unforeseen toxicological effects or alter the intended therapeutic outcome of the final drug product. This guide provides a detailed, comparative analysis of two powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the strategic rationale behind the application of each technique, empowering researchers to make informed decisions for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating and quantifying the components of a mixture. The technique's principle lies in the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure.

Rationale for HPLC in Purity Assessment

For a substituted aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice. This is because the nonpolar stationary phase (commonly C18-silica) effectively retains the moderately polar analyte, while a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol) allows for its controlled elution. The presence of various functional groups (amino, bromo, methoxy, and ketone) on the benzene ring means that potential impurities (e.g., starting materials, regioisomers, or degradation products) will likely have different polarities, enabling their separation on the column.

Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL. The choice of diluent should mimic the mobile phase to ensure good peak shape.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its versatility and high efficiency.

  • Mobile Phase: A gradient elution is often preferred for separating a range of potential impurities with varying polarities.

    • Solvent A: 0.1% Formic acid in Water. The acid helps to protonate the amino group, leading to sharper peaks.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm. Aromatic compounds like this typically have strong absorbance in the UV region. A photodiode array (PDA) detector can be advantageous to assess peak purity and identify impurities by their UV spectra.

3. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Formula: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.21,5000.05Unknown Impurity
28.92,985,00099.50This compound
311.510,5000.35Unknown Impurity
413.13,0000.10Unknown Impurity
Total 3,000,000 100.00
Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for purity assessment using HPLC.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

While HPLC provides a relative purity based on peak areas, quantitative NMR (qNMR) offers a direct, or absolute, measure of purity without the need for a reference standard of the analyte itself. This is a significant advantage, particularly in early-stage drug development when a fully characterized reference standard may not be available. The principle of qNMR relies on the fact that the integrated signal area of a resonance is directly proportional to the number of nuclei giving rise to that signal.

Rationale for qNMR in Purity Assessment

By adding a known amount of a certified internal standard to a sample of this compound, the purity of the target compound can be calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from the internal standard. For this to be successful, the chosen signals from the analyte and the standard must be well-resolved and free from overlap with any other signals in the spectrum.

Experimental Protocol: qNMR Method

1. Selection of Internal Standard:

  • The internal standard must be stable, non-volatile, and have a simple proton spectrum with at least one peak that is well-separated from the analyte's peaks.

  • Maleic acid or dimethyl sulfone are excellent choices. For this example, we will use maleic acid.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the certified internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it dissolves a wide range of organic compounds and its residual peak does not typically interfere with analyte signals.

  • Ensure both the sample and the standard are fully dissolved.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is used.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A value of 30-60 seconds is often a safe starting point.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>150:1).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the selected, well-resolved peak from the analyte and the peak from the internal standard.

4. Purity Calculation:

  • The purity is calculated using the following formula:

    • Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • Pstd = Purity of the internal standard

Data Presentation: qNMR Purity Analysis
ParameterAnalyte (Target Compound)Internal Standard (Maleic Acid)
Mass (m) 20.1 mg10.2 mg
Molar Mass (M) 259.09 g/mol 116.07 g/mol
Selected Signal (δ, ppm) 7.5 (s, 1H)6.3 (s, 2H)
Number of Protons (N) 12
Integral (I) 5.002.25
Purity of Standard (Pstd) -99.9%
Calculated Purity 98.7% -
Workflow Visualization: qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Standard weigh_std->dissolve setup Set Quantitative Parameters (e.g., d1 > 5*T₁) dissolve->setup acquire Acquire Spectrum process Process FID (FT, Phase, Baseline) acquire->process setup->acquire integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity integrate->calculate

A Senior Application Scientist's Guide to In Silico Property Prediction for Novel 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Science in Drug Discovery

In the landscape of modern drug discovery, the path from a promising molecular scaffold to a clinically approved therapeutic is fraught with challenges, high costs, and a significant rate of attrition. A primary driver of late-stage failure is the emergence of unfavorable pharmacokinetic or toxicological profiles.[1] The 2'-aminoacetophenone scaffold is a recognized privileged structure in medicinal chemistry, serving as a precursor to a wide array of derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.[1] Specifically, the novel class of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone derivatives presents a compelling area for exploration. However, synthesizing and experimentally testing every conceivable analogue is an inefficient allocation of resources.

This is where in silico (computer-based) prediction methodologies become indispensable.[2] By modeling the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as physicochemical characteristics and biological activity, we can rationally prioritize which candidate molecules to advance for synthesis and in vitro testing.[3] This guide provides a comparative analysis of key in silico prediction techniques against their experimental alternatives, offering a strategic framework for researchers to de-risk their discovery programs, save critical resources, and accelerate the journey toward viable drug candidates.

Core Methodologies: A Comparative Overview

The predictive power of computational chemistry rests on its ability to translate a molecule's two-dimensional structure into a rich, three-dimensional profile of its likely behavior in a biological system. This process is faster and vastly more scalable than traditional benchtop experiments.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: High-level workflow comparing the in silico prediction pipeline with the traditional experimental validation pathway.

Physicochemical Property Prediction

These fundamental properties govern how a compound will behave from the moment of administration. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), and ionization constant (pKa).[4]

PropertyIn Silico Prediction MethodExperimental AlternativeComparison Insights
Lipophilicity (LogP) Algorithmic (e.g., ALOGP, XLOGP3) based on atomic contributions. Freely available on web servers like SwissADME.Shake-flask method with octanol/water followed by UV-Vis or HPLC analysis.Speed & Cost: In silico is nearly instantaneous and free. Experimental methods are low-throughput and resource-intensive. Accuracy: In silico models are highly accurate for common chemical space but may be less reliable for novel scaffolds with unusual halogenation like our bromine-substituted core. Experimental data is the gold standard.
Aqueous Solubility (LogS) Topology-based models (e.g., ESOL) that use molecular fragments and molecular weight.Equilibrium dialysis or nephelometry.Causality: Solubility is critical for oral bioavailability.[5] Poor solubility can render a potent compound ineffective. In silico methods provide an essential early flag for potential issues, guiding chemists to add solubilizing groups to the derivative design.
Ionization (pKa) Based on subgraph matching and machine learning models trained on large experimental datasets.Potentiometric titration or UV-Vis spectroscopy.Relevance: The charge state of a molecule at physiological pH (pKa) dictates its ability to cross membranes and interact with targets. Predictive models are generally robust and crucial for interpreting subsequent ADMET and docking results.[6]
ADMET (Pharmacokinetics & Toxicity) Profiling

Early assessment of ADMET properties is the single most effective strategy to reduce drug candidate attrition.[3] Numerous open-access web tools like pkCSM and SwissADME provide robust predictions.[7][8]

ADMET ParameterIn Silico Prediction MethodExperimental AlternativeComparison Insights
GI Absorption Models based on physicochemical properties (e.g., BOILED-Egg model).Caco-2 cell permeability assays.[9]Trustworthiness: The in silico BOILED-Egg model provides a rapid, visual classification of likely passive absorption. While Caco-2 assays are the in vitro standard, they are complex and time-consuming. The computational model serves as an excellent first-pass filter.
Metabolism (CYP450) Machine learning models trained on known substrates/inhibitors of key Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).Liver microsome stability assays.Significance: Inhibition of CYP enzymes is a major cause of drug-drug interactions. In silico flags for potential CYP inhibition are critical for safety and are a primary reason to halt or modify a chemical series.[10]
Toxicity (hERG, Ames) 2D/3D QSAR and substructure pattern recognition.Patch-clamp electrophysiology (hERG); Bacterial reverse mutation assay (Ames).Self-Validation: Toxicity models are built to be conservative. A positive in silico Ames test (mutagenicity) or hERG inhibition (cardiotoxicity) prediction is a serious red flag that requires compelling experimental evidence to overturn. It's a self-validating system designed to "fail early, fail cheap".[3]
Biological Activity Prediction

Predicting a derivative's potency against a specific biological target is the ultimate goal. The two primary approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and Molecular Docking.

TechniquePrincipleExperimental AlternativeComparison Insights
QSAR Correlates variations in chemical structure (descriptors) with changes in biological activity across a series of compounds.[11][12]High-Throughput Screening (HTS) of a large compound library.Expertise: QSAR is powerful for lead optimization. Once a validated model is built from an initial set of synthesized compounds, it can predict the activity of virtual compounds, guiding the synthesis of only the most promising candidates.[13] This avoids the brute-force, expensive nature of HTS.
Molecular Docking Simulates the binding of a flexible ligand (the derivative) into the rigid or semi-flexible binding site of a protein target to predict binding pose and estimate affinity (scoring function).[14]X-ray crystallography or Cryo-EM for structural data; Isothermal titration calorimetry (ITC) for binding affinity.Causality: Docking provides a structural hypothesis for why a compound is active.[6] Visualizing the interactions (e.g., hydrogen bonds, hydrophobic contacts) allows chemists to rationally design modifications to improve potency, a level of insight not available from activity data alone.

Protocols and Experimental Workflows

To demonstrate the practical application of these principles, we will outline a workflow for a hypothetical derivative, Derivative-01: 1-(2-amino-3-bromo-4-methoxyphenyl)-N-hydroxyethan-1-imine , targeting the anti-apoptotic protein Bcl-2, a validated target in cancer therapy.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 2: Step-by-step in silico analysis workflow for a hypothetical derivative targeting Bcl-2.

Protocol 1: ADMET & Physicochemical Prediction using SwissADME

This protocol uses the free SwissADME web server, which provides a comprehensive and easily interpretable report.

  • Input Structure: Navigate to the SwissADME website. In the "Enter a SMILES or draw a molecule" box, paste the SMILES string for Derivative-01: CC(=NO)c1cc(c(Br)c(N)c1)OC.

  • Run Prediction: Click the "Run" button. The server will compute a wide range of properties.

  • Analyze Physicochemical Properties: Examine the "Physicochemical Properties" table. Note the predicted LogP (Consensus LogP), Solubility (ESOL), and pKa values.

  • Analyze Pharmacokinetics: Review the "Pharmacokinetics" section. Check the predicted GI absorption (High/Low) and whether the compound is a substrate or inhibitor of key CYP enzymes.

  • Analyze Drug-Likeness: Observe the "Drug-likeness" section. Check for violations of established rules (e.g., Lipinski's Rule of Five). The "Bioavailability Score" provides a quick estimate of overall promise.

  • Interpret BOILED-Egg Model: The graphical BOILED-Egg output provides an intuitive prediction of passive GI absorption (in the white region) and Blood-Brain Barrier penetration (in the yellow yolk region).

Protocol 2: Molecular Docking using AutoDock Vina and PyMOL

This protocol provides a robust, validated method for predicting the binding mode and affinity of a ligand to its protein target.[4][14]

  • Target Preparation:

    • Download the crystal structure of Bcl-2 from the Protein Data Bank (PDB ID: 2O2F).

    • Open the PDB file in PyMOL. Remove water molecules and any co-crystallized ligands/solvents.

    • Open the cleaned PDB file in AutoDock Tools (ADT). Add polar hydrogens and compute Gasteiger charges. Save the final prepared protein in .pdbqt format. The .pdbqt format is a standard for AutoDock that includes atomic charge and atom type information.

  • Ligand Preparation:

    • Draw Derivative-01 in a chemical drawing tool (e.g., ChemDraw) and save it as a .mol or .sdf file.

    • Open the ligand file in ADT. The software will automatically detect rotatable bonds. Save the prepared ligand in .pdbqt format.

  • Binding Site Definition (Grid Box):

    • In ADT, with the prepared protein loaded, define the search space for docking. This is a 3D box centered on the known binding pocket of Bcl-2.

    • The center and dimensions of the box can be determined from the position of the co-crystallized ligand in the original PDB file. A typical size would be 25x25x25 angstroms to cover the entire binding site.

    • Save the grid box information.

  • Running the Docking Simulation:

    • Use the command-line interface for AutoDock Vina. The command specifies the prepared receptor, the prepared ligand, the coordinates of the grid box center, and the dimensions of the box.

    • Example command: vina --receptor bcl2.pdbqt --ligand derivative01.pdbqt --center_x 15 --center_y 20 --center_z 25 --size_x 25 --size_y 25 --size_z 25 --out derivative01_out.pdbqt

  • Analysis of Results:

    • Vina will output a .pdbqt file containing the predicted binding poses (typically 9 poses), ranked by their binding affinity score in kcal/mol. Lower (more negative) scores indicate stronger predicted binding.

    • Load the protein .pdbqt and the output ligand .pdbqt file into PyMOL.

    • Visualize the top-ranked pose within the binding site. Analyze key interactions, such as hydrogen bonds between the ligand's amino or hydroxyl groups and residues in the Bcl-2 binding pocket.

Comparative Data Analysis: Predicted vs. Experimental

To illustrate the comparative value, the following table presents predicted data for our hypothetical Derivative-01 alongside representative experimental values sourced from literature for structurally similar acetophenones.[15][16][17][18] This juxtaposition highlights the utility of in silico methods for making early, directional decisions.

PropertyIn Silico Prediction (Derivative-01)Representative Experimental Value (Similar Compounds)Interpretation and Action
LogP 2.151.58 - 2.50The predicted value is within the desirable "drug-like" range (<5). Action: Proceed, no immediate concern for excessive lipophilicity.
Aqueous Solubility Moderately SolubleSoluble in DMSO, slightly soluble in methanol, insoluble in water.The prediction aligns with experimental observations for this class. Action: Flag for potential formulation challenges. Consider adding a polar group if solubility becomes a limiting factor in assays.
GI Absorption HighN/AThe BOILED-Egg model predicts good passive absorption. Action: Prioritize this compound for oral formulation development.
CYP2D6 Inhibition YesN/AThe model predicts potential inhibition of a key metabolic enzyme. Action: High priority flag. If this compound progresses, an in vitro CYP inhibition assay is mandatory to assess the risk of drug-drug interactions.
Bcl-2 Binding Affinity -8.2 kcal/molN/AThe docking score suggests strong binding affinity, comparable to known inhibitors. Action: High-priority candidate for synthesis and biological testing. The predicted binding pose should guide the design of the next set of analogues.
Cytotoxicity (MTT Assay) N/AIC50 = 5-50 µM (on various cancer cell lines)[1]This is the ultimate experimental validation. The docking score provides confidence that the compound is likely to be active. Action: Synthesize and perform an MTT assay on relevant cancer cell lines to confirm anticancer activity.

Conclusion

The strategic integration of in silico prediction tools into early-stage drug discovery is no longer an option but a necessity. For a promising chemical class like this compound derivatives, these computational methods provide a powerful, cost-effective, and rapid means to evaluate a wide range of properties, from fundamental physicochemical characteristics to complex ADMET profiles and target-specific biological activity.

While experimental validation remains the ultimate arbiter of a compound's true potential, in silico analysis serves as an indispensable guide. It allows researchers to navigate the vast chemical space with a data-driven map, identifying the most promising candidates, flagging potential liabilities early, and providing mechanistic insights that rationalize the design of better, safer medicines. By embracing this predictive paradigm, research organizations can significantly enhance the efficiency and success rate of their drug discovery pipelines.

References

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  • Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Chemical & pharmaceutical bulletin, 56(2), 223-226. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4104. Available at: [Link]

  • Development of acetophenone ligands as potential neuroimaging agents for cholinesterases. (2025). ResearchGate. Available at: [Link]

  • Ishihara, J., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4694-4701. Available at: [Link]

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 798. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). ACS Publications. Available at: [Link]

  • Chang, C. M., et al. (2023). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. International Journal of Molecular Sciences, 24(22), 16460. Available at: [Link]

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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Novel Derivatives of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with the potential for potent and selective inhibition is a critical endeavor. The 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone core represents a promising starting point for the development of a new generation of kinase inhibitors. Its inherent structural features, including a substituted aniline ring, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory profiles against key kinase targets. This guide provides a comprehensive analysis of the patent landscape surrounding derivatives of this scaffold, a comparative assessment against established alternatives, and detailed experimental protocols to empower researchers in their drug discovery efforts.

While specific inhibitory concentration (IC50) data for derivatives of this compound is not extensively available in the public domain, the existing patent literature strongly indicates their potential as inhibitors of key kinases implicated in inflammatory diseases and cancer, namely p38 mitogen-activated protein (MAP) kinase, Spleen tyrosine kinase (Syk), and Src family kinases.

The Patented Potential: Targeting Key Signaling Nodes

The primary intellectual property surrounding derivatives of this compound positions them as modulators of critical signaling pathways. Notably, patent US-9751837-B2 discloses compounds with related structural motifs for their anti-inflammatory activity through the inhibition of p38 MAP kinase, Syk, and Src family tyrosine kinases[1]. This triad of kinases represents crucial nodes in inflammatory and oncogenic signaling.

p38 MAP Kinase: A central regulator of inflammatory cytokine production, making it a key target for diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Syk Kinase: A non-receptor tyrosine kinase essential for signaling in various immune cells. Its inhibition is a validated strategy for treating autoimmune and inflammatory conditions.

Src Family Kinases: A group of non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and metastasis, making them attractive targets in oncology.

The patented derivatives typically involve modifications at the amino and acetyl groups of the core scaffold, leading to a diverse chemical space with the potential for selective inhibition of these kinases.

Comparative Analysis: Scaffolds in the Spotlight

To provide a comprehensive perspective, this section compares the this compound scaffold with established and emerging alternatives for p38, Syk, and Src inhibition.

p38 MAP Kinase Inhibitors
Scaffold ClassRepresentative Compound(s)Key Features & Clinical Status
Aminophenyl Ethanone Derivatives (Based on patent literature)Patented for anti-inflammatory applications; limited public data on specific derivatives.
Pyridinylimidazoles SB203580, Doramapimod (BIRB-796)Well-established class of ATP-competitive inhibitors. Doramapimod is a potent, allosteric inhibitor that has been in clinical trials for various inflammatory diseases.
Benzamides/Aminobenzophenones VX-745, PH-797804Orally bioavailable inhibitors that have progressed to clinical trials for inflammatory conditions.
Syk Kinase Inhibitors
Scaffold ClassRepresentative Compound(s)Key Features & Clinical Status
Aminophenyl Ethanone Derivatives (Based on patent literature)Claimed inhibitory activity in patents; specific SAR and potency remain to be publicly disclosed.
Indole-based Scaffolds Fostamatinib (R406)Pro-drug of the active metabolite R406. Approved for the treatment of chronic immune thrombocytopenia.
Pyrrolo[2,3-d]pyrimidine Derivatives Entospletinib (GS-9973)A selective Syk inhibitor that has been investigated in clinical trials for hematological malignancies and autoimmune disorders.
Src Family Kinase Inhibitors
Scaffold ClassRepresentative Compound(s)Key Features & Clinical Status
Aminophenyl Ethanone Derivatives (Based on patent literature)Potential for Src inhibition as per patent claims, offering a novel chemical starting point.
Aminopyrimidines DasatinibA potent, multi-targeted kinase inhibitor (including Src and Bcr-Abl) approved for the treatment of certain types of leukemia.
Quinoline Carbonitriles BosutinibA dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step protocols for key in vitro kinase inhibition assays. These methods are essential for characterizing the potency and selectivity of novel compounds.

General Synthesis of Kinase Inhibitors from the Core Scaffold

The synthesis of derivatives from this compound typically involves standard organic chemistry transformations. A generalized synthetic workflow is outlined below.

Synthesis_Workflow start 1-(2-Amino-3-bromo-4- methoxyphenyl)ethanone step1 N-Acylation or N-Alkylation start->step1 step2 Modification of the Acetyl Group (e.g., Aldol Condensation) step1->step2 product Diverse Library of Kinase Inhibitor Candidates step2->product

Figure 1. Generalized synthetic workflow for derivatization.

Causality Behind Experimental Choices:

  • N-Acylation/Alkylation: This step is crucial for exploring the SAR of the solvent-exposed region of the kinase active site. Different acyl or alkyl groups can influence potency and selectivity by forming specific interactions with the protein.

  • Modification of the Acetyl Group: This allows for the introduction of various functionalities that can interact with the hinge region or other key residues within the ATP-binding pocket, a common strategy for enhancing inhibitory activity.

Biochemical Kinase Inhibition Assays

The following protocols describe common methods for determining the IC50 values of kinase inhibitors.

1. p38 MAP Kinase Activity Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Recombinant human p38α kinase

  • ATF2 (19-96) as substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

p38_Assay_Workflow reagents Combine p38α, ATF2 substrate, and test compound reaction Initiate with [γ-³³P]ATP Incubate at 30°C reagents->reaction stop Spot onto P81 paper reaction->stop wash Wash with phosphoric acid stop->wash quantify Scintillation counting wash->quantify analyze Calculate % inhibition and IC50 quantify->analyze

Figure 2. p38 MAP kinase radiometric assay workflow.

2. Syk Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This homogeneous assay format is well-suited for high-throughput screening.

Materials:

  • Recombinant human Syk kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Kinase reaction buffer

  • HTRF-compatible microplate reader

Procedure:

  • Dispense the test compounds at various concentrations into a low-volume 384-well plate.

  • Add Syk kinase and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and detect phosphorylation by adding a solution containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 values.

Syk_TRFRET_Assay cluster_reaction Kinase Reaction cluster_detection Detection Syk Syk Kinase Substrate Biotinylated Peptide Substrate Phosphorylated\nSubstrate Phosphorylated Substrate Syk->Phosphorylated\nSubstrate Phosphorylation ATP ATP SA_APC Streptavidin-APC Substrate->SA_APC Binding Inhibitor Test Compound Eu_Ab Eu-labeled Anti-pTyr Ab Eu_Ab->SA_APC Phosphorylated\nSubstrate->Eu_Ab Binding

Figure 3. Principle of the Syk TR-FRET assay.

3. Src Kinase Inhibition Assay (AlphaLISA)

This bead-based immunoassay offers high sensitivity and a wide dynamic range.

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate

  • AlphaLISA Acceptor beads coated with an anti-phosphotyrosine antibody

  • Streptavidin-coated Donor beads

  • Kinase reaction buffer

  • AlphaScreen-compatible microplate reader

Procedure:

  • Perform the kinase reaction in a 384-well plate by incubating Src kinase, the biotinylated substrate, ATP, and the test compound.

  • Stop the reaction by adding EDTA.

  • Add the AlphaLISA Acceptor beads and Streptavidin-Donor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible reader.

  • Analyze the data to determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors targeting p38, Syk, and Src. While the patent literature provides a strong rationale for their potential, further public disclosure of structure-activity relationships and potency data is needed to fully realize their therapeutic promise. The comparative analysis and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to explore this and other novel scaffolds, ultimately contributing to the advancement of kinase inhibitor drug discovery. Future work should focus on the synthesis and biological evaluation of focused libraries of derivatives to elucidate the key structural determinants of potency and selectivity for each of these important kinase targets.

References

  • Kinase inhibitors.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The compound 1-(2-amino-3-bromo-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its purity and accurate quantification directly impact the safety and efficacy of the final drug product. Therefore, the development and cross-validation of robust analytical methods are not just a regulatory necessity but a cornerstone of sound scientific practice.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will also discuss the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy in unequivocal structural confirmation. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering you to make informed decisions in your analytical strategy.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical technique can introduce systemic biases. Cross-validation using orthogonal methods—techniques that rely on different separation and detection principles—provides a more comprehensive and trustworthy characterization of a substance. For a molecule like this compound, which possesses polarity, UV-absorbing chromophores, and potential for thermal degradation, a multi-faceted analytical approach is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[1] Its principle of separating components based on their differential partitioning between a liquid mobile phase and a solid stationary phase makes it ideal for the target analyte.[2][3]

Experimental Protocol: Reverse-Phase HPLC with UV Detection

This proposed method is a starting point and would require formal validation according to ICH Q2(R1) guidelines.[4][5]

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar C18 stationary phase is well-suited for retaining the aromatic analyte.

    • Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm, leveraging the aromatic nature of the analyte.

  • Data Analysis: The retention time provides qualitative identification, while the peak area is proportional to the concentration for quantitative analysis.[6]

Rationale and Expertise-Driven Insights

The choice of a C18 column is based on the hydrophobic nature of the substituted benzene ring. The gradient elution is crucial for a stability-indicating method, allowing for the separation of more polar and less polar degradation products from the main analyte peak. The acidic mobile phase (formic acid) ensures the amino group is protonated, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject 10 µL separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Analyte integrate->quantify

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[7] It is an excellent method for identifying and quantifying volatile and semi-volatile compounds.[8] Given that this compound has a moderate molecular weight and contains polar functional groups (amino and keto), its direct analysis by GC can be challenging due to potential thermal degradation and poor peak shape. Derivatization is often employed to enhance volatility and thermal stability.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: To a vial containing 1 mg of the analyte, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes to convert the primary amine to its trimethylsilyl (TMS) derivative. This step is crucial for improving the compound's volatility.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-550.

  • Data Analysis: The total ion chromatogram (TIC) is used for quantification, while the mass spectrum of the peak provides a fragmentation pattern that can be used for structural confirmation and identification of impurities by matching against spectral libraries.[9]

Rationale and Expertise-Driven Insights

The derivatization step is critical for this analyte. The TMS group masks the polar N-H bond, reducing intermolecular hydrogen bonding and increasing volatility. The temperature program is designed to be gentle initially and then ramp up to elute the derivatized analyte without thermal decomposition. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and impurity identification.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample Analyte derivatize Derivatization (BSTFA) sample->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze tic Generate TIC analyze->tic spectrum Obtain Mass Spectrum analyze->spectrum identify Identify & Quantify tic->identify spectrum->identify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While chromatographic techniques separate and quantify, NMR spectroscopy provides definitive structural information.[11] It is an indispensable tool for confirming the identity of the main compound and for the structural elucidation of unknown impurities or degradation products.[12][13]

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

      • 13C NMR: Provides information on the number of different types of carbon atoms in the molecule.

      • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used if further structural confirmation is needed to establish connectivity between atoms.[14]

  • Data Analysis: The chemical shifts, integration values, and coupling patterns in the spectra are analyzed to confirm that the synthesized molecule has the correct structure of this compound.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. For routine quality control (e.g., purity, assay), HPLC is often preferred. For identifying unknown volatile impurities or for orthogonal confirmation of identity, GC-MS is superior.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for this compound
Applicability Excellent for non-volatile and thermally labile compounds.[15]Best for volatile and thermally stable compounds (or those that can be derivatized).[16]The analyte is a solid with polar groups, making HPLC directly applicable. GC requires a derivatization step.
Specificity Good with UV detection; can be enhanced with diode array detection (DAD) or MS.Excellent, as the mass spectrum provides a unique fingerprint for identification.[7]GC-MS offers higher specificity for unequivocal identification of impurities. HPLC specificity relies on chromatographic resolution.
Sensitivity Good, typically in the microgram to nanogram range.Excellent, often reaching picogram to femtogram levels, especially with selected ion monitoring (SIM).GC-MS is generally more sensitive, which is advantageous for trace impurity analysis.
Quantification Highly accurate and precise with external or internal standards.Good, but can be affected by derivatization efficiency and matrix effects.HPLC is generally considered more robust for routine quantitative analysis (assay and purity) due to its simpler sample preparation.[1]
Sample Throughput Moderate; typical run times are 20-40 minutes.Can be faster for simple mixtures, but the derivatization step adds time.When factoring in derivatization, HPLC may offer higher throughput for routine analysis.
Impurity Profiling Excellent for non-volatile impurities and degradation products.[15]Excellent for volatile and semi-volatile impurities.A combination of both techniques provides the most comprehensive impurity profile.
Regulatory Standing Widely accepted as a primary method for pharmaceutical quality control.Widely accepted, especially for residual solvents and volatile impurities.Both are well-established and accepted by regulatory agencies like the FDA.[17][18]

Conclusion and Recommendations

For the comprehensive analysis of this compound, a cross-validation approach utilizing both HPLC and GC-MS is strongly recommended.

  • Primary QC Method: A validated reverse-phase HPLC-UV method should be established as the primary method for routine purity testing and assay determination due to its robustness, direct applicability, and high precision.

  • Orthogonal Method for Identity and Impurity Profiling: A GC-MS method, incorporating a derivatization step, should be used as an orthogonal technique. It will serve to confirm the identity of the main peak and to identify and quantify any volatile or semi-volatile impurities that may not be detected by HPLC.

  • Structural Confirmation: NMR spectroscopy is essential for the initial structural confirmation of the reference standard and for the characterization of any significant unknown impurities isolated during method development.

By integrating these distinct yet complementary analytical techniques, researchers and drug developers can build a self-validating system that ensures the quality and consistency of this compound, thereby safeguarding the integrity of the subsequent stages of pharmaceutical development. This multi-faceted approach aligns with the principles of scientific rigor and regulatory expectations, such as those outlined by the ICH and FDA.[19][20][21]

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). GC-MS (Gas Chromatography-Mass Spectrometry). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • American Chemical Society Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YouTube. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography | GC Principle Explained. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • PharmaGuru. (2025, June 7). GCMS (Gas Chromatography-Mass Spectrometry In Drug Development: Get Mastery In 9 Minutes. Retrieved from [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone (CAS No. 923289-30-9). As a halogenated aromatic amine, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This guide moves beyond a simple checklist, delving into the chemical rationale behind each step to empower researchers with the knowledge for safe laboratory practice.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural motifs—a brominated aromatic ring and a primary amine group—and data from closely related analogues.

The presence of bromine classifies it as a halogenated organic compound .[1] These substances are often more persistent in the environment and require specific, typically more costly, disposal methods like high-temperature incineration.[2][3] The primary aromatic amine group is a well-known structural alert for potential toxicity and carcinogenicity.[4][5]

Based on data from structurally similar compounds, the following hazards should be assumed for this compound.

Hazard Class Hazard Statement Code Description Source Analogue(s)
Acute Toxicity, OralH302Harmful if swallowed.[6][7]
Acute Toxicity, DermalH312Harmful in contact with skin.[7][8]
Skin Corrosion/IrritationH315Causes skin irritation.[6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[6][7]
Acute Toxicity, InhalationH332Harmful if inhaled.[7][8]
Specific Target Organ ToxicityH335May cause respiratory irritation.[6][8]

This risk profile necessitates that all handling and disposal operations be conducted with stringent safety measures, including the use of a chemical fume hood and appropriate Personal Protective Equipment (PPE).[1]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is strict segregation .[1] Halogenated organic waste must never be mixed with non-halogenated waste.[3][9]

Causality:

  • Disposal Method: Halogenated wastes are typically incinerated at very high temperatures to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like hydrogen bromide). Non-halogenated solvents can often be recycled or disposed of via different, less energy-intensive methods.

  • Cost: As a result of the specialized treatment required, the disposal cost for halogenated waste streams is significantly higher—often three times or more—than for non-halogenated streams.[3][9] Mixing them needlessly increases the volume of high-cost waste.

Therefore, establish a designated, clearly labeled waste container exclusively for "Halogenated Organic Waste" before beginning any work with this compound.[1][10]

Operational Disposal Plan: A Step-by-Step Protocol

This protocol covers the entire lifecycle of the compound within the laboratory, from the end of the experiment to its final removal by waste management professionals.

Step 1: Decontamination of Labware
  • Initial Rinse: Immediately after use, rinse all contaminated glassware (beakers, flasks, funnels, etc.) with a minimal amount of a suitable organic solvent, such as acetone or ethanol.[1]

  • Collect Rinsate: This initial rinsate is now contaminated and must be collected as hazardous waste.[1] Pour the rinsate directly into your designated "Halogenated Organic Waste" container.

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be cleaned using standard laboratory detergents.

Rationale: Even trace amounts of the compound in the rinsate contribute to the hazardous waste stream. Disposing of this first rinse down the drain is a serious compliance violation and introduces a potent pollutant into the water system.[6][11]

Step 2: Waste Collection and Container Management
  • Container Selection: Use a container made of a material compatible with the chemical and any solvents used (e.g., a high-density polyethylene or glass bottle). The original chemical container is often the best choice for storing residual waste.[3] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" and any solvents used.

    • The approximate percentage of each constituent.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).[7]

    • The date the container was started.

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[9] This minimizes the release of harmful vapors into the laboratory environment.

Step 3: On-Site Storage (Satellite Accumulation Area)
  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Secondary Containment: The container must be placed within secondary containment, such as a spill tray or a larger bucket, to contain any potential leaks.[3][10]

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, with which aromatic amines can react.[4]

Step 4: Final Disposal
  • Do Not Overfill: Fill the waste container to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.

  • Request Pickup: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1] Complete any required waste pickup forms accurately.

  • Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the sink or regular trash.[3][6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[6] For large spills, respiratory protection may be necessary.[11]

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep up the solid compound or the absorbent material. Use non-sparking tools if a flammable solvent is present.[12]

  • Collect Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a new, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" with a detailed description of the contents (spill debris containing this compound) and dispose of it through your EHS office.[11]

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Visualization

The following diagram provides a clear, at-a-glance summary of the proper disposal workflow for this compound.

G cluster_0 cluster_1 Waste Generation & Segregation cluster_2 Container Management cluster_3 Interim Storage & Final Disposal start End of Experiment decon Decontaminate Labware (Initial Rinse) start->decon collect_waste Collect Solid & Liquid Waste start->collect_waste segregate Add to Designated 'Halogenated Organic Waste' Container decon->segregate collect_waste->segregate label_container Securely Cap and Label Container (Contents, Hazards, Date) segregate->label_container store Store in Satellite Accumulation Area (Secondary Containment) label_container->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup final_disposal Compliant Final Disposal (Incineration) pickup->final_disposal

Caption: Disposal workflow for this compound.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - PTP Inhibitor II. Cayman Chemical.
  • Safety Data Sheet - 1-(4-Bromo-2-methoxyphenyl)ethanone. Angene Chemical.
  • SAFETY DATA SHEET - Bromomethyl 3-methoxyphenyl ketone. Thermo Fisher Scientific.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • 1-(3-Bromo-4-methoxyphenyl)ethanone Safety and Hazards. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 1-Bromo-3-methylbut-2-ene. Aldrich.
  • BROMINE FOR SYNTHESIS MSDS. Loba Chemie.
  • SAFETY DATA SHEET - 4'-Aminoacetophenone. Thermo Fisher Scientific.
  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse, U.S. Environmental Protection Agency.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc.

Sources

A Researcher's Guide to the Safe Handling of 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone, a compound whose specific toxicological properties are not yet fully characterized. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally similar compounds to establish a robust framework for its safe management in a laboratory setting. Our approach is grounded in the principles of proactive risk mitigation and responsible chemical stewardship.

Hazard Analysis: An Evidence-Based Assessment

Structurally related molecules exhibit a range of hazards, including acute toxicity, skin and eye irritation, and potential for respiratory irritation[1][2][3][4]. For instance, 1-(3-Bromo-4-methoxyphenyl)ethanone is known to be harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation[1]. Similarly, 4'-Methoxyacetophenone is classified as harmful if ingested and can cause skin irritation[2][5]. The presence of an amino group on the aromatic ring can also be associated with toxicity and sensitization.

Therefore, it is imperative to handle this compound with a high degree of caution, assuming it to be a hazardous substance.

Presumptive Hazard Classification:

Hazard ClassCategoryGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)
Skin Corrosion/IrritationCategory 2 (Irritant)
Serious Eye Damage/IrritationCategory 2 (Irritant)
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure[6].

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields[7]Nitrile gloves (double-gloving recommended)[8]Flame-resistant lab coat, fully buttoned[9]Not generally required if performed in a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles[7][9]Nitrile gloves[8]Flame-resistant lab coat[9]Work should be conducted in a chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield[9]Nitrile gloves, consider thicker or specialized gloves for extended work[8]Flame-resistant lab coat[9]All operations must be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield[9]Heavy-duty nitrile or neoprene gloves[8][10]Chemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges may be necessary for large spills.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates the use of chemical splash goggles to form a seal around the eyes. A face shield provides an additional layer of protection against splashes during transfers or when working with larger quantities[9][11].

  • Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals and are a standard choice for laboratory work[8][10]. Double-gloving is a prudent measure to protect against undetected pinholes or tears. For prolonged exposure, consult a glove compatibility chart.

  • Body Protection: A flame-resistant lab coat protects your skin and personal clothing from accidental spills[7][9]. It should always be fully buttoned to provide maximum coverage.

  • Respiratory Protection: Due to the risk of respiratory irritation, all handling of this compound, especially in powdered form or when heated, must be conducted within a certified chemical fume hood to minimize inhalation exposure[10].

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container clearly with the chemical name, date received, and any known hazards[12].

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[13].

  • Keep the container tightly sealed when not in use.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Have a spill kit readily accessible[12].

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid, perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction: Conduct all reactions in a chemical fume hood. Use appropriate glassware and ensure it is free from cracks or defects[10].

  • Post-Reaction: After the reaction is complete, quench any reactive materials carefully according to your specific protocol.

  • Decontamination: Clean all glassware and equipment thoroughly after use. Decontaminate the work area in the fume hood.

  • Doffing PPE: Remove gloves and dispose of them properly. Remove your lab coat before leaving the laboratory. Wash your hands thoroughly with soap and water[14].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[15]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[15][16]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration[16]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[17].

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's disposal guidelines.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations.

Visualizing the Workflow

The following diagram illustrates the critical decision points and safety measures in the handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Plan Experiment assess_hazards Assess Hazards (Review this Guide) start->assess_hazards gather_ppe Gather Required PPE assess_hazards->gather_ppe check_hood Verify Fume Hood Functionality gather_ppe->check_hood prep_spill_kit Prepare Spill Kit check_hood->prep_spill_kit don_ppe Don PPE prep_spill_kit->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Run Reaction dissolve->react workup Work-up/Quench react->workup decontaminate Decontaminate Glassware & Area workup->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for Safe Handling of Hazardous Research Chemicals.

References

  • Chemical Safety Best Practices in The Lab. (2023, December 22). greenwgroup.com. [Link]

  • Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). [Source not further specified]. [Link]

  • 1-(3-Bromo-4-methoxyphenyl)ethanone. (n.d.). PubChem. [Link]

  • 4 - SAFETY DATA SHEET. (n.d.). [Source not further specified]. [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). [Source not further specified]. [Link]

  • Safety Data Sheet - Angene Chemical. (2025, February 7). [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety. [Link]

  • 4'-Methoxyacetophenone. (n.d.). PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.